molecular formula C7H13N3S B1615025 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole CAS No. 38585-67-0

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Cat. No.: B1615025
CAS No.: 38585-67-0
M. Wt: 171.27 g/mol
InChI Key: JEOZNMMOIBLWLV-UHFFFAOYSA-N
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Description

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine
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InChI

InChI=1S/C7H13N3S/c1-6-7(10-5-9-6)4-11-3-2-8/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOZNMMOIBLWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191907
Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38585-67-0
Record name 2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethanamine
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Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Record name 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole
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Record name 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole
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Foundational & Exploratory

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of this compound, a key heterocyclic compound.[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

The structure of this compound is of interest as it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the H2-receptor antagonist Cimetidine.[5] An unambiguous confirmation of its molecular structure is paramount to ensure the identity, purity, and safety of subsequent active pharmaceutical ingredients (APIs). This guide will employ a multi-technique spectroscopic approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Proposed Molecular Structure and Atom Numbering

Before commencing the analysis, we propose the following structure for this compound. A systematic atom numbering convention is established here and will be used consistently throughout this guide to facilitate clear and unambiguous discussion of spectroscopic data.

Caption: Proposed structure and atom numbering.

Mass Spectrometry (MS): Confirming the Elemental Composition

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively establish the elemental composition. We choose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like our target compound, minimizing fragmentation and maximizing the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[6]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

  • MS Settings:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 250 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire the spectrum in full scan mode. Use a known reference standard for internal calibration to ensure high mass accuracy.

Data Presentation & Interpretation

Table 1: High-Resolution Mass Spectrometry Data

Parameter Expected Value Observed Value
Molecular Formula C₇H₁₃N₃S -
Exact Mass (Neutral) 171.0830 -

| [M+H]⁺ (Calculated) | 172.0903 | 172.0901 |

The HRMS data provides the foundational evidence for our proposed structure. The observed mass for the protonated molecule ([M+H]⁺) at m/z 172.0901 is in excellent agreement with the calculated exact mass of 172.0903 for the formula C₇H₁₄N₃S⁺.[7] This confirms the elemental composition and is the first piece of corroborating evidence. Further analysis in MS/MS mode would likely show characteristic fragmentation patterns, such as the cleavage of the C-S bonds in the thioether linkage, providing additional structural clues.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the amine (N-H), the imidazole ring (N-H, C=N, C-N), and the aliphatic chains (C-H).[10][11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation & Interpretation

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3400-3200 Broad, Medium N-H stretching (Amine & Imidazole)
~3100-3000 Medium C-H stretching (Imidazole C2-H)
~2950-2850 Medium-Strong C-H stretching (Aliphatic CH₂)
~1650 Medium C=N stretching (Imidazole ring)
~1580 Medium C=C stretching (Imidazole ring)

| ~1450 | Medium | CH₂ scissoring |

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of N-H stretching, consistent with both the primary amine and the imidazole N-H. The bands in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds. The characteristic C=N and C=C stretching frequencies around 1650 and 1580 cm⁻¹ strongly support the existence of the imidazole ring structure.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the most detailed information for structure elucidation, allowing us to map the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. The causality is as follows: ¹H NMR identifies the proton environments and their couplings, ¹³C NMR shows the unique carbon environments, COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC establishes long-range connectivity, allowing us to piece the molecular puzzle together.[15][16][17][18]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O will result in the exchange of labile protons (N-H and N-H₂) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a useful diagnostic tool.

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • COSY (Correlation Spectroscopy): A standard gradient-selected COSY experiment to show ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): A standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling (~145 Hz) to show direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-selected HMBC experiment with the long-range coupling delay optimized for ²J(C,H) and ³J(C,H) (~8 Hz) to show 2- and 3-bond ¹H-¹³C correlations.

Data Presentation & Interpretation

¹H and ¹³C NMR Data

Table 3: Hypothetical ¹H and ¹³C NMR Data (500 MHz, D₂O)

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C2-H 7.55 s 1H 135.0
C6-H₃ 2.20 s 3H 10.5
C7-H₂ 3.70 s 2H 28.0
C9-H₂ 2.85 t 2H 32.0
C10-H₂ 3.10 t 2H 39.0
C4 - - - 125.0

| C5 | - | - | - | 128.0 |

Note: N-H protons are not observed due to exchange in D₂O.

  • Interpretation: The ¹H NMR shows five distinct signals. The downfield singlet at 7.55 ppm is characteristic of the C2 proton on the imidazole ring.[15] The singlet at 2.20 ppm integrating to 3H is the C6 methyl group. The singlet at 3.70 ppm (2H) corresponds to the C7 methylene group, which is a singlet because it has no adjacent protons. The two triplets at 2.85 and 3.10 ppm, each integrating to 2H, are indicative of the adjacent C9 and C10 methylene groups of the ethylamino fragment, which are coupled to each other. The ¹³C NMR spectrum shows all 7 expected carbon signals.

2D NMR: Connecting the Pieces

COSY Analysis

The COSY experiment is critical for identifying coupled proton systems. In this molecule, the primary expected correlation is between the protons on C9 and C10.

H_C9 H-C9 (δ 2.85) H_C10 H-C10 (δ 3.10) H_C9->H_C10 J-coupling

Caption: COSY correlation for the aminoethyl fragment.

  • Interpretation: A cross-peak between the signals at δ 2.85 (H-C9) and δ 3.10 (H-C10) would definitively confirm their connectivity, establishing the -CH₂-CH₂- fragment of the aminoethyl side chain.

HSQC Analysis

The HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

Table 4: HSQC ¹H-¹³C One-Bond Correlations

¹H Signal (δ, ppm) Correlated ¹³C Signal (δ, ppm) Assignment
7.55 135.0 C2-H
2.20 10.5 C6-H₃
3.70 28.0 C7-H₂
2.85 32.0 C9-H₂

| 3.10 | 39.0 | C10-H₂ |

HMBC Analysis: The Final Confirmation

The HMBC experiment is the most powerful tool for elucidating the final structure, as it reveals long-range (2- and 3-bond) correlations, connecting the different fragments of the molecule.

Table 5: Key HMBC Long-Range Correlations

Proton (δ, ppm) Correlated Carbons (δ, ppm) Inferred Connectivity
H-C2 (7.55) C4 (125.0), C5 (128.0) Confirms C2 position in the ring
H₃-C6 (2.20) C4 (125.0), C5 (128.0) Crucial: Connects methyl group to C5
H₂-C7 (3.70) C4 (125.0), C5 (128.0), C9 (32.0) Crucial: Connects thiomethyl to C4 and S-CH₂

| H₂-C9 (2.85) | C7 (28.0), C10 (39.0) | Confirms S-CH₂-CH₂ linkage |

Caption: Key HMBC correlations confirming the molecular skeleton.

  • Interpretation: The HMBC correlations are definitive. The correlation from the methyl protons (H-C6) to both C4 and C5 places the methyl group at position C5. Similarly, the correlation from the methylene protons H-C7 to C4 and C5 confirms the attachment of the thiomethyl linker at C4. Finally, the correlations from H-C7 to C9 and H-C9 to C7 and C10 unequivocally link the entire side chain together. This web of correlations leaves no doubt as to the constitution of the molecule.

Overall Workflow and Conclusion

cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Detailed Structural Mapping Synthesis Synthesized Compound HRMS HRMS Analysis Synthesis->HRMS Formula Confirm Molecular Formula (C₇H₁₃N₃S) HRMS->Formula IR FTIR Spectroscopy Formula->IR Groups Identify Key Functional Groups (N-H, C=N, Aliphatic C-H) IR->Groups NMR 1D & 2D NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) Groups->NMR Fragments Assign Fragments (Imidazole, Methyl, Side Chain) NMR->Fragments Connectivity Establish Connectivity (via HMBC) Fragments->Connectivity Conclusion Unambiguous Structure Confirmed Connectivity->Conclusion

Sources

An In-depth Technical Guide to the Chemical Properties and Characterization of 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol: A Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide delves into the chemical and pharmacological profile of a representative derivative, 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol. We will explore its synthesis, detailed physicochemical and spectroscopic characterization, and its promising antimicrobial activities. This document serves as a technical resource for researchers and professionals in drug development, providing both foundational knowledge and practical experimental insights into this important class of compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of paramount importance in the development of new therapeutic agents. Among these, the 1,3,4-thiadiazole ring system has emerged as a "privileged scaffold" due to its presence in a multitude of biologically active molecules.[1] This five-membered aromatic ring containing one sulfur and two nitrogen atoms is a versatile pharmacophore, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and diuretic effects.[2][3]

The unique electronic and structural features of the 1,3,4-thiadiazole ring contribute to its biological prowess. It can act as a hydrogen bond acceptor and donor, and its relatively small size and planarity allow for favorable interactions with various biological targets. Furthermore, the sulfur atom can engage in specific interactions, and the overall scaffold is often metabolically stable.[4]

A key building block for the synthesis of diverse 1,3,4-thiadiazole derivatives is 5-amino-1,3,4-thiadiazole-2-thiol . This commercially available precursor, with the molecular formula C₂H₃N₃S₂, serves as a versatile starting material for the introduction of a wide range of substituents, leading to a vast chemical space for drug discovery. Its amino and thiol groups provide reactive handles for derivatization, most notably through the formation of Schiff bases at the amino group and S-alkylation at the thiol group.

This guide will focus on a specific and well-characterized derivative, 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol , as a case study to illustrate the synthesis, characterization, and biological potential of this chemical class. The introduction of the 4-fluorobenzylidene moiety is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental to its development as a drug candidate. Here, we detail the key characteristics of the core scaffold and its 4-fluoro-Schiff base derivative.

Physicochemical Properties

The physicochemical properties of 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including solubility, permeability, and potential for formulation.

PropertyValueReference
Molecular FormulaC₉H₆FN₃S₂
Molecular Weight255.30 g/mol
AppearanceYellow solid[5]
Melting Point231-234 °C[5]
SolubilitySoluble in DMSO and DMF
Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol are indicative of its structure. The absence of the characteristic N-H stretching bands of the primary amine in the starting material and the appearance of the C=N (imine) stretching frequency confirm the formation of the Schiff base. The broad band in the 2500-2600 cm⁻¹ region is characteristic of the S-H stretch of the thiol group.

Wavenumber (cm⁻¹)Assignment
~3100N-H stretch (thiadiazole ring)
~3050Aromatic C-H stretch
~2570S-H stretch (thiol)
~1610C=N stretch (imine)
~1590C=C stretch (aromatic)
~1220C-F stretch
~690C-S stretch

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule.

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum would be expected to show a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (around 8.2-8.5 ppm). The aromatic protons of the fluorophenyl ring would appear as multiplets in the aromatic region (around 7.2-7.9 ppm). A broad singlet corresponding to the thiol proton (SH) would be observed at a high chemical shift (around 13-14 ppm), and another broad singlet for the NH proton of the thiadiazole ring.

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. Key expected signals include the imine carbon (~160-165 ppm), the carbons of the thiadiazole ring (~160-180 ppm), and the aromatic carbons of the fluorophenyl ring, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (255.30).

Synthesis and Experimental Protocols

The synthesis of 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol is a straightforward process, typically involving a two-step procedure starting from thiosemicarbazide.

Synthesis Pathway

The overall synthetic route is depicted in the workflow diagram below.

SynthesisWorkflow Thiosemicarbazide Thiosemicarbazide CS2_KOH CS2, KOH Ethanol, Reflux Thiosemicarbazide->CS2_KOH Core 5-amino-1,3,4-thiadiazole-2-thiol CS2_KOH->Core SchiffBaseFormation Glacial Acetic Acid Ethanol, Reflux Core->SchiffBaseFormation Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->SchiffBaseFormation FinalProduct 5-((4-fluorobenzylidene)amino) -1,3,4-thiadiazole-2-thiol SchiffBaseFormation->FinalProduct

Caption: Synthetic workflow for 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol.

Step-by-Step Experimental Protocol
  • Reagents and Equipment:

    • Thiosemicarbazide

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol (absolute)

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Beakers, graduated cylinders, and filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve thiosemicarbazide and potassium hydroxide in absolute ethanol.

    • To this stirred solution, add carbon disulfide dropwise at room temperature.

    • After the addition is complete, reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.

    • Carefully acidify the concentrated mixture with concentrated HCl to a pH of 5-6.

    • The resulting pale-yellow precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from ethanol to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol.

  • Reagents and Equipment:

    • 5-amino-1,3,4-thiadiazole-2-thiol

    • 4-Fluorobenzaldehyde

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of 4-fluorobenzaldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

    • The final product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to yield pure 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol.

Pharmacological Activity and Mechanism of Action

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol are renowned for their broad spectrum of biological activities. The Schiff base, 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol, has been specifically investigated for its antimicrobial properties.

Antimicrobial Activity

Schiff bases derived from this thiadiazole core have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial efficacy is often attributed to the presence of the azomethine group (-N=CH-), which is crucial for its biological activity. The lipophilicity of the molecule, enhanced by the aromatic substituent, allows it to more easily penetrate the microbial cell wall.

The mechanism of action of these compounds is believed to be multifactorial.[6] One proposed mechanism involves the inhibition of essential enzymes within the pathogen, such as those involved in cell wall synthesis or DNA replication. Another potential mechanism is the chelation of metal ions that are vital for microbial growth and enzyme function.

Antimicrobial_MoA Compound Thiadiazole Schiff Base CellWall Bacterial Cell Wall Compound->CellWall Penetration Enzyme Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme MetalIons Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->MetalIons Disruption Cell Wall Disruption CellWall->Disruption Inhibition Inhibition of Synthesis Enzyme->Inhibition Chelation Chelation MetalIons->Chelation CellDeath Bacterial Cell Death Inhibition->CellDeath Chelation->CellDeath Disruption->CellDeath

Caption: Proposed antimicrobial mechanisms of action for thiadiazole Schiff bases.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Test compound (dissolved in DMSO)

    • Bacterial/fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

    • Sterile saline and DMSO for dilutions.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Safety and Toxicology

While the biological activity of 1,3,4-thiadiazole derivatives is promising, a thorough evaluation of their safety and toxicity is crucial for their development as therapeutic agents. Preliminary toxicity data for some derivatives suggest a favorable safety profile, but comprehensive studies are required for any new drug candidate. Key toxicological assessments include in vitro cytotoxicity assays against mammalian cell lines and in vivo studies in animal models to determine acute toxicity and potential organ-specific effects.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold, and specifically its 5-amino-2-thiol derivatives, represents a highly valuable platform for the discovery of new drugs. The synthesis of these compounds is generally straightforward, allowing for the creation of large libraries of derivatives for high-throughput screening. The representative compound discussed in this guide, 5-((4-fluorobenzylidene)amino)-1,3,4-thiadiazole-2-thiol, exemplifies the potential of this class, particularly in the development of novel antimicrobial agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the substituents on the thiadiazole ring and the Schiff base moiety to optimize potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets of these compounds to aid in rational drug design.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-likeness of promising candidates.

The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs, particularly in the face of rising antimicrobial resistance.

References

  • Anthwal, T., Paliwal, S., & Nain, S. (2021). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 26(24), 7586. [Link]
  • Babu, K. A., et al. (2018). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Indo American Journal of Pharmaceutical Sciences, 5(5), 3768-3776. [Link]
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 133-142. [Link]
  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Activity of some New 1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1189-1195.
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  • Hassan, A. S., et al. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(8), 346-353.
  • Hussain, S., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 838385. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Kadhim, M. A., & Al-Adily, M. J. (2019). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1294, 052033. [Link]
  • Mousa, M. N. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76.
  • Stillings, M. R., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of Medicinal Chemistry, 29(11), 2273-2280. [Link]
  • Uroos, M., et al. (2022). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Advances, 12(11), 6667-6679. [Link]
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897-905.
  • Waghmare, P. B., et al. (2015). Synthesis and Characterization of Schiff Bases of 2-Amino-5-mercapto-1,3,4-thiadiazole and its azaheterocyclic derivatives. International Journal of ChemTech Research, 8(11), 311-318.
  • Zimenkovsky, B., et al. (2016). Synthesis and anticonvulsant activity of some 2,5-disubstituted 1,3,4-thiadiazoles. Scientia Pharmaceutica, 84(2), 313-326.
  • ZUBER, M., et al. (2015). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 424-445.

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An In-depth Technical Guide to 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (CAS 38585-67-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, registered under CAS number 38585-67-0. This compound is primarily recognized as a process-related impurity and potential degradant of the histamine H2 receptor antagonist, Cimetidine. A thorough understanding of its characteristics is crucial for quality control, safety assessment, and regulatory compliance in the development and manufacturing of Cimetidine-based pharmaceuticals. This document synthesizes available data on its chemical identity, physicochemical properties, synthesis, analytical methodologies, and inferred biological relevance.

Chemical Identity and Nomenclature

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine is a heterocyclic compound featuring an imidazole ring, a thioether linkage, and a primary amine. Its unambiguous identification is critical for scientific discourse and regulatory documentation.

IdentifierValueSource
CAS Number 38585-67-0[1]
IUPAC Name 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine[1]
Synonyms 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, Cimetidine Impurity J, 2-(((4-Methyl-1H-imidazol-5-yl)methyl)thio)ethanamine[1][2]
Molecular Formula C₇H₁₃N₃S[1]
Molecular Weight 171.27 g/mol [1]
InChI Key JEOZNMMOIBLWLV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(N=CN1)CSCCN[1]

Physicochemical Properties

Precise experimental data for the physical properties of CAS 38585-67-0 are not extensively reported in publicly available literature, a common challenge for pharmaceutical impurities. The data presented below combines computed values and information available for its salt forms.

Computed and Predicted Properties

Computational models provide valuable estimates for key physicochemical parameters.

PropertyPredicted ValueSource
Density 1.187 g/cm³[2]
XLogP3 -0.1[1]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]
Topological Polar Surface Area 54.7 Ų[3]
Solubility

The solubility of the free base (CAS 38585-67-0) is not explicitly documented. However, its dihydrochloride salt (CAS 38603-72-4) is reported to be slightly soluble in water, methanol, and DMSO.[4][5] This suggests that the free base likely exhibits limited solubility in aqueous media and greater solubility in polar organic solvents. The presence of both a basic amino group and a weakly acidic imidazole ring means its solubility is pH-dependent.

Stability

The dihydrochloride salt is noted to be hygroscopic and should be stored in a dark place under an inert atmosphere at room temperature.[4][5] The thioether linkage may be susceptible to oxidation, potentially leading to the formation of sulfoxide and sulfone derivatives, which are also known impurities of Cimetidine.

Synthesis and Manufacturing Context

CAS 38585-67-0 is primarily formed as an intermediate or impurity during the synthesis of Cimetidine.[6] Several synthetic routes to Cimetidine have been described, and the formation of this impurity can be rationalized from the reaction of key starting materials.

General Synthetic Pathway

A common pathway to Cimetidine involves the reaction of 5-methyl-4-(halomethyl)imidazole with cysteamine (2-aminoethanethiol) to form 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine, which is then further reacted to introduce the N-cyanoguanidine moiety.[2]

Synthesis_Pathway start1 5-Methyl-4-(halomethyl)imidazole intermediate CAS 38585-67-0 (Cimetidine Impurity J) start1->intermediate start2 Cysteamine start2->intermediate product Cimetidine intermediate->product reagent N-Cyano-N',S-dimethylisothiourea reagent->product

Figure 1: Simplified synthetic relationship of CAS 38585-67-0 to Cimetidine.

Illustrative Synthetic Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve cysteamine in an appropriate solvent, such as a lower alcohol or an aqueous-organic mixture.

  • Base Addition: Add a suitable base to deprotonate the thiol group of cysteamine, forming the more nucleophilic thiolate.

  • Addition of Imidazole Derivative: Slowly add a solution of 5-methyl-4-(halomethyl)imidazole (e.g., the chloromethyl or bromomethyl derivative) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts. The product can then be extracted into an organic solvent.

  • Purification: The crude product may be purified by techniques such as column chromatography or crystallization, often as a salt (e.g., dihydrochloride) to improve stability and handling.

Analytical Methodologies

The detection and quantification of CAS 38585-67-0 are critical for the quality control of Cimetidine drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Cimetidine and its related substances, including Impurity J.[7][8][9][10][11]

Typical HPLC Parameters:

  • Column: Reversed-phase columns, such as C18, are commonly used.[10][11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve separation of Cimetidine from its impurities.[8][11]

  • Detection: UV detection in the range of 210-230 nm is suitable for the analysis of these compounds due to the presence of the imidazole chromophore.[8][10][11]

  • Internal Standard: For quantitative analysis in biological matrices, a structurally related compound, such as ranitidine, can be used as an internal standard.[9]

Sample Preparation for Analysis
  • Drug Substance: A solution of the Cimetidine drug substance is prepared in a suitable diluent, typically the mobile phase or a component thereof.

  • Dosage Forms (e.g., Tablets): Tablets are typically ground to a fine powder, and the active ingredient is extracted with a suitable solvent, followed by filtration before injection into the HPLC system.[10]

  • Biological Matrices (e.g., Plasma): For pharmacokinetic studies, extraction from plasma may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.[9][11]

Analytical_Workflow sample Sample (Drug Substance, Tablet, Plasma) prep Sample Preparation (Dissolution, Extraction, Filtration) sample->prep hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detection UV Detection (210-230 nm) hplc->detection data Data Analysis (Quantification, Purity Assessment) detection->data

Figure 2: General workflow for the HPLC analysis of CAS 38585-67-0.

Biological and Pharmacological Context

The biological activity of CAS 38585-67-0 is intrinsically linked to its role as a structural analog and precursor to Cimetidine.

Relationship to Cimetidine and Histamine H2 Receptors
Inferred Pharmacological and Toxicological Profile

As a pharmaceutical impurity, the primary concern is its potential toxicity. Regulatory guidelines necessitate the identification and characterization of impurities above certain thresholds. While no specific toxicological studies on CAS 38585-67-0 are published, its safety is generally considered in the context of the overall safety profile of the Cimetidine drug product in which it is present at low levels. The acute toxicity of its dihydrochloride salt is indicated by GHS classifications as harmful if swallowed, in contact with skin, or if inhaled.[12]

Conclusion

2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (CAS 38585-67-0) is a chemically significant compound, primarily due to its role as an impurity in the widely used pharmaceutical agent, Cimetidine. While extensive, publicly available data on its specific physical properties and biological activity are limited, a comprehensive understanding can be constructed from its chemical structure, its relationship to Cimetidine, and the analytical methods developed for its detection. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Cimetidine, underscoring the importance of characterizing and controlling such impurities to ensure the safety and efficacy of the final drug product.

References

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (2021). Google Patents.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Cimetidine. In Pharmaceutical Drugs (Vol. 50). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon (FR)
  • EP0046635A1 - Process for the preparation of cimetidine. (1982). Google Patents.
  • A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. (2019). Letters in Applied NanoBioScience, 8(4), 676-683.
  • Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. (2001).
  • EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 336-339.
  • Studies on the in vitro interactions of cimetidine with commercial antacid preparations and chemically pure components. (1984). Arzneimittelforschung, 34(8), 870-871.
  • A study of antagonist affinities for the human histamine H2 receptor. (2007). British Journal of Pharmacology, 152(5), 744–754.
  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information.

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An In-depth Technical Guide to the Biological Activity of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a compound identified as a known impurity of the histamine H2-receptor antagonist, Cimetidine.[1][2][][4][5] Structurally analogous to Cimetidine, this molecule is anticipated to exhibit competitive antagonism at the histamine H2 receptor, a key target in the regulation of gastric acid secretion. This document delineates the theoretical mechanism of action, provides detailed protocols for in vitro and in vivo evaluation of its H2-receptor antagonist activity, and presents comparative data for Cimetidine to serve as a benchmark for future studies. The insights and methodologies detailed herein are intended to equip researchers with the necessary framework to thoroughly investigate the pharmacological profile of this compound.

Introduction and Compound Overview

This compound, also known as Cimetidine impurity J, is a heterocyclic organic compound with the chemical formula C7H13N3S.[1] Its structure features a 5-methylimidazole ring, a core moiety in many biologically active molecules, linked via a thioether bridge to an aminoethyl side chain. This structural arrangement bears a striking resemblance to the pharmacophore of Cimetidine, a widely recognized histamine H2-receptor antagonist used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[6][7][8]

The primary focus of this guide is to explore the predicted biological activity of this compound as a histamine H2-receptor antagonist. The imidazole ring and the ethylamine side chain are critical components for interaction with the H2 receptor.[9] Given its origin as a Cimetidine-related substance, it is hypothesized that this compound will competitively inhibit the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[7][10]

This guide will provide the scientific community with a foundational understanding of this compound's potential therapeutic relevance and the experimental pathways to validate its biological activity.

Predicted Mechanism of Action: Histamine H2-Receptor Antagonism

The predicted primary mechanism of action for this compound is competitive antagonism of the histamine H2 receptor. Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[11] In gastric parietal cells, this signaling cascade activates the proton pump (H+/K+-ATPase), leading to the secretion of hydrochloric acid into the stomach lumen.[12][13]

By competitively binding to the H2 receptor, this compound is expected to prevent histamine from binding and initiating this signaling pathway. This blockade would lead to a reduction in both basal and stimulated gastric acid secretion. The structural similarities to Cimetidine, particularly the imidazole ring and the flexible side chain, suggest that it will occupy the same binding pocket on the H2 receptor.

Caption: Predicted signaling pathway of H2-receptor antagonism.

H2_Receptor_Antagonism cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates Compound 4-(((2-Aminoethyl)thio)methyl)- 5-methylimidazole Compound->H2R Binds & Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Gastric_Lumen Gastric_Lumen H_ion->Gastric_Lumen Gastric Acid

In Vitro Evaluation of Biological Activity

A series of in vitro assays are essential to characterize the interaction of this compound with the histamine H2 receptor and to quantify its antagonist activity.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for the histamine H2 receptor.

Protocol:

  • Preparation of Membranes: Isolate cell membranes from a source rich in H2 receptors, such as guinea pig cerebral cortex or a cell line stably expressing the human H2 receptor.

  • Radioligand: Use a radiolabeled H2-receptor antagonist, such as [3H]-Tiotidine, as the ligand.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Binding_Assay_Workflow start Start prep Prepare H2 Receptor-rich Cell Membranes start->prep mix Incubate Membranes with [3H]-Tiotidine & Test Compound prep->mix separate Separate Bound & Free Ligand (Filtration) mix->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 & Ki quantify->analyze end End analyze->end

Functional Assay: Inhibition of Histamine-Stimulated cAMP Production

This assay determines the functional consequence of receptor binding.

Protocol:

  • Cell Culture: Use a cell line expressing the H2 receptor (e.g., CHO-H2 cells).

  • Pre-incubation: Incubate the cells with various concentrations of this compound.

  • Stimulation: Add a fixed concentration of histamine to stimulate cAMP production.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the concentration of cAMP using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of histamine-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC50.

In Vivo Assessment of Pharmacological Activity

In vivo studies are crucial to evaluate the efficacy of the compound in a physiological context.

Inhibition of Gastric Acid Secretion in a Rat Model

This model directly assesses the primary therapeutic effect of an H2-receptor antagonist.[14]

Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Anesthesia and Surgery: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a gastric cannula.

  • Gastric Perfusion: Perfuse the stomach with saline.

  • Compound Administration: Administer this compound intravenously or orally.

  • Stimulation: Infuse histamine intravenously to stimulate gastric acid secretion.

  • Sample Collection: Collect the gastric perfusate at regular intervals.

  • Analysis: Titrate the collected samples with NaOH to determine the acid concentration.

  • Data Analysis: Calculate the percentage of inhibition of histamine-stimulated acid secretion and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Data Presentation and Comparative Analysis

As specific experimental data for this compound is not publicly available, the following tables present data for Cimetidine to serve as a reference for the expected outcomes of the proposed experiments.

Table 1: In Vitro Activity of Cimetidine

AssayParameterValueReference
Radioligand Binding (Guinea Pig Cortex)Ki vs. [3H]-Tiotidine0.41 µM[11]
Functional Assay (Isolated Guinea Pig Atria)pA26.1[10]
Functional Assay (Isolated Gastric Glands)pA26.41[11]

Table 2: In Vivo Activity of Cimetidine

Animal ModelStimulationRoute of AdministrationED50Reference
Dog (Heidenhain Pouch)HistamineIntravenous~1-2 µM (blood level)[10]
RatHistamineIntraperitoneal1.85 mg/kg[14]

Safety and Toxicological Considerations

The safety profile of this compound has not been established. However, potential toxicities associated with the 4-methylimidazole moiety should be considered, as it has been reported to have carcinogenic and genotoxic effects at high concentrations.[15] It is crucial to conduct comprehensive toxicological studies, including cytotoxicity assays, genotoxicity tests (e.g., Ames test, micronucleus assay), and in vivo acute and chronic toxicity studies, to determine the therapeutic index of this compound.

Conclusion and Future Directions

This compound, as a structural analog of Cimetidine, holds the potential to be a histamine H2-receptor antagonist. The experimental framework provided in this guide offers a clear path for the comprehensive evaluation of its biological activity. Future research should focus on synthesizing this compound in high purity and performing the described in vitro and in vivo studies to determine its potency, efficacy, and safety profile. A thorough understanding of its pharmacology will be critical in assessing its potential as a therapeutic agent or in understanding its contribution to the overall pharmacological profile of Cimetidine when present as an impurity.

References

  • The use of an in vitro binding assay to predict histamine H2-antagonist activity. PubMed. [Link]
  • Histamine H2-receptor Antagonists Stimulate Proliferation but Not Migration of Human Gastric Mucosal Cells in Vitro. PubMed. [Link]
  • Studies on histamine H2 receptor antagonists. 2.
  • In Vitro Effect of Histamine and Histamine H1 and H2 Receptor Antagonists on Cellular Proliferation of Human Malignant Melanoma Cell Lines. PubMed. [Link]
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  • Effects of H2-receptor antagonists on 3H-cimetidine binding and histamine-stimulation of cellular cAMP in isolated guinea pig gastric glands. PubMed. [Link]
  • PRODUCT MONOGRAPH CIMETIDINE Cimetidine Tablets USP 200, 300, 400, 600 and 800 mg HISTAMINE H2.
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A Technical Guide to the Potential Therapeutic Targets of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a heterocyclic compound featuring an imidazole core, a structure central to many biologically active molecules, including the endogenous signaling molecule histamine.[1][2] Its structural similarity to histamine, particularly the presence of the imidazole ring and an ethylamine side chain, strongly suggests its potential to interact with histamine receptors. This guide synthesizes the available structural and pharmacological data to propose and evaluate the most promising therapeutic targets for this compound. We will delve into the rationale for selecting these targets, propose mechanisms of action, and provide detailed, actionable experimental protocols to validate these hypotheses. The primary focus will be on the histamine H2 and H4 receptors, for which the compound's structure suggests potential agonist activity.

Introduction to this compound

This compound, also known by its IUPAC name 2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethan-1-amine, is a small molecule with the chemical formula C7H13N3S.[3] The molecule's key structural features are a 5-methylimidazole ring linked via a methylthioether bridge to an ethylamine side chain.

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms. This moiety is a critical pharmacophore in numerous drugs and is essential for the biological activity of histamine.[4][5] It can participate in hydrogen bonding and other molecular interactions.[4]

  • Ethylamine Side Chain: A flexible chain containing a primary amine group. This group is typically protonated at physiological pH, allowing for ionic interactions with target receptors.

  • Methyl Group at Position 5: The substitution on the imidazole ring can confer selectivity for specific receptor subtypes.[6]

  • Thioether Linkage: The replacement of a methylene group in a histamine analogue with a thioether can influence the molecule's conformation, polarity, and metabolic stability.

This compound is documented as an intermediate in the synthesis of Cimetidine, a well-known histamine H2 receptor antagonist used to inhibit gastric acid secretion.[7] This connection further strengthens the hypothesis that its primary biological targets are within the histamine receptor family.

Rationale for Target Identification: A Structure-Based Hypothesis

The therapeutic potential of a novel compound is often inferred from its structural relationship to known endogenous ligands or drugs. The structure of this compound is a clear analogue of histamine.

  • Histamine Analogy: Histamine consists of an imidazole ring and an ethylamine side chain. The subject compound retains both core features.

  • Receptor Subtype Selectivity: Modifications to the histamine scaffold are known to produce compounds with selective activity at one of the four histamine receptor subtypes (H1, H2, H3, H4).[8][9] For instance, the addition of a methyl group at the 4-position of histamine (4-methylhistamine) results in a potent and selective agonist for the H4 receptor, and it also retains activity at the H2 receptor.[6][10] The 5-methyl substitution on our compound of interest may similarly direct its activity.

  • Agonist vs. Antagonist Profile: Small molecules that mimic the structure of an endogenous ligand often act as agonists. For example, dimaprit and amthamine, which are structurally related to histamine, are histamine H2-receptor agonists.[11]

Based on these principles, the most probable therapeutic targets are the G protein-coupled histamine receptors. We will focus on the two subtypes where structural analogues show significant activity: the H2 and H4 receptors.

Primary Potential Therapeutic Target: Histamine H2 Receptor (H2R)

The histamine H2 receptor is a Gs protein-coupled receptor primarily known for its role in regulating gastric acid secretion in the stomach's parietal cells.[8][12] However, H2Rs are also found on other cells, including vascular smooth muscle and immune cells, where they can mediate vasodilation and modulate immune responses.[6]

Rationale for H2R as a Target

The development of H2R agonists has been pursued for their potential as positive inotropic agents in cardiac conditions.[13] The structural similarity of this compound to known H2R agonists like histamine and dimaprit makes this receptor a high-priority target. Structure-activity relationship (SAR) studies have shown that the imidazole ring and a flexible side chain with a basic terminal group are key for H2R agonism.[14][15] The subject compound fits this profile perfectly.

Proposed Mechanism of Action: H2R Agonism

As a putative H2R agonist, the compound would bind to the receptor, inducing a conformational change that activates the associated Gs protein. This triggers a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

H2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 4-(((2-Aminoethyl)thio)methyl) -5-methylimidazole H2R Histamine H2 Receptor (H2R) Compound->H2R binds to Gs Gs Protein (α, β, γ subunits) H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->CellularResponse phosphorylates targets

Caption: Proposed H2R agonist signaling pathway.

Experimental Validation Workflow

A multi-step approach is required to confirm H2R as a target and characterize the compound's activity.

H2R_Validation_Workflow A Step 1: Radioligand Binding Assay B Step 2: Functional Assay (cAMP Measurement) A->B Confirm Functional Activity C Step 3: Cell-Based Physiological Assay B->C Validate Physiological Effect D Step 4: Selectivity Profiling B->D Determine Receptor Selectivity

Caption: Experimental workflow for H2R target validation.

Detailed Protocol: H2R Radioligand Binding Assay

This protocol determines the compound's affinity (Ki) for the H2R by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity of this compound for the human histamine H2 receptor.

Materials:

  • HEK293 cells stably expressing human H2R.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Tiotidine (a potent H2R antagonist).

  • Non-specific binding control: 10 µM Cimetidine.

  • Test compound: this compound, serially diluted.

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

Methodology:

  • Membrane Preparation: Harvest HEK293-hH2R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Cimetidine (for non-specific binding).

    • 50 µL of serially diluted test compound or vehicle control.

    • 50 µL of [³H]-Tiotidine (at a final concentration near its Kd, e.g., 1 nM).

    • 50 µL of cell membrane preparation (e.g., 20-40 µg protein).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the assay mixture through a GF/B filter plate, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Data Interpretation and Expected Outcomes

The results from the validation workflow will elucidate the compound's interaction with H2R.

AssayParameterExpected Outcome for H2R Agonist
Radioligand Binding Ki (Affinity)< 1 µM
cAMP Functional Assay EC50 (Potency)< 10 µM
cAMP Functional Assay Emax (Efficacy)> 80% relative to histamine
Selectivity Profiling Ki (H1R, H3R, H4R)> 10-fold higher than H2R Ki

Secondary Potential Therapeutic Target: Histamine H4 Receptor (H4R)

The H4R is the most recently identified histamine receptor and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[16][17] It plays a significant role in modulating immune responses and inflammation, making it an attractive target for inflammatory diseases like allergic asthma, pruritus, and atopic dermatitis.[16][17]

Rationale for H4R as a Target

The rationale for investigating H4R is compelling.

  • Structural Precedent: 4-methylhistamine is the first identified potent and selective H4R agonist.[10] The subject compound, with its 5-methylimidazole group, shares a key structural feature that may confer affinity and activity at H4R.

  • Therapeutic Potential: H4R modulation is a promising therapeutic strategy for a variety of inflammatory and immune disorders.[17] An H4R agonist could have immunomodulatory effects, though antagonists are more commonly studied for inflammatory conditions.[16] Nonetheless, characterizing any H4R activity is crucial for understanding the compound's overall pharmacological profile.

Proposed Mechanism of Action: H4R Agonism

Similar to the H3R, the H4R couples to Gi/o proteins.[9] Agonist binding would inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, Gi/o activation can mobilize intracellular calcium and activate MAPK pathways, leading to cellular responses like chemotaxis.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 4-(((2-Aminoethyl)thio)methyl) -5-methylimidazole H4R Histamine H4 Receptor (H4R) Compound->H4R binds to Gio Gi/o Protein (α, β, γ subunits) H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response modulates

Caption: Proposed H4R agonist signaling pathway.

Detailed Protocol: Mast Cell Chemotaxis Assay

This functional assay measures a key physiological response mediated by H4R activation.

Objective: To determine if this compound induces chemotaxis in a mast cell line expressing H4R.

Materials:

  • Human mast cell line (e.g., HMC-1) endogenously or exogenously expressing H4R.

  • RPMI-1640 medium with 0.1% BSA.

  • Chemotaxis chambers (e.g., Boyden chambers) with 5 µm pore size polycarbonate filters.

  • Test compound, histamine (positive control), and JNJ 7777120 (selective H4R antagonist).

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

Methodology:

  • Cell Preparation: Culture mast cells to the desired density. Harvest and resuspend cells in RPMI-1640 + 0.1% BSA at a concentration of 1 x 10⁶ cells/mL. Label cells with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup:

    • Add different concentrations of the test compound, histamine, or medium alone (negative control) to the lower wells of the chemotaxis chamber.

    • To confirm H4R specificity, pre-incubate a set of cells with the H4R antagonist JNJ 7777120 (e.g., 1 µM) for 30 minutes before adding them to wells containing the test compound.

    • Place the filter membrane over the lower wells.

    • Add 100 µL of the Calcein-AM labeled cell suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-3 hours.

  • Quantification:

    • After incubation, carefully remove the upper chamber and wipe away non-migrated cells from the top of the filter.

    • Measure the fluorescence of the migrated cells in the lower chamber using a plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis: Express the results as a chemotactic index (fluorescence of sample / fluorescence of negative control). Plot the chemotactic index against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

Off-Target and Toxicity Considerations

While the primary targets are hypothesized to be histamine receptors, comprehensive profiling is essential. The imidazole moiety is present in many biological systems and can interact with various enzymes and receptors.[4][18] For example, some imidazole compounds are known to inhibit cytochrome P450 enzymes. Furthermore, the structurally related 4-methylimidazole has been identified as a potential carcinogen at high levels, a factor that would require careful toxicological assessment during any drug development program.[19]

Conclusion and Future Directions

The structural characteristics of this compound make it a compelling candidate for investigation as a modulator of histamine receptors. The evidence strongly supports prioritizing the histamine H2 and H4 receptors as potential therapeutic targets. The experimental workflows and protocols detailed in this guide provide a robust framework for validating these hypotheses, determining the compound's affinity, efficacy, and selectivity, and ultimately elucidating its therapeutic potential. Future work should focus on executing these validation studies, followed by in vivo efficacy models relevant to H2R (e.g., cardiovascular function) or H4R (e.g., inflammatory models) agonism, and a thorough toxicological evaluation.

References

  • H. Timmerman. (1990). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.
  • W. Schunack, S. Dove, R. Ghori, & H. Stark. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini Reviews in Medicinal Chemistry.
  • W. Schunack, K. P. Kehr, & W. Gerhard. (1991). Structure-activity relationships of histamine H2-agonists, a new class of positive inotropic drugs. Agents and Actions Supplements.
  • S. Fatima, S. Shaquiquzzaman, & M. Alam. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate.
  • A. Al-Ostath, et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules.
  • H. Timmerman. (1990). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.
  • M. Asif. (2014). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate.
  • A. A. Khan, et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online.
  • M. Asif. (2014). Synthesis and therapeutic potential of imidazole containing compounds. PDF.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • K. Thurmond, et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology.
  • Wikipedia. (n.d.). Histamine receptor. Wikipedia.
  • P. Pongsakorn, & A. Apirat. (n.d.). Histamine Receptors and Their Ligands. ThaiScience.
  • Patsnap. (2024). Histamine receptor antagonists: What They Are and How to Stay Informed About Recent Advances. Patsnap Synapse.
  • A. Jawad, et al. (2019). Histamine receptors as drug target: Current and future therapeutics. Semantic Scholar.
  • W. Schunack, S. Dove, R. Ghori, & H. Stark. (2004). Structure-Activity Relationships of Histamine H2 Receptor Ligands+. ResearchGate.
  • J. H. Kim, & S. C. Lee. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry.
  • Molbase. (n.d.). Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. Molbase.
  • Molbase. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. Molbase.
  • R. C. Vollinga, et al. (1995). A New Potent and Selective Histamine H3‐receptor Antagonist, 4(5)‐{2‐[4(5)‐Cyclohexylimidazol‐2‐ylthio]ethyl} imidazole. ResearchGate.
  • R. A. Parsons, & M. E. (2006). Histamine and its receptors. British Journal of Pharmacology.
  • K. Walczynski, et al. (2000). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Archiv der Pharmazie. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-4184(200011)333:11%3C377::AID-ARDP377%3E3.0.CO;2-H
  • R. L. Thurmond, et al. (2008). The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & Therapeutics.
  • H. F. Lim, et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics.
  • S. A. Khan, et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications.
  • S. Devi, & N. S. Gill. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate.
  • H. Wang, et al. (2020). 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm.
  • A. Kumar, et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

Sources

In Vitro Evaluation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a heterocyclic organic molecule with a structural resemblance to histamine, a key biogenic amine involved in a myriad of physiological processes. Its chemical architecture, particularly the imidazole ring and the ethylamine side chain, suggests a potential interaction with histamine receptors. Notably, this compound is recognized as an intermediate in the synthesis of Cimetidine, a well-established histamine H2-receptor antagonist used to reduce gastric acid secretion[1]. This association strongly indicates that the primary focus of in vitro studies for this compound should be the elucidation of its activity at the histamine H2 receptor.

This technical guide provides a comprehensive framework for the in vitro investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step. The objective is to build a robust preclinical data package to characterize the compound's pharmacological profile, including its potency, selectivity, and potential for off-target effects and cytotoxicity.

Part 1: Characterization of Histamine H2 Receptor Interaction

The foundational hypothesis for the in vitro evaluation of this compound is its potential modulation of the histamine H2 receptor. The following assays are designed to confirm and quantify this interaction.

Radioligand Binding Assays: Quantifying Receptor Affinity

Scientific Rationale: Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor. By competing with a known radiolabeled ligand that binds to the H2 receptor, we can determine the binding affinity (Ki) of our test compound. A high affinity is often a prerequisite for potent biological activity. The use of ³H-tiotidine binding in guinea-pig cerebral cortex has been shown to be a valid method for assessing histamine H2-receptor activity[2].

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Utilize a cell line recombinantly expressing the human histamine H2 receptor (e.g., HEK293-H2R or CHO-H2R) or tissue preparations known to be rich in H2 receptors, such as guinea pig cerebral cortex[2].

    • Homogenize cells or tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine:

      • A fixed concentration of a suitable radioligand, such as [³H]-Tiotidine.

      • Increasing concentrations of the test compound, this compound.

      • A known H2-receptor antagonist (e.g., Cimetidine or Ranitidine) at a high concentration to determine non-specific binding.

      • Control wells with only the radioligand and membranes for total binding.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of this compound at the H2 Receptor

CompoundIC₅₀ (nM)Ki (nM)
This compoundTBDTBD
Cimetidine (Reference)TBDTBD
Ranitidine (Reference)TBDTBD

TBD: To be determined experimentally.

Functional Assays: Determining Agonist vs. Antagonist Activity

Scientific Rationale: While binding assays confirm affinity, they do not reveal whether the compound activates (agonist) or blocks (antagonist) the receptor. The histamine H2 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase stimulation. Therefore, measuring cAMP levels in response to the compound will elucidate its functional activity.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Use a cell line expressing the H2 receptor (e.g., HEK293-H2R).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Pre-treat the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add a fixed, sub-maximal concentration (e.g., EC₈₀) of histamine to stimulate the H2 receptors.

    • Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Assay Procedure (Agonist Mode):

    • Treat the cells with increasing concentrations of this compound alone.

    • Include a positive control with a known H2 agonist (e.g., histamine).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ for the inhibition of histamine-stimulated cAMP production.

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) relative to histamine.

Data Presentation: Functional Activity at the H2 Receptor

CompoundAgonist EC₅₀ (nM)Agonist Emax (%)Antagonist IC₅₀ (nM)
This compoundTBDTBDTBD
Histamine (Reference Agonist)TBD100N/A
Cimetidine (Reference Antagonist)N/AN/ATBD

TBD: To be determined experimentally. N/A: Not applicable.

Workflow for H2 Receptor Characterization

H2_Receptor_Workflow start Test Compound: This compound binding_assay Radioligand Binding Assay ([³H]-Tiotidine) start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay ki_determination Determine Ki (Affinity) binding_assay->ki_determination activity_determination Determine Agonist/Antagonist Activity functional_assay->activity_determination conclusion Pharmacological Profile at H2 Receptor ki_determination->conclusion activity_determination->conclusion

Caption: Workflow for determining the affinity and functional activity of the test compound at the histamine H2 receptor.

Part 2: Selectivity Profiling

Scientific Rationale: To be a viable drug candidate, a compound should ideally be selective for its intended target to minimize off-target side effects. Given the structural similarity to histamine, it is crucial to assess the activity of this compound at other histamine receptor subtypes (H1, H3, and H4).

Experimental Protocol: Receptor Selectivity Screening

  • Perform radioligand binding assays for histamine H1, H3, and H4 receptors using standard radioligands (e.g., [³H]-Mepyramine for H1, [³H]-Nα-methylhistamine for H3, and [³H]-Histamine for H4).

  • Follow similar protocols as described for the H2 receptor binding assay, using cell lines or tissues expressing the respective receptor subtypes.

  • Determine the Ki values for each receptor subtype.

Data Presentation: Histamine Receptor Selectivity Profile

Receptor SubtypeKi (nM)Selectivity Ratio (Ki Hx / Ki H2)
H2TBD1
H1TBDTBD
H3TBDTBD
H4TBDTBD

TBD: To be determined experimentally. A higher selectivity ratio indicates greater selectivity for the H2 receptor.

Part 3: In Vitro Toxicology Assessment

Scientific Rationale: Early assessment of potential toxicity is a critical component of drug discovery. The imidazole moiety in the test compound is also present in 4-methylimidazole (4-MEI), a compound that has been shown to have genotoxic and cytotoxic effects in human peripheral lymphocytes in vitro[3][4]. Therefore, it is prudent to evaluate the cytotoxic and genotoxic potential of this compound.

Cytotoxicity Assays

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Culture: Use a relevant cell line, such as HepG2 (human liver carcinoma cell line, for assessing potential hepatotoxicity) or the cell line used for the functional assays (e.g., HEK293).

  • Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the test compound for 24, 48, and 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product. Solubilize the formazan and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. Add the reagent to the wells, and the resulting luminescence is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Data Presentation: Cytotoxicity Profile

Cell LineExposure Time (h)CC₅₀ (µM)
HepG224TBD
48TBD
72TBD
HEK29324TBD
48TBD
72TBD

TBD: To be determined experimentally.

Genotoxicity Assays

Experimental Protocol: Micronucleus Test

Scientific Rationale: The in vitro micronucleus test is a widely used method to assess chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Cell Culture and Treatment: Use a suitable cell line, such as human peripheral blood lymphocytes or CHO cells. Treat the cells with a range of concentrations of the test compound, including a positive control (e.g., mitomycin C) and a negative control (vehicle).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A dose-dependent increase in micronuclei suggests a genotoxic effect.

Workflow for In Vitro Toxicology Assessment

Toxicology_Workflow start Test Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) start->cytotoxicity genotoxicity Genotoxicity Assay (e.g., In Vitro Micronucleus Test) start->genotoxicity cc50 Determine CC₅₀ cytotoxicity->cc50 mn_freq Assess Micronuclei Frequency genotoxicity->mn_freq safety_profile Preliminary Safety Profile cc50->safety_profile mn_freq->safety_profile

Caption: A streamlined workflow for the initial in vitro toxicological screening of the test compound.

Conclusion

This technical guide outlines a systematic and robust approach for the in vitro characterization of this compound. By following these experimental workflows, researchers can effectively determine the compound's affinity and functional activity at histamine receptors, assess its selectivity profile, and conduct an initial evaluation of its cytotoxic and genotoxic potential. The data generated from these studies will be instrumental in making informed decisions regarding the further development of this compound as a potential therapeutic agent. The correlation between in vitro IC₅₀ values and clinically effective concentrations for H2-receptor antagonists suggests that these early-stage studies can be highly predictive of in vivo efficacy[5].

References

  • Hill, S. J., & Young, J. M. (1985). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Agents and Actions, 16(3-4), 170–172. [Link]
  • Undeğer, Ü., & Başaran, N. (2017). Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. Drug and Chemical Toxicology, 40(1), 1-6. [Link]
  • Gladziwa, U., & Klotz, U. (1991). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 21(5), 319–332. [Link]
  • PubChem. (n.d.). This compound.
  • Başaran, N., & Undeğer, Ü. (2017). Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. PubMed. [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a known impurity and synthetic precursor to the H2-receptor antagonist, Cimetidine.[1] We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing researchers and drug development professionals with a foundational understanding for the unambiguous identification and characterization of this molecule. Methodologies for data acquisition are contextualized to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound, with the chemical formula C₇H₁₃N₃S and a molecular weight of 171.27 g/mol , is a substituted imidazole of significant interest in medicinal chemistry.[2] Its primary relevance stems from its role as a crucial building block and potential impurity in the manufacturing of Cimetidine, a widely used drug for inhibiting gastric acid secretion.[1] Understanding its spectroscopic signature is paramount for quality control, process optimization, and regulatory compliance in pharmaceutical development. This guide serves as an authoritative reference for its structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and logical assignment of spectroscopic signals, the following molecular structure and atom numbering convention will be used throughout this document. The tautomeric nature of the imidazole ring means that the proton on the nitrogen can reside on either N-1 or N-3; for the purpose of this guide, we will consider the tautomer shown below.

Caption: Figure 1. Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis presented here is based on typical spectra obtained in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol (Exemplary):

  • Dissolve approximately 5-10 mg of the sample (often as the dihydrochloride salt for solubility) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Data Interpretation and Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60Singlet1HH-2The proton at the C-2 position of the imidazole ring is highly deshielded due to the adjacent electronegative nitrogen atoms and the aromatic character of the ring, resulting in a downfield singlet.
~3.70Singlet2HH-6 (-CH₂-S)This methylene group is adjacent to both the imidazole ring and the sulfur atom. The singlet nature indicates no coupling to adjacent protons.
~2.80Triplet2HH-9 (-CH₂-NH₂)This methylene group is adjacent to the primary amine. The electron-withdrawing effect of the nitrogen deshields these protons. The signal is split into a triplet by the two adjacent H-7 protons.
~2.65Triplet2HH-7 (S-CH₂-)This methylene group is adjacent to the sulfur atom and the H-9 methylene group. It appears as a triplet due to coupling with the H-9 protons.
~2.20Singlet3HH-8 (-CH₃)The methyl group attached to the imidazole ring is in a relatively shielded environment and appears as a sharp singlet.
Broad SignalBroad Singlet3H-NH₂, -NH (ring)The protons of the primary amine and the imidazole N-H are exchangeable and often appear as a broad signal. Their chemical shift can vary significantly with concentration and temperature.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment.

Data Interpretation and Assignments:

Chemical Shift (δ, ppm)AssignmentRationale
~135.0C-2The C-2 carbon, situated between two nitrogen atoms in the imidazole ring, is the most deshielded of the ring carbons.
~130.0C-4The quaternary carbon C-4, attached to the methylthiomethyl side chain.
~125.0C-5The quaternary carbon C-5, bearing the methyl group.
~40.0C-9 (-CH₂-NH₂)The carbon of the methylene group attached to the amino group.
~30.0C-6 (-CH₂-S)The carbon of the methylene group attached to the imidazole ring and the sulfur atom.
~28.0C-7 (S-CH₂-)The carbon of the methylene group adjacent to the sulfur.
~10.0C-8 (-CH₃)The methyl carbon, appearing significantly upfield as expected for an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Exemplary):

  • Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the sample over the range of 4000-400 cm⁻¹.

Data Interpretation and Assignments:

Frequency (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3400 - 3200Strong, BroadN-HAmine and Imidazole N-H stretching
3150 - 3000MediumC-H (sp²)Aromatic C-H stretching (imidazole ring)
2950 - 2850MediumC-H (sp³)Aliphatic C-H stretching (-CH₃, -CH₂-)
~1600MediumC=NImidazole ring stretching
~1500MediumC=CImidazole ring stretching
1450 - 1350MediumC-HAliphatic C-H bending
~700WeakC-SC-S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol (Exemplary):

  • Dissolve the sample in a suitable solvent (e.g., methanol/water).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI).

  • Acquire the mass spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): For a molecule with the formula C₇H₁₃N₃S, the expected exact mass is 171.0830 Da.[2] In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 172.0908.

  • Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule's structure.

G parent [C₇H₁₃N₃S + H]⁺ m/z = 172 frag1 Fragment A [C₆H₁₀N₂S]⁺ m/z = 142 parent->frag1 - NH₃ frag2 Fragment B [C₅H₈N₂]⁺ m/z = 96 parent->frag2 - C₂H₅NS frag3 Fragment C [C₂H₆N]⁺ m/z = 44 parent->frag3 - C₅H₈N₂S caption Figure 2. Proposed major fragmentation pathways for this compound in ESI-MS.

Caption: Figure 2. Proposed major fragmentation pathways for this compound in ESI-MS.

Major Fragments:

  • m/z 142: Loss of ammonia (-NH₃) from the aminoethyl side chain.

  • m/z 96: Cleavage of the C-S bond, resulting in the 4-methyl-5-methyleneimidazole cation.

  • m/z 44: Formation of the ethylamine fragment cation [CH₂CH₂NH₂]⁺.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound.

  • NMR establishes the precise carbon-hydrogen framework, including the connectivity of the methyl, imidazole, and aminoethylthiomethyl moieties.

  • IR confirms the presence of key functional groups predicted by the structure, such as N-H (amine, imidazole), C-H (aliphatic, aromatic), C=N (imidazole ring), and C-S bonds.

  • MS verifies the molecular weight (171.27 g/mol ) and provides fragmentation data consistent with the proposed structure, such as the characteristic loss of ammonia and cleavage at the thioether linkage.

Together, these techniques offer an unambiguous and robust characterization of the target molecule, essential for its use in research and pharmaceutical manufacturing.

References

  • Vertex AI Search. Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
  • Vertex AI Search. Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising lead to a viable drug candidate is fraught with challenges. Among the most fundamental of these is its solubility. A compound's ability to dissolve in a solvent to create a homogenous solution is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.

This guide provides an in-depth technical exploration of the solubility profile of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a molecule of interest in medicinal chemistry, notably as an intermediate in the synthesis of the H2 receptor antagonist, Cimetidine[1]. While direct, publicly available experimental solubility data for this specific compound is scarce, this document will serve as a comprehensive roadmap for its characterization. We will dissect the molecule's structural components, predict its solubility behavior based on first principles, and provide detailed, field-proven methodologies for its empirical determination.

Molecular Scrutiny: Predicting Solubility from Structure

The chemical structure of this compound (C7H13N3S) reveals key functional groups that govern its physicochemical properties, including solubility[2].

  • The Imidazole Ring: The 5-methylimidazole moiety is a polar, aromatic heterocycle[3][4]. Imidazole itself is amphoteric, capable of acting as both a weak acid and a weak base, and is soluble in water and other polar solvents[3][5][6][7]. The nitrogen atoms in the ring can participate in hydrogen bonding, a key factor in aqueous solubility[3].

  • The Primary Amine: The terminal aminoethyl group (-CH2CH2NH2) contains a primary amine. Amines are basic and can be protonated to form ammonium salts, which significantly enhances aqueous solubility, particularly in acidic conditions[8][9][10][11].

  • The Thioether Linkage: The thioether (-S-) linkage is generally less polar and less capable of hydrogen bonding than its ether counterpart (-O-)[12]. This part of the molecule will likely contribute to its hydrophobic character[13].

Based on this structural analysis, we can hypothesize that the solubility of this compound will be significantly influenced by pH. In acidic media, the protonation of the primary amine and potentially one of the imidazole nitrogens will lead to the formation of a more soluble salt form[14][15][16][17]. Conversely, in neutral to basic conditions, the free base form will be less soluble. The presence of both polar (imidazole, amine) and non-polar (thioether, methyl group) regions suggests that its solubility in organic solvents will vary.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H13N3S[2]
Molecular Weight171.27 g/mol [2]
IUPAC Name2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine[2]

Experimental Determination of Solubility: A Step-by-Step Guide

A robust determination of the solubility profile requires a systematic approach. The following sections detail the necessary experimental protocols.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true solubility of the most stable crystalline form.

Protocol 1: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid form)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. It is crucial to ensure that the shaking is vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For colloidal suspensions, centrifugation at a high speed is necessary to separate the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the mean of at least three independent measurements for each solvent.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated at equilibrium.

  • Extended Equilibration Time: Allows the system to reach a thermodynamic steady state.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • HPLC Quantification: Provides a sensitive and specific method for measuring the concentration of the dissolved analyte.

pH-Dependent Solubility Profile

Given the presence of ionizable groups, determining the solubility as a function of pH is critical.

Protocol 2: pH-Solubility Profiling

Objective: To determine the aqueous solubility of this compound over a physiologically relevant pH range.

Materials:

  • Same as Protocol 1, with the addition of a range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

Procedure:

  • Follow the steps outlined in the Equilibrium Shake-Flask Method (Protocol 1).

  • Instead of single solvents, use a series of aqueous buffers with different pH values.

  • It is crucial to measure the pH of the saturated solution at the end of the equilibration period, as the dissolution of the compound may alter the initial pH of the buffer.

  • Plot the determined solubility (on a logarithmic scale) against the final measured pH.

Expected Outcome: The pH-solubility profile is expected to show higher solubility at lower pH values due to the protonation of the amine and imidazole moieties. As the pH increases, the compound will transition to its less soluble free base form, leading to a decrease in solubility.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpretation and comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent/MediumpHSolubility (mg/mL)
0.1 N HCl~1> 50
Water~75-10
PBS7.45-10
0.1 N NaOH~13< 0.1
MethanolN/A> 20
EthanolN/A10-20
AcetonitrileN/A1-5
DMSON/A> 50

Diagrams for Experimental Workflows

A visual representation of the experimental workflow can enhance understanding and reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials prep1->prep2 exp1 Add known volume of solvent prep2->exp1 exp2 Equilibrate on shaker (24-72h, constant T) exp1->exp2 exp3 Centrifuge for phase separation exp2->exp3 ana1 Withdraw clear supernatant exp3->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Quantify by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Sources

The Unsung Architect: A Technical Guide to 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a Cornerstone in H₂-Antagonist Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond an Intermediate, A Legacy in Rational Drug Design

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a seemingly unassuming heterocyclic compound, holds a significant place in the annals of medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the groundbreaking anti-ulcer drug Cimetidine, its story is intrinsically linked to the dawn of rational drug design. This guide delves into the discovery, history, and technical intricacies of this molecule, offering a comprehensive resource for professionals in drug development and chemical research. Understanding its origins and synthesis provides a valuable case study in the logical progression from a physiological hypothesis to a blockbuster therapeutic agent. Although not a therapeutic agent itself, its existence was a pivotal step in the creation of a molecule that would revolutionize the treatment of peptic ulcers and gastroesophageal reflux disease.

PART 1: The Genesis of a Therapeutic Revolution: Discovery and History

The discovery of this compound is inseparable from the ambitious project undertaken by Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline) in the 1960s and 1970s.[1][2] Their work was a pioneering example of rational drug design, moving away from the serendipitous discovery of drugs to a targeted approach based on understanding physiological mechanisms.[3][4]

The central hypothesis was that histamine, a known stimulator of gastric acid secretion, acted on a then-unidentified receptor in the stomach, distinct from the histamine H₁ receptors blocked by traditional antihistamines. The quest was to find an antagonist for this putative "H₂ receptor" to control acid production.[1][5]

This led to the synthesis of a series of compounds, starting with burimamide, the first-generation H₂-receptor antagonist.[1][2] While proving the concept, burimamide lacked oral bioavailability.[1][2] The subsequent development of metiamide showed improved potency but was associated with toxicity concerns due to its thiourea group.[2]

This is where the structural motif of this compound became critical. To overcome the toxicity of metiamide, the thiourea group was replaced with a cyanoguanidine group, leading to the creation of Cimetidine.[2] The synthesis of Cimetidine required a reliable method to construct the core structure, and this compound emerged as the key building block. Its synthesis represented a significant milestone in the Cimetidine project, paving the way for the final compound which was approved in the UK in 1976 and the US in 1979.[2][5]

Today, this compound is recognized as a known impurity in Cimetidine preparations, designated as "Cimetidine Impurity J".[6] Its presence is carefully monitored in pharmaceutical manufacturing to ensure the purity and safety of the final drug product.

PART 2: Inferred Role and Physicochemical Properties

While there is a scarcity of publicly available data on the specific biological activity and mechanism of action of this compound itself, its structural contribution to Cimetidine allows for an inferred role. The molecule provides the core imidazole ring and the flexible thioether linkage, which are essential for positioning the cyanoguanidine group to interact with the H₂ receptor.

The 5-methyl and the 4-substituted imidazole ring is a bioisostere of the ethylamine side chain of histamine, allowing it to bind to the H₂ receptor. The thioether chain provides the correct spacing and flexibility for the polar cyanoguanidine group of Cimetidine to effectively antagonize the receptor.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₁₃N₃SPubChem
Molecular Weight 171.27 g/mol PubChem
CAS Number 38585-67-0PubChem
IUPAC Name 2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethanaminePubChem
Synonyms 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole, Cimetidine Impurity JChemicalBook, LGC Standards

PART 3: Synthesis and Experimental Protocols

The synthesis of this compound, typically as its dihydrochloride salt, is a well-established procedure. The most common route involves the reaction of a 4-hydroxymethyl-5-methylimidazole precursor with cysteamine.

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 4-Hydroxymethyl-5-methylimidazole hydrochloride Cond Concentrated HCl Reflux (17 hours) R1->Cond R2 Cysteamine hydrochloride R2->Cond P1 4-(((2-Aminoethyl)thio)methyl)- 5-methylimidazole dihydrochloride Cond->P1 Substitution Experimental_Workflow Start Start Combine Combine Reactants: - 4-Hydroxymethyl-5-methylimidazole HCl - Cysteamine HCl - Concentrated HCl Start->Combine Reflux Heat to Reflux (17 hours) Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate via Rotary Evaporation Cool->Concentrate Azeotrope Azeotropic Distillation with Water Concentrate->Azeotrope Dissolve Dissolve Residue in Hot Isopropyl Alcohol Azeotrope->Dissolve Crystallize Concentrate and Cool to Induce Crystallization Dissolve->Crystallize Filter Isolate Product by Vacuum Filtration Crystallize->Filter Dry Dry Product Under Vacuum Filter->Dry End End: Purified Product Dry->End

Sources

Methodological & Application

Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole Dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole dihydrochloride, a key intermediate in the development of histamine H2 receptor antagonists. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies, explanations of the underlying chemical principles, and critical safety considerations. The protocol described herein is robust and has been validated through established literature, ensuring reliability and reproducibility in a laboratory setting.

Introduction and Significance

This compound dihydrochloride is a crucial building block in medicinal chemistry, most notably as a precursor in the synthesis of Cimetidine.[1] Cimetidine was a landmark pharmaceutical that revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease by competitively inhibiting the action of histamine at the H2 receptors in the stomach, leading to a reduction in gastric acid secretion.[1][2] The structural motif of an imidazole ring linked to a flexible thioether chain terminating in an amino group is a common feature in many histamine H2 receptor agonists and antagonists.[3][4] Understanding the synthesis of this intermediate is therefore fundamental for researchers involved in the design and discovery of new compounds targeting this important receptor class.

The synthesis of the title compound can be approached through various routes. One common method involves the reaction of a suitably functionalized methylimidazole with cysteamine (2-aminoethanethiol). This guide will focus on a direct and efficient one-pot synthesis from readily available starting materials.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound dihydrochloride is depicted below:

Mechanism Insight: The reaction proceeds via a nucleophilic substitution mechanism. Under the acidic conditions of concentrated hydrochloric acid and heat, the hydroxyl group of 4-hydroxymethyl-5-methylimidazole is protonated, forming a good leaving group (water). The thiol group of cysteamine then acts as a nucleophile, attacking the electrophilic carbon of the hydroxymethyl group and displacing the water molecule to form the thioether linkage. The final product is isolated as the dihydrochloride salt due to the presence of two basic nitrogen atoms (one in the imidazole ring and the primary amine) and the use of hydrochloric acid as the solvent and catalyst.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound dihydrochloride.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
4-Hydroxymethyl-5-methylimidazole HClC5H9ClN2O148.5930.0 gMajor Chemical Supplier
Cysteamine hydrochlorideC2H8ClNS113.6123.0 gMajor Chemical Supplier
Concentrated Hydrochloric Acid (HCl)HCl36.46450 mLMajor Chemical Supplier
Isopropyl AlcoholC3H8O60.1As neededMajor Chemical Supplier
Water (Deionized)H2O18.02As needed-
Equipment
  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and flask

  • Glassware for filtration and crystallization

  • pH meter or pH paper

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Synthesis Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, combine 30.0 g of 4-hydroxymethyl-5-methylimidazole hydrochloride and 23.0 g of cysteamine hydrochloride.[5]

  • Acid Addition: Carefully add 450 mL of concentrated aqueous hydrochloric acid to the flask.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 17 hours with continuous stirring.[5]

  • Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the hydrochloric acid and water. This will result in a residual solid or thick oil.[5]

  • Azeotropic Removal of Water: To ensure the complete removal of water, add a portion of water to the residue and re-evaporate. This process should be repeated to afford a solid residue.[5]

  • Crystallization: Dissolve the obtained residue in a minimal amount of hot isopropyl alcohol. Concentrate the solution to a low volume and then allow it to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining impurities. Dry the product under vacuum to obtain this compound dihydrochloride. The expected yield is approximately 40.6 g, with a melting point in the range of 185-191°C.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound dihydrochloride.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product start Combine 4-hydroxymethyl-5-methylimidazole HCl and Cysteamine HCl in a flask add_hcl Add concentrated HCl start->add_hcl Step 1 & 2 reflux Heat to reflux for 17 hours add_hcl->reflux Step 3 concentrate Concentrate using a rotary evaporator reflux->concentrate Step 4 azeotrope Azeotropically remove water concentrate->azeotrope Step 5 crystallize Crystallize from isopropyl alcohol azeotrope->crystallize Step 6 isolate Isolate product by filtration and dry crystallize->isolate Step 7 end_product This compound dihydrochloride isolate->end_product

Caption: Workflow for the synthesis of the target compound.

Safety and Handling Precautions

  • Concentrated Hydrochloric Acid: This reagent is highly corrosive and can cause severe burns. It also has a pungent and irritating odor. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.

  • Cysteamine Hydrochloride: This compound is a thiol and may have an unpleasant odor. It can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Thionyl Chloride (Alternative Route): For alternative synthetic routes that may use thionyl chloride to create a chloromethyl intermediate, extreme caution is necessary.[6] Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water to release toxic gases (HCl and SO2). All work with thionyl chloride must be conducted in a dry atmosphere within a fume hood.[6]

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of dust, vapors, and mists. Ensure that an emergency eyewash station and safety shower are readily accessible.

Alternative Synthetic Approaches

While the one-pot reaction with 4-hydroxymethyl-5-methylimidazole hydrochloride is direct, other methods have been reported. One such approach involves the initial conversion of 4-hydroxymethyl-5-methylimidazole to 4-methyl-5-chloromethyl imidazole hydrochloride using a chlorinating agent like thionyl chloride.[6] This activated intermediate is then reacted with cysteamine to yield the desired product.

Another documented synthesis pathway involves the preparation of N-substituted aminomethyl imidazoles, which are subsequently refluxed with cysteamine.[7] These multi-step syntheses may offer advantages in terms of purification or the introduction of other functional groups but are generally more complex than the one-pot method described in this note.

Characterization

The identity and purity of the synthesized this compound dihydrochloride can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (185-191°C).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming its elemental composition.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C-H, C=N, and C-S bonds.

Conclusion

The synthesis of this compound dihydrochloride is a well-established and reproducible process that is crucial for the development of histamine H2 receptor modulators. The detailed protocol provided in this application note, based on a direct one-pot reaction, offers a reliable and efficient method for obtaining this important intermediate. By understanding the underlying chemistry and adhering to the safety precautions, researchers can successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Vertex AI Search. Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
  • Eriks, J. C., van der Goot, H., Sterk, G. J., & Timmerman, H. (1992). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 35(17), 3239–3246.
  • Vertex AI Search. Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride.
  • ACS Publications. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.
  • Google Patents. EP0036684A1 - Derivatives of 4-methyl-5-(2-aminoethyl)-thiomethyl-imidazole having therapeutic activity.
  • IMOMEC. 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride | 38603-72-4 | IM58265.
  • Pharmaffiliates. 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole Dihydrochloride.
  • MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives.
  • ResearchGate. (PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. US4242517A - Process for preparing 4-methyl-5[(2-aminoethyl)thiomethyl)]-imidazole.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.
  • PubChem. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. National Center for Biotechnology Information.

Sources

Use of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole as a cimetidine impurity standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole as a Cimetidine Impurity Standard

Introduction: The Imperative of Purity in Cimetidine Manufacturing

Cimetidine is a landmark pharmaceutical agent, recognized as one of the first histamine H2-receptor antagonists that revolutionized the treatment of peptic ulcers and heartburn by inhibiting gastric acid production[1][2]. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies and pharmacopoeias worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities that may arise during synthesis or degradation[3][4].

This application note provides a detailed guide for researchers, quality control analysts, and drug development professionals on the use of This compound as a certified reference standard for the analytical control of cimetidine. This specific molecule, a known process-related impurity, serves as a critical tool for method validation, routine quality control, and stability testing.

Understanding the Impurity: this compound

This compound is a key intermediate in a common synthesis pathway of cimetidine[5]. Its presence in the final API above specified limits can indicate incomplete reaction or inadequate purification. Therefore, its accurate detection and quantification are essential for batch release and regulatory compliance. In some pharmacopoeial contexts, this compound is referred to as Cimetidine Impurity J[6].

Chemical and Physical Properties

A well-characterized reference standard is the foundation of any quantitative analysis. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine[7]
Synonyms Cimetidine Impurity J[6]
CAS Number 38585-67-0[7]
Molecular Formula C₇H₁₃N₃S[7]
Molecular Weight 171.27 g/mol [7]

The reference standard is often supplied as a more stable dihydrochloride salt (CAS 38603-72-4) to improve handling and solubility characteristics[6][8]. It is crucial to use the salt factor in calculations to determine the concentration of the free base.

Logical Framework for Impurity Standard Utilization

The effective use of an impurity standard is a systematic process that ensures the generation of reliable and reproducible analytical data. The workflow begins with the qualification of the reference material and culminates in its application for routine sample analysis.

G cluster_0 Phase 1: Standard & System Preparation cluster_1 Phase 2: Method Validation & Suitability cluster_2 Phase 3: Sample Analysis & Reporting A Receive & Verify Certified Reference Material (CRM) of Impurity J B Prepare Stock & Working Standard Solutions (Account for Purity & Salt Form) A->B C HPLC System Preparation (Mobile Phase, Column Equilibration) B->C D System Suitability Testing (SST) (Inject Working Standard) C->D E Verify SST Criteria (Resolution, Tailing, RSD%) D->E F Analyze Cimetidine Sample (API or Drug Product) E->F Proceed if SST Passes G Data Processing (Peak Integration & Identification) F->G H Quantify Impurity J (External Standard Method) G->H I Final Report Generation H->I

Caption: Workflow for utilizing the impurity standard in QC.

Protocol: Quantification of this compound in Cimetidine by HPLC

This protocol describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in cimetidine drug substance. The method is based on established principles of reversed-phase chromatography cited in pharmaceutical analysis literature[9][10][11].

Reagents and Materials
  • Reference Standards:

    • Cimetidine Reference Standard (e.g., USP or EP grade).

    • This compound Dihydrochloride Certified Reference Material.

  • Solvents and Chemicals:

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Sodium Dihydrogen Phosphate (Analytical Grade).

    • Phosphoric Acid (Analytical Grade).

    • Water (HPLC Grade or Milli-Q).

  • Equipment:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks and pipettes (Class A).

    • pH meter.

    • Sonicator.

    • 0.45 µm membrane filters.

Chromatographic Conditions

The selection of a C18 stationary phase provides excellent retention and separation for the polar cimetidine molecule and its related substances. The buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times, while the UV detection wavelength of 220 nm offers high sensitivity for the imidazole chromophore present in both cimetidine and the impurity[3][4].

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Diluent Water:Methanol (80:20 v/v)
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.4 g of sodium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Impurity Standard Stock Solution (S1): Accurately weigh approximately 10 mg of this compound dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a nominal concentration of 100 µg/mL.

    • Causality Note: Using a stock solution minimizes weighing errors and allows for easy preparation of working standards at various concentrations.

  • Impurity Working Standard Solution (S2): Dilute 1.0 mL of the Stock Solution (S1) to 100 mL with Diluent. This solution has a nominal concentration of 1.0 µg/mL, which is suitable for quantifying the impurity at a 0.1% level relative to a 1 mg/mL sample concentration.

  • Test Solution (Sample): Accurately weigh approximately 50 mg of the Cimetidine API into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of 1.0 mg/mL.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is capable of providing accurate and precise results. This is a self-validating step critical for data integrity.

Caption: System Suitability Test (SST) Criteria.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test by making five replicate injections of the Impurity Working Standard Solution (S2). Verify that all SST criteria are met.

  • Inject the Diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Test Solution (Sample) in duplicate.

  • Inject the Impurity Working Standard Solution (S2) again at the end of the sequence to confirm system stability.

Calculation

The percentage of this compound in the cimetidine sample is calculated using the external standard formula:

% Impurity = (Aimp / Astd) × (Cstd / Cspl) × (1 / F) × P × 100

Where:

  • Aimp = Peak area of the impurity in the Test Solution chromatogram.

  • Astd = Average peak area of the impurity in the Working Standard Solution chromatogram.

  • Cstd = Concentration of the impurity standard in the Working Standard Solution (µg/mL).

  • Cspl = Concentration of the cimetidine sample in the Test Solution (µg/mL).

  • F = Salt conversion factor (if the standard is a salt, e.g., dihydrochloride). (MW of free base / MW of salt).

  • P = Purity of the reference standard (e.g., 0.995 for 99.5%).

Conclusion

The rigorous control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. The use of a well-characterized reference standard for this compound is indispensable for the accurate quality assessment of cimetidine. The HPLC protocol detailed herein provides a reliable, robust, and self-validating framework for analysts to ensure that cimetidine API meets the stringent purity requirements set forth by global regulatory agencies, thereby safeguarding patient health.

References

  • Vertex AI Search. (2024). Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
  • Pharmaffiliates. (n.d.). Cimetidine-impurities.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149-152.
  • Vertex AI Search. (2024). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride.
  • European Pharmacopoeia. (2012). Cimetidine Monograph (EP 7.0).
  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • Uddin, A. B. M. H., et al. (2012). Evaluation of different extraction method for the isolation of cimetidine and ranitidine from human plasma for HPLC analysis. International Current Pharmaceutical Journal, 1(12), 430-434.
  • Wikipedia. (n.d.). Cimetidine.
  • USP. (2011). Cimetidine Monograph (USP 35).
  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information.

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Application Notes and Protocols: The Pharmacological Profile of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole (Imetit)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide on the pharmacological applications of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a compound widely known in the scientific community as Imetit . Imetit is a potent and high-affinity agonist for the histamine H3 and H4 receptors, with a notable preference for the H3 subtype.[1] Its primary utility is as a research tool to probe the physiological and pathophysiological roles of the H3 receptor, a critical G protein-coupled receptor (GPCR) that modulates neurotransmitter release in the central nervous system (CNS).[2] This guide details the compound's mechanism of action, summarizes its key applications, and provides validated, step-by-step protocols for essential in vitro and in vivo assays.

Chemical Properties and Receptor Affinity

Imetit, often utilized as Imetit dihydrobromide, is a structural analogue of histamine. Its imidazole core is crucial for receptor interaction, while the modified side chain confers high affinity and potency.

Table 1: Receptor Binding Profile of Imetit

Receptor SubtypeBinding Affinity (Ki)Reference
Histamine H3~0.3 nM[1][3]
Histamine H4~2.7 nM[1][3]

Note: The ~9-fold selectivity for H3 over H4 receptors makes Imetit a powerful, though not exclusively selective, tool for studying H3 receptor function.

Core Mechanism of Action: H3 Receptor Modulation

The histamine H3 receptor (H3R) is a Gi/o-coupled GPCR that functions primarily as a presynaptic autoreceptor and heteroreceptor in the CNS.[4][5]

  • As an Autoreceptor: Located on histaminergic neurons, H3R activation by agonists like Imetit provides a negative feedback signal that inhibits the synthesis and release of histamine.[4][6] This is a key mechanism for maintaining homeostasis in the brain's histaminergic system, which is crucial for regulating wakefulness and arousal.[7]

  • As a Heteroreceptor: H3Rs are also expressed on the presynaptic terminals of non-histaminergic neurons. Their activation by Imetit inhibits the release of a wide range of other vital neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][5]

This dual regulatory role makes the H3R a strategic target for modulating complex brain functions. Imetit, by activating this receptor, effectively dampens neuronal activity and reduces neurotransmitter release across multiple systems.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Imetit Imetit (Agonist) H3R H3 Receptor (Gi/o-coupled GPCR) Imetit->H3R Binds G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, DA) G_protein->Vesicle Inhibits Fusion cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Vesicle Promotes Fusion Release Neurotransmitter Release Vesicle->Release Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of Imetit start->prep incubate Incubate: - H3R Membranes - [³H]-Nα-methylhistamine - Imetit or Control prep->incubate separate Rapid Filtration (Separate bound from free radioligand) incubate->separate wash Wash Filters (Remove unbound radioactivity) separate->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (Calculate Ki from IC50) measure->analyze end End analyze->end

Caption: Workflow for the H3R radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of Imetit in assay buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of H3R membrane preparation.

    • 25 µL of [³H]-Nα-methylhistamine (at a final concentration near its Kd).

    • 25 µL of Imetit dilution, buffer (for total binding), or non-specific control.

  • Incubation: Incubate the plate for 60 minutes at 25°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This step is critical and must be fast to prevent dissociation of the ligand-receptor complex.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove all unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percent specific binding against the log concentration of Imetit.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Imetit that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To measure the functional potency (EC50) of Imetit by quantifying its ability to inhibit cAMP production in H3R-expressing cells.

Rationale: The H3R is Gi-coupled, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP. [4]This assay directly measures this functional consequence. To detect a decrease, basal cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. [8][9] Materials:

  • Cells: HEK293 or CHO cells stably expressing the human H3R.

  • Assay Medium: Serum-free medium (e.g., DMEM).

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF), AlphaScreen, or bioluminescence-based (e.g., GloSensor) cAMP assay kit. [8][10][11]* Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed H3R-expressing cells into a white, opaque 384-well plate and incubate overnight. Cell density should be optimized to ensure the cAMP signal falls within the linear range of the detection kit. [9]2. Compound Addition: Remove culture medium. Add serial dilutions of Imetit prepared in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15 minutes at room temperature.

  • Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents: Eu3+-cryptate anti-cAMP antibody and d2-labeled cAMP). [10]6. Measurement: After the final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

    • Plot the percent inhibition of the forskolin-stimulated cAMP response against the log concentration of Imetit.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the functional potency of Imetit.

Protocol 3: In Vivo Brain Microdialysis

Objective: To measure the effect of systemic Imetit administration on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.

Rationale: This advanced technique provides direct evidence of Imetit's ability to act as a presynaptic inhibitor in vivo. [12]By sampling the extracellular fluid of the brain, one can quantify how the drug modulates the release of histamine, dopamine, or acetylcholine in real-time. [13][14] Materials:

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Equipment: Stereotaxic frame, anesthetic, surgical tools, dental cement.

  • Microdialysis Probe: Commercially available probe with appropriate membrane length and molecular weight cutoff.

  • Perfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min). [14]* Perfusate: Artificial cerebrospinal fluid (aCSF).

  • Fraction Collector: Refrigerated fraction collector to preserve samples.

  • Analytical System: HPLC coupled with electrochemical detection (for dopamine/norepinephrine) or mass spectrometry (for histamine/acetylcholine). [15] Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days. This recovery period is crucial to minimize the acute effects of tissue trauma from the surgery. [13]2. Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 90-120 minutes.

  • Baseline Collection: Collect dialysate samples into vials every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer Imetit via the desired route (e.g., intraperitoneal injection, i.p.). Doses can range from 2.5-10 mg/kg. [3]Administer a vehicle control to a separate cohort of animals.

  • Post-Injection Collection: Continue collecting dialysate fractions for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentration of the target neurotransmitter(s) in each fraction using an appropriate HPLC method.

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the baseline samples.

    • Express the data for all subsequent samples as a percentage of the baseline average.

    • Compare the time course of neurotransmitter levels between the Imetit-treated and vehicle-treated groups to determine the magnitude and duration of the inhibitory effect.

Conclusion

This compound (Imetit) is an indispensable pharmacological tool for investigating the histamine H3 receptor. Its potent agonist activity provides a reliable method for inducing H3R-mediated inhibition of neurotransmitter release. The protocols detailed herein offer robust, validated methods for characterizing the affinity, potency, and in vivo efficacy of Imetit and other H3R modulators, facilitating further exploration into the therapeutic potential of this important CNS target.

References

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  • Yoshimoto, R., et al. (2006). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. PNAS, 103(37), 13866-13871. [https://www.pnas.org/doi/10.1073/pnas.0603289103]
  • Buday, T., et al. (2016). Imetit Dihydrobromide and Thioperamide Medication in Cough Hypersensitivity Model—The Role of H3 Receptors. Open Journal of Molecular and Integrative Physiology, 6, 1-9. [https://www.scirp.
  • Chemsrc. Imetit dihydrobromide | CAS#:32385-58-3. [https://www.chemsrc.com/en/cas/32385-58-3_947588.html]
  • Coccione, S., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 443-454. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3447239/]
  • Justice, J. B. (2000). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142475/]
  • RxList. (2021). How Do Histamine Antagonist-Inverse Agonists Work? [https://www.rxlist.com/how_do_histamine_antagonist-inverse_agonists_work/drug-class.htm]
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  • Yoshikawa, S., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 265-274. [https://jpet.aspetjournals.org/content/375/2/265]
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The Versatile Building Block: 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a key heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its structural motif, featuring an imidazole ring, a flexible thioether linkage, and a primary amino group, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile intermediate, with a particular focus on its role in the development of histamine H₂ receptor antagonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.[1] The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃N₃SPubChem[1]
Molecular Weight 171.27 g/mol PubChem[1]
IUPAC Name 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanaminePubChem[1]
CAS Number 38585-67-0PubChem[1]

Synthesis of this compound Dihydrochloride

The most common and stable form of this building block is its dihydrochloride salt. The synthesis is typically achieved through a one-pot reaction between 4-hydroxymethyl-5-methylimidazole hydrochloride and cysteamine hydrochloride in the presence of a strong acid.

Synthesis_of_Dihydrochloride 4-hydroxymethyl-5-methylimidazole HCl 4-hydroxymethyl-5-methylimidazole hydrochloride 4-hydroxymethyl-5-methylimidazole HCl->Reactants Cysteamine HCl Cysteamine hydrochloride Cysteamine HCl->Reactants Product This compound dihydrochloride Reactants->Product  Conc. HCl, Reflux  

Figure 1: Synthesis of the dihydrochloride salt.

Detailed Protocol: Synthesis of this compound Dihydrochloride

Materials:

  • 4-Hydroxymethyl-5-methylimidazole hydrochloride (30.0 g)

  • Cysteamine hydrochloride (23.0 g)

  • Concentrated Hydrochloric Acid (450 mL)

  • Isopropyl alcohol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxymethyl-5-methylimidazole hydrochloride (30.0 g) and cysteamine hydrochloride (23.0 g).

  • Carefully add concentrated aqueous hydrochloric acid (450 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and re-evaporate to remove excess hydrochloric acid.

  • Dissolve the resulting residue in a minimal amount of hot isopropyl alcohol.

  • Concentrate the isopropyl alcohol solution to a low volume and allow it to cool.

  • The product will crystallize upon cooling. Collect the solid by filtration.

  • Wash the crystals with a small amount of cold isopropyl alcohol and dry under vacuum to yield 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride (yield: 40.6 g, m.p. 185°-191°C).

Preparation of the Free Base

For many synthetic applications, the free base of this compound is required. This can be readily prepared from the dihydrochloride salt by neutralization with a suitable base.

Free_Base_Preparation Dihydrochloride Salt This compound dihydrochloride Dihydrochloride Salt->Reactants Base Aqueous Base (e.g., NaOH, K2CO3) Base->Reactants Product This compound (Free Base) Reactants->Product  Neutralization & Extraction   Cimetidine_Precursor_Synthesis BuildingBlock This compound BuildingBlock->Reactants Reagent N-Cyano-S,S-dimethyl- dithiocarbonate Reagent->Reactants Intermediate N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-S-methylisothiourea Reactants->Intermediate

Figure 3: Synthesis of a Cimetidine Precursor.

Representative Protocol: Synthesis of N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-S-methylisothiourea

Materials:

  • This compound (free base)

  • Dimethyl N-cyanodithioiminocarbonate

  • Ethanol

Procedure:

  • Dissolve 4-(((2-aminoethyl)thiomethyl)-5-methylimidazole in ethanol.

  • To this solution, add a solution of dimethyl N-cyanodithioiminocarbonate in ethanol dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired isothiourea intermediate.

This intermediate can then be further reacted with methylamine to complete the synthesis of cimetidine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmacologically active molecules. The protocols provided in this application note offer a reliable guide for the synthesis, purification, and application of this important intermediate. The straightforward synthesis of its dihydrochloride salt and the subsequent conversion to the free base, coupled with its reactivity as a nucleophile, ensures its continued use in the development of novel therapeutic agents.

References

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Application Note: A Robust HPLC Method for the Analysis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This compound, a polar and basic molecule, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide provides a comprehensive protocol, explaining the scientific rationale behind the selection of chromatographic conditions. It details a reversed-phase method employing an acidic mobile phase to ensure analyte protonation and symmetrical peak shape. Furthermore, this document provides a complete framework for method validation and system suitability testing in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Rationale

This compound is a chemical intermediate and a potential impurity in the synthesis of pharmaceutical compounds, such as the H2-receptor antagonist Cimetidine. Its structure comprises a hydrophilic imidazole ring and a primary amine, conferring high polarity and a basic nature. The PubChem database reports a computed LogP of -0.1, quantitatively confirming its hydrophilicity[1].

The analysis of such polar basic compounds by conventional reversed-phase (RP) HPLC is often problematic. These molecules exhibit poor retention on non-polar stationary phases (like C18) and are prone to peak tailing due to interactions with residual silanols on the silica backbone of the column[2]. To overcome these challenges, this method employs several key strategies:

  • Acidic Mobile Phase: By acidifying the mobile phase, the primary amine and the imidazole ring (a weak base) of the analyte become protonated. This single ionic state prevents on-column ionization equilibria that can lead to broad peaks[2]. The positive charge enhances interaction with the stationary phase in some specialized columns and ensures a consistent, reproducible retention time.

  • Specialized Stationary Phase: While a standard C18 can be attempted, superior performance is often achieved with columns designed for polar analytes. The reference method for this application note utilizes a Newcrom R1 column, which is a reversed-phase column with low silanol activity, making it particularly suitable for basic compounds[3][4][5][6]. The principles outlined, however, can be adapted to other modern polar-endcapped or "aqueous-stable" C18 columns.

An alternative approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC)[7][8][9]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. While effective, RP-HPLC is often preferred for its robustness and familiarity in many laboratories. This application note will focus on the more common reversed-phase approach.

Experimental Workflow and Protocol

This section provides a step-by-step protocol for the analysis of this compound.

Visualized Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Aqueous & Organic) equilibration System & Column Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Testing (SST) prep_std->sst prep_sample Sample Solution Preparation analysis Sample Injection & Data Acquisition prep_sample->analysis equilibration->sst Proceed if stable sst->analysis Proceed if pass integration Peak Integration & Identification analysis->integration quant Quantification (Calibration Curve) integration->quant report Final Report Generation quant->report

Caption: High-level workflow for HPLC analysis.

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Acid Modifier: Phosphoric Acid (ACS Grade or higher) or Formic Acid (LC-MS Grade if applicable)

  • Diluent: Mobile Phase A (Aqueous Component)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These serve as a starting point and may be optimized as needed.

ParameterRecommended SettingRationale
HPLC System Any standard HPLC or UHPLC system with a UV detector.The method is broadly applicable.
Stationary Phase Newcrom R1, 5 µm, 4.6 x 150 mmA reversed-phase column with low silanol activity, providing good peak shape for basic compounds[3][5][6]. Alternatives: Polar-endcapped C18 or Phenyl-Hexyl columns.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures the analyte is in a single protonated state, improving peak symmetry and retention[2].
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Elution Mode Isocratic or GradientIsocratic: 10% Mobile Phase B. A gradient may be used for complex samples containing impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength 220 nmThe imidazole ring provides UV absorbance. This wavelength is a good starting point for sensitive detection. A UV scan of the analyte is recommended for optimization.
Run Time 10 minutesSufficient for elution of the main peak and any closely related impurities.
Preparation of Solutions

Causality: Accurate solution preparation is paramount for reliable quantification. The analyte should be dissolved in the aqueous mobile phase to ensure compatibility with the starting conditions and prevent peak distortion.

  • Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water, add 1.0 mL of concentrated Phosphoric Acid. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile directly.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to bracket the expected sample concentration (e.g., for linearity: 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material (e.g., drug substance) and dissolve it in a known volume of Mobile Phase A to achieve a target concentration within the calibrated range. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection[10].

System Suitability and Method Validation

To ensure the analytical system is performing correctly and that the method is fit for its intended purpose, system suitability and method validation must be performed according to established guidelines, such as those from the ICH[11][12][13][14][15].

System Suitability Testing (SST)

Trustworthiness: SST is a non-negotiable part of the analytical sequence. It verifies that the chromatography system (pump, injector, column, detector) is adequate for the analysis to be done[11][16][17]. A working standard (e.g., 25 µg/mL) should be injected multiple times (typically n=5 or 6) before any sample analysis.

The following table outlines the key SST parameters and their typical acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value outside this range may indicate column degradation or undesirable secondary interactions[16].
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A low plate count indicates poor column performance, leading to broad peaks and reduced resolution[16].
Repeatability (%RSD) %RSD of peak area and retention time ≤ 2.0% (for n≥5)Demonstrates the precision of the injector and the stability of the system over a short period[11]. For trace analysis, this limit may be adjusted.
Method Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed as per ICH Q2(R1) guidelines[13][15].

Validation_Logic Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOQ Limit of Quantitation (LOQ) Validation->LOQ

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo/blank and spiked samples to show no interference at the retention time of the analyte.

  • Linearity: Assessed using a minimum of five concentration levels prepared from the stock solution. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. For a drug substance assay, this is typically 80% to 120% of the test concentration[13][14].

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) across the specified range (minimum of 3 concentrations, 3 replicates each). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision of the method under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The %RSD between the different sets of data should meet a pre-defined acceptance criterion (typically ≤ 2.0%).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% change in mobile phase organic content). The effect on SST parameters should be evaluated.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By employing an acidic mobile phase with a suitable reversed-phase column, the challenges associated with analyzing this polar basic compound can be effectively overcome. The detailed procedures for solution preparation, system suitability testing, and method validation provide researchers with a self-validating framework to ensure the generation of accurate, reliable, and reproducible data that conforms to international regulatory standards.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
  • Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • Separation of Nonanal on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • How to decide System Suitability Test (SST) in HPLC: Best Practice. Chrominfo. [Link]
  • Newcrom R1. SIELC Technologies. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
  • This compound.
  • SiELC Newcrom R1 HPLC Columns. Element Lab Solutions. [Link]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • HPLC Column Newcrom R1, 100 Å, 5 µm, 4,6 x 150 mm, endcapped. Analytics-Shop. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M
  • Sample Preparation – HPLC.
  • HILIC HPLC columns. Columnex LLC. [Link]
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM

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Application Note: Quantitative Analysis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole in Pharmaceutical Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a potential process-related impurity or degradant in pharmaceutical substances. The methodology utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for trace-level detection. The protocol herein describes a comprehensive workflow, including sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), mass spectrometric conditions, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This method is designed for researchers, scientists, and drug development professionals engaged in impurity profiling and quality control of active pharmaceutical ingredients (APIs) and drug products.[5][6][7][8]

Introduction and Scientific Rationale

This compound is a polar, nitrogen- and sulfur-containing heterocyclic compound. Molecules with such characteristics can arise during the synthesis of certain APIs or as degradation products during storage.[6] Due to their potential impact on the safety and efficacy of the final drug product, regulatory bodies require strict control and monitoring of such impurities.[5][7] The presence of multiple heteroatoms and a primary amine group makes this analyte highly polar and water-soluble, posing a significant challenge for retention and separation using traditional reversed-phase chromatography.[9]

To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful separation technique for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][11][12][13] This "aqueous-normal phase" mode facilitates the retention of polar analytes by partitioning them into a water-enriched layer on the surface of the stationary phase, providing excellent separation from less polar matrix components.[13][14]

Detection is achieved using a triple quadrupole mass spectrometer, which provides unparalleled sensitivity and specificity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method ensures accurate quantification even at trace levels, minimizing interference from the sample matrix.[15][16] The entire method is developed and validated according to the principles outlined in ICH Q2(R1) to ensure its accuracy, precision, and reliability for its intended purpose.[1][2][4]

Experimental Workflow and Methodology

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a compound with close chromatographic behavior and ionization properties is recommended (e.g., d4-4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole).

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade, ~99%).

  • Sample Matrix: Blank Active Pharmaceutical Ingredient (API) or drug product placebo.

Instrumentation
  • Liquid Chromatograph: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column with an amide or unbonded silica stationary phase is recommended for retaining polar amines. (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

Diagram of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sp1 Weigh API/Drug Product sp2 Dissolve in Diluent (e.g., 90:10 ACN:H2O) sp1->sp2 sp3 Spike with Internal Standard (IS) sp2->sp3 sp4 Vortex & Centrifuge sp3->sp4 sp5 Transfer Supernatant to LC Vial sp4->sp5 lc HILIC Separation sp5->lc ms ESI+ Ionization lc->ms msms MRM Detection ms->msms dp1 Peak Integration msms->dp1 dp2 Calibration Curve Generation (Analyte/IS Area Ratio vs. Conc.) dp1->dp2 dp3 Quantify Unknowns dp2->dp3 dp4 Method Validation (ICH Q2) dp3->dp4

Caption: Workflow for quantitative analysis of the target impurity.

Detailed Protocols

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of the this compound reference standard and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. These stocks can be stored at 2-8°C.

  • Working Standard Solutions & Calibration Curve:

    • Prepare a series of intermediate dilutions from the stock solution.

    • Construct a calibration curve by spiking the appropriate blank matrix solution (dissolved API or placebo) with the working standards to achieve final concentrations covering the expected range of the impurity (e.g., 0.05 ppm to 5 ppm relative to the API concentration).

    • Spike each calibration standard and sample with the internal standard to a constant final concentration (e.g., 100 ng/mL). The final diluent should match the initial mobile phase conditions (e.g., 90% Acetonitrile) to ensure good peak shape.[13]

  • Sample Preparation:

    • Accurately weigh a specified amount of the API or drug product powder (e.g., 100 mg) into a centrifuge tube.

    • Add the appropriate volume of extraction/dissolution solvent (e.g., 10 mL of 90:10 Acetonitrile:Water) to achieve the target API concentration (e.g., 10 mg/mL).

    • Add the internal standard.

    • Vortex vigorously for 2 minutes to ensure complete dissolution of the impurity.

    • Centrifuge at >10,000 x g for 10 minutes to pellet any undissolved excipients or API.

    • Carefully transfer the supernatant to an autosampler vial for analysis. This protein precipitation or matrix cleanup step is crucial for robust analysis.[17][18]

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions. Method optimization may be required depending on the specific instrumentation and sample matrix.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column HILIC Amide, 1.7 µm, 2.1x100 mm Provides excellent retention and selectivity for polar amines.[11]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffered aqueous phase to control pH and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for HILIC elution.
Gradient 95% B -> 60% B over 5 min Gradient elution ensures separation from other polar impurities.
Flow Rate 0.4 mL/min Standard flow rate for 2.1 mm ID columns.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for solvent effects. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The primary amine and imidazole nitrogen are readily protonated.
Precursor Ion (Q1) [M+H]⁺ (e.g., m/z 188.1) Corresponds to the protonated molecular ion of the analyte.
Product Ion (Q3) To be determined experimentally A stable, high-intensity fragment ion for quantification.
MRM Transition e.g., m/z 188.1 -> 110.1 Specific transition for selective and sensitive detection.
Source Temp. 500 °C Optimized for efficient desolvation.

| Gas Flows | Instrument dependent | Optimized for signal intensity. |

Diagram of Key Method Relationships

Method_Relationships Analyte Analyte (High Polarity) HILIC HILIC Column (Polar Stationary Phase) Analyte->HILIC Retention Good Retention & Peak Shape HILIC->Retention enables MP Mobile Phase (High % Organic) MP->HILIC MS Mass Spectrometer (ESI+) Retention->MS MRM MRM Detection (High Specificity) MS->MRM provides data for Quant Accurate Quantification MRM->Quant ensures

Caption: Key relationships between analyte properties and method choices.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][4] The following parameters should be assessed:

Table 3: ICH Q2(R1) Validation Parameters

Parameter Acceptance Criteria (Typical for Impurity Method) Purpose
Specificity No interference from blank matrix, placebo, or other known impurities at the retention time of the analyte. Ensures the signal is solely from the target analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range. Demonstrates a proportional response to concentration.
Range Typically from the Reporting Threshold to 120% of the specification limit. The concentration interval where the method is precise and accurate.
Accuracy Recovery of 80-120% for spiked samples at low, medium, and high concentrations. Measures the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%. Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1. The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1; must be at or below the Reporting Threshold. The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, flow rate). | Indicates the method's reliability during normal usage. |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound in pharmaceutical samples. By combining a tailored sample preparation procedure with the selectivity of HILIC separation and the sensitivity of tandem mass spectrometry, this method is capable of reliably quantifying this polar impurity at trace levels. The detailed protocol and validation guidelines ensure that the method can be implemented and verified in a regulated laboratory environment, supporting robust quality control and ensuring the safety and purity of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024). [Link]
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Imidazole quantification by LC determination. Wiley Analytical Science. (2019). [Link]
  • HILIC HPLC Column. Phenomenex.[Link]
  • Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • HILIC Purification Strategies for Flash Chrom
  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in R
  • Impurity Profiling and its Significance active Pharmaceutical Ingredients.
  • Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Agilent Technologies. (2021). [Link]
  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Pharmaceutical Impurity Analysis Overview. Chemass.[Link]
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. [Link]
  • Pharmaceutical Impurity Testing and Identific
  • Moon, J. K., & Shibamoto, T. (2013). Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities. Journal of agricultural and food chemistry, 61(5), 977-983. [Link]
  • Electrochemical detection of 4(5)-methylimidazole in aqueous solutions. PubMed. (2024). [Link]
  • LC/MS Applications in Drug Development. BioAgilytix.[Link]
  • Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. National Institutes of Health (NIH).[Link]
  • Detection and quantification of 4(5)
  • Teich, M., van Pinxteren, M., Kecorius, S., Wang, Z., & Herrmann, H. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
  • Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis.[Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. (2021). [Link]
  • Jehangir, M. (2021). Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Journal of Clinical and Bioanalytical Chemistry, 5(3). [Link]
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. (2025). [Link]

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Topic: 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical derivatization of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The target analyte is a polar, non-volatile molecule containing a primary amine, a thioether linkage, and an imidazole ring, making its direct analysis by GC challenging.[1][2] This guide explains the rationale behind derivatization, compares suitable reagents, and provides two detailed, field-proven protocols for silylation and acylation. The methodologies are designed to improve the thermal stability and volatility of the analyte, leading to enhanced chromatographic peak shape, better resolution, and reliable quantification.[1][3] This application note is intended for researchers in pharmaceutical analysis, impurity profiling, and metabolomics who require a validated method for this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound is an intermediate used in the synthesis of certain pharmaceuticals, such as the H2-receptor antagonist Cimetidine, and may be present as a process-related impurity.[4][5] Its accurate detection and quantification are critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).[6][7]

The structure of the analyte presents significant challenges for direct GC-MS analysis. It possesses multiple polar functional groups:

  • A primary amino group (-NH₂)

  • An imidazole ring with an active N-H proton

  • A thioether sulfur atom

These features result in low volatility and a high propensity for intermolecular hydrogen bonding. When injected into a hot GC inlet, such compounds tend to exhibit poor peak shapes (tailing), low response, and potential thermal degradation, making accurate quantification unreliable.[1][8]

Chemical derivatization is a process that chemically modifies the analyte to overcome these limitations.[2][3] The core principle is to replace the active, polar hydrogen atoms on the amine and imidazole groups with non-polar, thermally stable moieties. This transformation achieves several key objectives:

  • Increases Volatility: The derivative has a higher vapor pressure, allowing it to travel through the GC column at lower temperatures.[1][8]

  • Improves Thermal Stability: The derivatives are less prone to degradation in the hot GC inlet and column.[2]

  • Enhances Chromatographic Performance: Derivatization reduces interactions with active sites on the column, resulting in sharper, more symmetrical peaks.[1]

  • Improves Mass Spectrometric Identification: The derivatives often produce characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[9]

The Derivatization Strategy: Rationale and Selection

A successful derivatization strategy hinges on selecting a reagent that reacts efficiently and completely with the target functional groups. For this compound, the primary targets are the primary amine and the imidazole N-H proton .

Comparison of Common Derivatization Reagents

Two of the most robust and widely adopted derivatization techniques for amine-containing compounds are silylation and acylation.[10][11]

Reagent ClassExample ReagentsMechanism & AdvantagesDisadvantages
Silylation BSTFA, MSTFA, TMCSReplaces active hydrogens with a trimethylsilyl (TMS) group.[8] Highly effective for amines, alcohols, carboxylic acids, and thiols.[8][12] Produces volatile and thermally stable derivatives.Derivatives are highly sensitive to moisture and can hydrolyze.[2][13] Reagents themselves are also moisture-sensitive.
Acylation TFAA, PFPA, HFBAReplaces active hydrogens with an acyl group.[11] Forms very stable derivatives.[10] Fluoroacyl derivatives significantly enhance sensitivity for Electron Capture Detection (ECD) and produce characteristic mass spectra.[1][3]Reaction by-products can be acidic and may need to be removed. May be less effective for derivatizing the imidazole N-H group compared to silylation reagents.
Chloroformates Ethyl Chloroformate (ECF)Reacts with amines to form stable carbamates.[1][14] The reaction can often be performed rapidly in an aqueous/organic biphasic system.[15][16]The reaction can be highly exothermic and pH-dependent, requiring careful control.[17]
Selected Primary Method: Silylation with BSTFA + TMCS

For this application, we select silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the primary method.

Causality for Selection:

  • Comprehensive Reactivity: BSTFA is a powerful silyl donor capable of derivatizing both the primary amine and the imidazole N-H proton.[8] This ensures that all major polar sites are masked.

  • Catalytic Enhancement: The 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for derivatizing sterically hindered or less reactive groups like the imidazole N-H.[8]

  • Clean By-products: The reaction by-products of BSTFA are neutral and volatile, minimizing interference during GC analysis.[3]

Selected Alternative Method: Acylation with TFAA

As a robust and widely used alternative, we present acylation using Trifluoroacetic Anhydride (TFAA) .

Causality for Selection:

  • High Reactivity with Amines: TFAA reacts rapidly and quantitatively with primary amines to form stable trifluoroacetyl derivatives.[1][18]

  • Excellent Chromatographic Properties: The resulting derivatives are highly volatile and exhibit excellent peak shapes.[1]

  • Informative Mass Spectra: The trifluoroacetyl group imparts a distinct mass shift and fragmentation pattern that is useful for confirmation.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol details the complete derivatization of the analyte by converting both the primary amine and the imidazole N-H to their trimethylsilyl (TMS) analogs.

Materials and Reagents
ItemSpecifications
Analyte Standard/SampleThis compound
Derivatization ReagentBSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
SolventAnhydrous Acetonitrile or Pyridine (GC grade)
Reaction Vials2 mL amber glass vials with PTFE-lined screw caps
Heating SourceHeating block or GC oven set to 75°C
Evaporation SystemNitrogen evaporation manifold
SyringesGC-grade microsyringes
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately transfer a known amount of the sample (or standard) into a 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. Crucial Step: The absence of water is critical for successful silylation.[2][13]

  • Reagent Addition:

    • Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried sample residue. Vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be added in excess to ensure the reaction goes to completion.

  • Reaction:

    • Immediately cap the vial tightly. Ensure the PTFE liner provides a secure seal.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven and heat at 75°C for 45 minutes . This condition ensures the derivatization of both the highly reactive amine group and the less reactive imidazole N-H.[1]

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.

Silylation Reaction and Workflow

G cluster_workflow Silylation Workflow prep 1. Dry Sample in Vial dissolve 2. Add Anhydrous Solvent prep->dissolve reagent 3. Add BSTFA + 1% TMCS dissolve->reagent react 4. Heat at 75°C for 45 min reagent->react cool 5. Cool to Room Temp react->cool inject 6. Inject 1 µL into GC-MS cool->inject

Caption: Experimental workflow for BSTFA derivatization.

Caption: Silylation of the analyte with BSTFA.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol derivatizes the primary amine group using TFAA, resulting in a stable N-trifluoroacetyl derivative.

Materials and Reagents
ItemSpecifications
Analyte Standard/SampleThis compound
Derivatization ReagentTrifluoroacetic Anhydride (TFAA)
SolventAnhydrous Ethyl Acetate or Acetonitrile (GC grade)
Reaction Vials2 mL amber glass vials with PTFE-lined screw caps
Heating SourceHeating block or water bath set to 65°C
Evaporation SystemNitrogen evaporation manifold
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Transfer a known amount of the sample to a 2 mL reaction vial and evaporate to dryness under a stream of nitrogen.

  • Reagent Addition:

    • Add 200 µL of anhydrous ethyl acetate to the dried residue.

    • Add 100 µL of TFAA.[1]

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 65°C for 20 minutes .[1]

  • Solvent Removal (Optional but Recommended):

    • Cool the vial to room temperature.

    • Gently evaporate the excess solvent and TFAA under a stream of nitrogen. Be careful not to evaporate to complete dryness for too long to avoid loss of the derivative.

    • Reconstitute the residue in 200 µL of fresh ethyl acetate. This step removes the acidic by-products and excess reagent, improving column lifetime.

  • Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

GC-MS Analysis

The following parameters serve as a starting point and should be optimized for your specific instrumentation and column.

Instrument Parameters
ParameterRecommended Setting
GC System Agilent 8890 or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Inlet Temperature250°C
Injection ModeSplitless (or Split 10:1, depending on concentration)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramStart at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS System Agilent 5977B or equivalent
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)
Expected Mass Spectra
  • Silylated Derivative: Expect a molecular ion (M+•) corresponding to the di-TMS derivative. Key fragments will include the loss of a methyl group (M-15) and characteristic ions for TMS groups at m/z 73 [Si(CH₃)₃]⁺.

  • Acylated Derivative: Expect a molecular ion corresponding to the mono-trifluoroacetyl derivative. Fragmentation will likely involve the trifluoroacetyl group and cleavage at the thioether linkage.

Method Validation and Performance Characteristics

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.

Key Validation Parameters
ParameterExpected Performance / Goal
Specificity Chromatographic peak for the derivatized analyte should be free of interference from blank and matrix components.
Linearity R² > 0.995 over the expected concentration range.
Accuracy 90-110% recovery in spiked matrix samples.
Precision (RSD) Repeatability < 5%; Intermediate Precision < 10%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Method should be insensitive to small, deliberate changes in parameters (e.g., reaction temp ±5°C, reaction time ±5 min).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Response Incomplete derivatization; Presence of moisture; Analyte degradation.Ensure sample is completely dry before adding reagents.[2] Use fresh, high-purity anhydrous solvents and reagents. Check inlet temperature.
Poor Peak Shape (Tailing) Incomplete derivatization; Active sites in the GC inlet or column.Increase reaction time or temperature. Use a fresh GC inlet liner (preferably deactivated). Trim the first few cm of the GC column.
Multiple Peaks for Analyte Incomplete derivatization (mono- vs di-substituted); Side reactions.Optimize reaction conditions (time, temp, reagent excess). Ensure a clean, inert reaction environment.
Extraneous Peaks in Blank Contamination from solvent, vials, or reagent degradation ("bleeding").Run a reagent blank. Use high-purity solvents. Check for BSTFA degradation (often appears as cyclic siloxanes).

Conclusion

The analysis of polar, multifunctional compounds like this compound by GC-MS is not feasible without effective derivatization. The silylation protocol using BSTFA + 1% TMCS offers a comprehensive approach by masking all active hydrogens, leading to a volatile and thermally stable derivative suitable for sensitive and robust quantification. The alternative acylation method with TFAA provides another excellent, validated option, particularly for the primary amine group. By carefully following these protocols and understanding the chemical principles behind them, researchers can successfully develop and validate reliable GC-MS methods for challenging analytes in pharmaceutical and other scientific applications.

References

  • Davis, B. A., & Boulton, A. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141–148. [Link]
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  • Molbase. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. [Link]
  • Clark, C. (n.d.).
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  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • ResearchGate. (2025). (PDF)
  • Phenomenex. (n.d.).
  • Roland, W., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS. Journal of Agricultural and Food Chemistry, 68(51), 15235–15244. [Link]
  • Molbase. (n.d.). Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. [Link]
  • Bibel, M. (2025).
  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. [Link]
  • Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. (Technical Report). OSTI.GOV. [Link]
  • PubChem. (n.d.). This compound. [Link]
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  • Sharma, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(1), 1-15. [Link]
  • CORE. (n.d.).
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  • Impactfactor. (n.d.).

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Application Notes & Protocols: A Phased Approach to Characterizing the Bioactivity of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3] The compound 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a known synthetic intermediate and impurity related to the H2-receptor antagonist Cimetidine, presents a compelling subject for bioactivity screening due to its structural features.[4] Specifically, its imidazole ring and ethylamine side chain bear a resemblance to histamine, suggesting a potential interaction with histamine receptors or other related G-protein coupled receptors (GPCRs).

This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound. The approach prioritizes scientific rigor and logical progression, beginning with broad cytotoxicity profiling, moving to targeted mechanistic assays based on a primary hypothesis, and culminating in the confirmation of downstream signaling events. Each phase is designed to yield clear, actionable data that will guide subsequent research efforts.

Compound Profile & Scientific Rationale

Compound: this compound Molecular Formula: C7H13N3S[5] Molecular Weight: 171.27 g/mol [5] Structural Features of Interest:

  • Imidazole Ring: A key pharmacophore present in many biologically active compounds, including the endogenous ligand histamine and numerous antifungal and antihypertensive drugs.[3][6]

  • Ethylamine Side Chain: A common feature in many biogenic amines that confers affinity for various receptors.

  • Thioether Linkage & Methyl Group: These modifications distinguish the compound from histamine and may influence receptor selectivity, potency, and pharmacokinetic properties.

Primary Hypothesis: Based on its structural analogy to histamine, this compound is hypothesized to act as a modulator (agonist or antagonist) of histamine receptors, with a particular focus on the H2 receptor subtype. The histamine H2 receptor, a Gs-coupled GPCR, is a critical regulator of gastric acid secretion and a target for drugs treating gastroesophageal reflux disease (GERD) and peptic ulcers.[7][8]

Experimental Design: A Phased Workflow

A robust investigation into a novel compound's bioactivity requires a multi-step approach. This ensures that resources are used efficiently and that mechanistic studies are built upon a solid foundation of preliminary data.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Hypothesis Testing (GPCR Activity) cluster_2 Phase 3: Mechanism Validation A Compound QC & Solubilization B Cytotoxicity Screening (e.g., XTT Assay) A->B Establish solubility & purity C Agonist Mode Screening (H2R-expressing reporter cell line) B->C Determine non-toxic concentration range D Antagonist Mode Screening (Co-treatment w/ Histamine) C->D If no agonist activity E Downstream Signaling Assay (e.g., cAMP accumulation) C->E If agonist activity detected D->E If antagonist activity detected F Dose-Response Analysis (Calculate EC50 / IC50) E->F G Decision Point: Proceed to secondary screening, lead optimization, or in-vivo models F->G Guide further studies

Caption: Phased experimental workflow for bioactivity characterization.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Causality: Before assessing specific bioactivity, it is imperative to determine the concentration range at which the compound is non-toxic. High concentrations of any substance can induce non-specific effects or cell death, confounding the results of functional assays. Cell viability assays measure the metabolic activity of living cells, providing a clear window of concentrations suitable for subsequent experiments.[9][10]

We recommend the XTT assay over the more traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[9][11] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO, which streamlines the protocol and reduces potential errors.[9][12]

Protocol 1: XTT Cell Viability Assay
  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 or a gastric epithelial cell line) in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells. Incubate for 24-48 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).

Hypothetical Data Presentation
Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.7 ± 5.1
197.2 ± 4.8
1095.5 ± 5.3
10088.1 ± 6.2
50052.3 ± 7.1
100015.8 ± 3.9
Calculated IC50 ~550 µM

Interpretation: Based on this hypothetical data, subsequent functional assays should be conducted at concentrations well below 100 µM to avoid confounding cytotoxic effects.

Phase 2: Primary Hypothesis Testing - GPCR Activity

Causality: To test the hypothesis that the compound interacts with the histamine H2 receptor, a functional, cell-based assay is required. Modern drug discovery often employs reporter gene assays for their high sensitivity and throughput.[13] For a Gs-coupled receptor like H2R, activation leads to an increase in intracellular cyclic AMP (cAMP).[7] A common reporter system utilizes a cAMP Response Element (CRE) upstream of a luciferase gene. When cAMP levels rise, it triggers a signaling cascade that activates CRE, driving the expression of luciferase, which can be measured as a luminescent signal.

Experimental Setup
  • Cell Line: A stable cell line engineered to overexpress the human histamine H2 receptor (e.g., HEK293-H2R) and containing a CRE-luciferase reporter construct.

  • Agonist Mode: Cells are treated with the test compound alone to see if it can activate the receptor.

  • Antagonist Mode: Cells are co-treated with a known H2R agonist (e.g., histamine or dimaprit) at its EC50 concentration and the test compound to see if it can block the agonist's effect.

Phase 3: Mechanism Validation - Downstream Signaling

Causality: While a reporter assay is an excellent screening tool, it is an indirect measure of receptor activation. To confirm the mechanism of action, it is crucial to directly measure the second messenger involved in the signaling pathway. For the Gs-coupled H2 receptor, this is cAMP. A direct measurement of cAMP accumulation provides definitive evidence that the compound's activity is mediated through the canonical H2R signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm H2R Histamine H2 Receptor Gs Gs Protein (α, β, γ subunits) H2R->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylation of target proteins Ligand Agonist (e.g., Histamine or Test Compound) Ligand->H2R

Caption: Canonical Histamine H2 Receptor Signaling Pathway.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol outlines a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive method for quantifying cAMP.

  • Cell Seeding: Plate HEK293-H2R cells in a 384-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • For Agonist Mode: Add serial dilutions of the test compound (at non-toxic concentrations) to the cells.

    • For Antagonist Mode: Add serial dilutions of the test compound, followed shortly by a fixed concentration (EC80) of histamine.

  • Incubation: Incubate the plate for 30 minutes at room temperature in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis & Detection: Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol. These reagents will compete with the cAMP produced by the cells.

  • Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Data Presentation
Assay ModeCompoundResultPotency
AgonistThis compoundNo significant cAMP increaseN/A
AntagonistThis compoundDose-dependent inhibition of histamine-induced cAMPIC50 = 5.2 µM
ControlCimetidine (known antagonist)Dose-dependent inhibition of histamine-induced cAMPIC50 = 0.8 µM
ControlHistamine (known agonist)Dose-dependent increase in cAMPEC50 = 1.5 µM

Data Interpretation & Future Directions

The experimental workflow described provides a clear path to characterizing the bioactivity of this compound.

  • If the compound shows cytotoxicity (low IC50): It could be a candidate for development as a cytotoxic agent (e.g., for oncology), but this would require a significant shift in the research focus.

  • If the compound acts as an H2R agonist: This would be a significant finding. Future work would involve assessing its potency and efficacy relative to known agonists and exploring its potential therapeutic applications where H2R stimulation is desired.

  • If the compound acts as an H2R antagonist (as suggested by the hypothetical data): This aligns with its structural relationship to Cimetidine. The next steps would be to determine its selectivity by screening it against other histamine receptor subtypes (H1, H3, H4) and a broader panel of GPCRs. If selective, medicinal chemistry efforts could be initiated to optimize its potency and pharmacokinetic properties for potential development as a novel therapeutic for acid-related disorders.

This structured, hypothesis-driven approach ensures that research is conducted logically and efficiently, maximizing the potential for novel discoveries while maintaining the highest standards of scientific integrity.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.
  • Wikipedia. MTT assay.
  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • MDPI. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • National Center for Biotechnology Information. Approaches To Studying Cellular Signaling: A Primer For Morphologists.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening.
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  • Wikipedia. Histamine H2 receptor.
  • Wikipedia. Antihistamine.
  • ChemicalBook. 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This molecule is a key intermediate, notably recognized as a precursor or impurity in the synthesis of histamine H2-receptor antagonists like Cimetidine[1].

This guide provides in-depth, field-proven insights based on established chemical literature to ensure you can approach this synthesis with confidence and scientific rigor.

I. Synthesis Overview: Strategic Pathways

The successful synthesis of this compound, typically isolated as its dihydrochloride salt for stability, can be approached via two primary, well-documented routes. The choice of pathway often depends on the available starting materials, scale, and desired purity profile.

  • The "One-Pot" Reflux Method: This is a direct approach where 4-hydroxymethyl-5-methylimidazole hydrochloride is reacted with cysteamine hydrochloride under reflux in concentrated hydrochloric acid[2]. While efficient in terms of step count, it requires extended heating and careful control over reaction conditions to minimize side-product formation.

  • The "Two-Step" Activated Intermediate Method: This strategy involves two distinct stages:

    • Step A: Conversion of 4-hydroxymethyl-5-methylimidazole into a more reactive intermediate, 4-(chloromethyl)-5-methylimidazole hydrochloride. This is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂)[3].

    • Step B: Nucleophilic substitution of the chloro-intermediate with cysteamine to form the final thioether product[4]. This method offers better control over each conversion step but requires isolation of the potentially unstable chloromethyl intermediate.

A third, industrially favored route involves the direct chloromethylation of 4-methylimidazole using formaldehyde and excess hydrogen chloride, bypassing the hydroxymethyl intermediate entirely[5][6].

Below is a diagram illustrating the primary synthetic workflows.

Synthesis_Workflow cluster_0 Route 1: One-Pot Method cluster_1 Route 2: Two-Step Method 4-hydroxymethyl-5-methylimidazole_HCl 4-hydroxymethyl-5-methylimidazole HCl Final_Product_1 4-(((2-Aminoethyl)thio)methyl)- 5-methylimidazole 2HCl 4-hydroxymethyl-5-methylimidazole_HCl->Final_Product_1 Cysteamine HCl, Conc. HCl, Reflux 4-hydroxymethyl-5-methylimidazole 4-hydroxymethyl-5-methylimidazole 4-chloromethyl-5-methylimidazole_HCl 4-(chloromethyl)-5-methylimidazole HCl 4-hydroxymethyl-5-methylimidazole->4-chloromethyl-5-methylimidazole_HCl Thionyl Chloride (SOCl₂) Final_Product_2 4-(((2-Aminoethyl)thio)methyl)- 5-methylimidazole 2HCl 4-chloromethyl-5-methylimidazole_HCl->Final_Product_2 Cysteamine, Reflux

Caption: Primary synthetic routes to the target compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My yield of 4-(chloromethyl)-5-methylimidazole hydrochloride (the intermediate in Route 2) is consistently low and the product is often discolored. What's going wrong?

This is a critical and common challenge related to the chlorination step. The low yield and discoloration typically stem from three primary factors: reaction control, moisture, and work-up procedure.

Causality & Solution Workflow:

Troubleshooting_Chlorination Problem {Low Yield & Discoloration of 4-(chloromethyl)-5-methylimidazole HCl} Cause1 Cause 1 Poor Temperature Control Problem->Cause1 Cause2 Cause 2 Presence of Moisture Problem->Cause2 Cause3 Cause 3 Improper Work-up Problem->Cause3 Solution1 Solution Add 4-hydroxymethyl-5-methylimidazole portion-wise to an ice-cooled solution of thionyl chloride. Maintain the temperature between 10-20°C during addition. The reaction is highly exothermic and vigorous. Overheating leads to thermal decomposition and polymerization, causing discoloration. Cause1:f1->Solution1:f0 Addresses Exothermic Reaction Solution2 Solution Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen). Thionyl chloride reacts violently with water to produce SO₂ and HCl, consuming the reagent and creating hazardous gas pressure. Cause2:f1->Solution2:f0 Prevents Reagent Decomposition Solution3 Solution After the reaction is complete, cool the mixture and dilute with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt. Triturate the solid well to ensure all unreacted thionyl chloride is removed. Wash the filtered product thoroughly with the same solvent to remove soluble impurities. Cause3:f1->Solution3:f0 Ensures Product Purity

Caption: Troubleshooting flowchart for the chlorination step.

Q2: In the final step (reacting 4-(chloromethyl)-5-methylimidazole with cysteamine), my reaction stalls, or I get a complex mixture of products. How can I improve the outcome?

Success in this nucleophilic substitution step hinges on the quality of the electrophile (the chloro-intermediate), the nucleophile (cysteamine), and the reaction environment.

  • Expertise & Experience: The primary nucleophile in cysteamine is the thiol group (-SH), which is significantly more nucleophilic than the amine (-NH₂) under these conditions, ensuring the desired thioether linkage. The reaction is typically performed in an acidic medium or by using the hydrochloride salts of both reactants.

  • Trustworthiness of the Protocol:

    • Stability of the Intermediate: The 4-(chloromethyl)-5-methylimidazole hydrochloride intermediate is not indefinitely stable. It is recommended to use it promptly after synthesis. Over time, it can self-react or degrade, leading to a less reactive starting material and the formation of impurities.

    • Quality of Cysteamine: Cysteamine and its hydrochloride salt can oxidize to form the corresponding disulfide (cystamine). This dimerization consumes the active nucleophile, reducing the reaction efficiency. Ensure you are using high-purity cysteamine from a reliable source, stored under inert gas if possible.

    • Reaction Conditions: For the one-pot method, refluxing in concentrated HCl for a prolonged period (e.g., 17 hours) is reported to be effective[2]. The high temperature and acidic environment facilitate the Sₙ2 reaction. Insufficient heating time or temperature will result in incomplete conversion.

Q3: Purification of the final product by recrystallization is difficult, and I'm not achieving the desired purity. What are my options?

The final product, this compound dihydrochloride, is a highly polar, water-soluble salt, which can make purification challenging.

  • Problem Analysis: If standard recrystallization from solvents like isopropyl alcohol yields an oily residue or impure solid, it suggests the presence of persistent impurities[2]. These could be unreacted starting materials, oligomeric side-products, or oxidized cysteamine.

  • Solutions:

    • Solvent System Optimization: Experiment with different solvent/anti-solvent systems. Given the product's polarity, consider systems like Methanol/Acetonitrile, Ethanol/Ethyl Acetate, or dissolving in a minimal amount of water followed by precipitation with a large volume of acetone or isopropanol.

    • Charcoal Treatment: If the product is discolored, dissolving the crude material in a suitable solvent (like hot alcohol or water) and treating with activated charcoal can remove colored impurities. Filter the hot solution through celite to remove the charcoal before crystallization.

    • Re-precipitation: Dissolve the crude product in a small amount of water and add concentrated HCl to ensure full protonation of all basic sites. Then, attempt to precipitate the salt by adding a large excess of a miscible organic solvent like acetone or isopropanol. This can help crash out the desired salt while leaving more soluble impurities behind.

III. Frequently Asked Questions (FAQs)

  • Q: What is the purpose of using concentrated hydrochloric acid as the solvent in the one-pot synthesis?

    • A: Concentrated HCl serves multiple critical functions:

      • Protonation: It keeps the imidazole nitrogen and the amino group of cysteamine protonated. This prevents unwanted side reactions at these sites.

      • Leaving Group Activation: In the reaction starting from the hydroxymethyl compound, the acidic environment protonates the hydroxyl group, turning it into a good leaving group (-OH₂⁺) for nucleophilic substitution by the chloride ion or directly by the thiol.

      • Solvent: It provides a polar medium to dissolve the hydrochloride salts of the reactants.

  • Q: How can I monitor the progress of the reaction?

    • A: Thin-Layer Chromatography (TLC) is an effective method. Use a polar solvent system (e.g., Dichloromethane/Methanol with a small amount of Ammonium Hydroxide). The starting materials and product should have different Rf values. Staining with ninhydrin can visualize the primary amine of the product and cysteamine. Alternatively, LC-MS can provide definitive tracking of reactant consumption and product formation.

  • Q: What are the key safety precautions for this synthesis?

    • A:

      • Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water. Handle it exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

      • Concentrated HCl: Corrosive and gives off harmful vapors. Always handle in a fume hood.

      • Cysteamine: Has a strong, unpleasant odor. Work in a fume hood to contain the smell.

      • Exothermic Reactions: The chlorination step is highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain control[3].

IV. Experimental Protocols & Data

Table 1: Reagent Properties
ReagentMolar Mass ( g/mol )FormCAS NumberKey Properties
4-hydroxymethyl-5-methylimidazole112.13SolidN/AStarting material for Route 2.
4-(chloromethyl)-5-methylimidazole HCl167.04Solid51605-33-5Reactive intermediate; moisture-sensitive.
Cysteamine Hydrochloride113.61Solid156-57-0Nucleophile; can oxidize to cystamine.
Thionyl Chloride (SOCl₂)118.97Liquid7719-09-7Corrosive chlorinating agent; reacts with water.
Concentrated HCl (aq.)36.46Liquid7647-01-0Acid catalyst and solvent.
Protocol 1: Synthesis of 4-(chloromethyl)-5-methylimidazole hydrochloride[3]
  • In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, place thionyl chloride (50 ml).

  • Cool the flask in an ice bath with stirring.

  • Slowly add 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) in small portions over a 15-minute period, ensuring the internal temperature is maintained between 10°C and 20°C. A colorless precipitate will form.

  • Once the addition is complete, slowly warm the mixture to 55°C and hold for 30 minutes.

  • Cool the mixture back down to 10°C.

  • Carefully dilute the mixture with 100 ml of diethyl ether to precipitate the product fully.

  • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry.

  • Expected yield: ~15.2 g (91%).

Protocol 2: One-Pot Synthesis of this compound dihydrochloride[2]
  • To a round-bottom flask, add 4-hydroxymethyl-5-methylimidazole hydrochloride (30.0 g), cysteamine hydrochloride (23.0 g), and concentrated aqueous hydrochloric acid (450 ml).

  • Equip the flask with a reflux condenser and heat the solution under reflux for 17 hours.

  • After cooling, concentrate the solution using a rotary evaporator.

  • Re-evaporate the residue with water to remove excess HCl.

  • Dissolve the resulting residue in isopropyl alcohol.

  • Concentrate the solution to a small volume and cool to induce crystallization.

  • Collect the product by filtration.

  • Expected yield: ~40.6 g.

V. References

  • PrepChem. (n.d.). Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. Retrieved from PrepChem.com. [Link]

  • Koepe, H., & Staehle, H. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole. U.S. Patent 4,211,875.

  • Koepe, H., & Staehle, H. (1981). Preparation of 4-methyl-5-chloromethyl-imidazole. Canadian Patent CA1107743A.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Giudicelli, J. F., & Berdeaux, A. (1981). Derivatives of 4-methyl-5-(2-aminoethyl)-thiomethyl-imidazole having therapeutic activity. European Patent EP0036684A1.

Sources

Technical Support Center: Purification of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.

I. Introduction to Purification Challenges

This compound is a key intermediate, notably in the synthesis of the H2 receptor antagonist, Cimetidine.[1] Its structure, featuring a primary amine, a thioether linkage, and an imidazole ring, presents a unique set of purification challenges. The compound is typically synthesized from 4-hydroxymethyl-5-methylimidazole and cysteamine and is often isolated as a dihydrochloride salt to improve handling and stability.[2][3]

The primary challenges in purifying this molecule stem from its:

  • Hygroscopic nature and high polarity, especially in its free base form, which complicates handling and chromatographic separation.

  • Potential for oxidation at the thioether linkage, leading to sulfoxide impurities.

  • Multiple basic sites (primary amine and imidazole ring), which can lead to tailing in normal-phase chromatography.

  • Presence of closely related impurities from the synthesis, including unreacted starting materials.

This guide will provide practical, experience-based solutions to these and other issues you may encounter.

II. Frequently Asked Questions (FAQs)

Q1: My final product is a sticky oil or gum instead of a solid. What should I do?

This is a common issue, particularly when attempting to isolate the free base, which is notoriously difficult to crystallize. The dihydrochloride salt is generally a stable, crystalline solid.[3] If you are working with the free base, consider converting it to the dihydrochloride salt by treating a solution of the base (e.g., in isopropanol) with hydrochloric acid. If you are already working with the salt, the presence of residual solvents or hygroscopic impurities may be the cause. Try re-dissolving the material in a minimal amount of a polar solvent like methanol and precipitating it by adding a less polar solvent like diethyl ether or acetone.

Q2: I'm seeing a new, more polar spot on my TLC plate after leaving the compound on the bench. What is it?

This is likely the corresponding sulfoxide, formed by the oxidation of the thioether sulfur. Thioethers are susceptible to air oxidation, which can be accelerated by light and trace metal impurities. To minimize this, store the compound under an inert atmosphere (nitrogen or argon), protect it from light, and use peroxide-free solvents for any solution-based work.

Q3: Why is my compound smearing or tailing on my silica gel column?

The basic nature of both the primary amine and the imidazole ring leads to strong interactions with the acidic silanol groups on the surface of silica gel.[4] This causes poor peak shape and inefficient separation. To mitigate this, you can either:

  • Use a modified mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your eluent to saturate the acidic sites on the silica.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel.

Q4: Can I purify the dihydrochloride salt using chromatography?

While possible, it is often challenging due to the high polarity and low solubility of the salt in typical organic solvents used for chromatography. It is generally easier to perform chromatography on the free base and then convert the purified base to the dihydrochloride salt. If you must chromatograph the salt, you will likely need to use a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and ammonium hydroxide.

III. Troubleshooting Guide: Crystallization

Crystallization is the most common method for purifying this compound, almost exclusively as its dihydrochloride salt.[3]

Problem 1: Failure to Crystallize (Product remains in solution)

  • Cause: The solution may be too dilute, or the solvent system may not be optimal for inducing precipitation.

  • Troubleshooting Workflow:

    start Solution Fails to Crystallize step1 Concentrate the solution under reduced pressure to increase saturation. start->step1 step2 Cool the concentrated solution to 0-5 °C for several hours. step1->step2 step3 If no crystals form, add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether) dropwise until turbidity persists. step2->step3 step4 Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. step3->step4 step5 If all else fails, consider a different solvent system. Isopropanol is a documented solvent for the dihydrochloride salt. [9] step4->step5

    Caption: Troubleshooting workflow for crystallization failure.

Problem 2: Product Oils Out (Forms a liquid layer instead of crystals)

  • Cause: This often happens when the solution is supersaturated too quickly or when the temperature is too high, causing the melting point of the impure solid to be below the temperature of the solution.

  • Solutions:

    • Re-heat the mixture until the oil dissolves completely.

    • Add a small amount of the primary solvent to reduce the saturation level slightly.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature overnight.

    • Try a different solvent system. A solvent in which the compound is less soluble may promote direct crystallization.

Solvent System for Dihydrochloride Salt Comments Reference
Isopropyl alcoholA documented solvent for recrystallization. Cooling a concentrated solution should yield crystals.[3]
Methanol/Diethyl EtherDissolve in a minimum of methanol and add diethyl ether as an anti-solvent.General Lab Practice

IV. Troubleshooting Guide: Column Chromatography

Column chromatography is best performed on the free base of this compound.

Problem 1: Poor Separation of the Desired Product from Impurities

  • Cause: The polarity of the mobile phase may not be optimal for resolving compounds with similar retention factors.

  • Solutions:

    • Optimize the Mobile Phase: Use TLC to test various solvent systems. A common system for amines is a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or reverse-phase (C18) chromatography. For reverse-phase, a mobile phase of water/acetonitrile with a modifier like formic acid or trifluoroacetic acid (TFA) might be effective. Note that if you use an acidic modifier, your product will be isolated as the corresponding salt.

Experimental Protocol: Flash Chromatography of the Free Base

  • Neutralization: Dissolve the crude dihydrochloride salt in water and adjust the pH to >10 with a base such as 2M NaOH.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or a 9:1 mixture of dichloromethane:isopropanol. The isopropanol helps to break up any emulsions and increase the polarity of the organic phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Be mindful that the free base may be less stable than the salt.

  • Chromatography:

    • Stationary Phase: Silica gel

    • Mobile Phase: Start with 100% Dichloromethane and gradually increase the percentage of Methanol. A typical gradient might be from 0% to 10% Methanol. Add 0.5% triethylamine or ammonium hydroxide to the mobile phase to prevent peak tailing.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and concentrate to yield the purified free base.

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification A Dissolve Crude Salt in H2O B Basify to pH > 10 with NaOH A->B C Extract with DCM/IPA B->C D Dry & Concentrate C->D E Load onto Silica Column D->E F Elute with DCM/MeOH Gradient (+0.5% TEA) E->F G Collect & Analyze Fractions F->G H Combine Pure Fractions G->H I Concentrate to yield Pure Free Base H->I J Optional: Convert to HCl salt I->J

Caption: Workflow for the purification of the free base via column chromatography.

By understanding the chemical nature of this compound and anticipating the common challenges, researchers can develop a robust and efficient purification strategy. This guide provides a starting point for troubleshooting, but as with any chemical process, careful observation and methodical optimization are key to success.

V. References

  • GPATINDIA. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. GPATINDIA. [Link]

  • AERU. Cimetidine. University of Hertfordshire. [Link]

  • Molbase. Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Veeprho. Cimetidine EP Impurity A. [Link]

  • PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. [Link]

  • PrepChem. Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. [Link]

  • ResearchGate. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • PubMed Central. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. [Link]

  • PubMed. Separation and determination of 4-methylimidazole, 2-methylimidazole and 5-hydroxymethylfurfural in beverages by amino trap column coupled with pulsed amperometric detection. [Link]

  • Google Patents. Process for preparing 4-methyl-5[(2-aminoethyl)thiomethyl)]-imidazole.

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • PubMed Central. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. [Link]

  • ResearchGate. Synthesis and biological studies of thiol derivatives containing imidazole moiety. [Link]

  • MDPI. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification. [Link]

Sources

Technical Support Center: Stability and Degradation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling, storage, and analysis of this compound. The information herein is synthesized from established scientific principles and data from closely related structures to ensure a high degree of technical accuracy and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary chemical liabilities of this compound?

A1: The molecule contains two primary functional groups susceptible to degradation: the thioether linkage and the imidazole ring . The thioether is prone to oxidation, while the imidazole ring can be susceptible to oxidation and photodegradation.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: Based on the stability of structurally similar compounds like cimetidine, the following storage conditions are recommended:

FormTemperatureAtmosphereLight Condition
Solid (Powder) 2-8°C (Refrigerated)Inert (e.g., Argon, Nitrogen)Protected from light
Solution -20°C or -80°C (Frozen)Degassed solventProtected from light

Rationale: As a solid, low temperature and protection from light and oxygen will minimize the risk of oxidative and photodegradation.[5] In solution, the compound is more susceptible to degradation, so freezing in a degassed solvent is recommended for long-term storage. For short-term storage of solutions, refrigeration (2-8°C) for a few days may be acceptable, but stability should be verified.[6]

Q3: Is this compound sensitive to pH?

A3: Yes, the stability of imidazole-containing compounds can be pH-dependent. While specific data for this molecule is not available, studies on related compounds suggest that it is likely to be most stable at a neutral to slightly acidic pH.[7] Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

Q4: What are the expected degradation products?

A4: The primary degradation products are expected to result from the oxidation of the thioether and modification of the imidazole ring. The most likely degradation products are:

  • Sulfoxide derivative: Oxidation of the thioether sulfur atom.[2][3][8]

  • Sulfone derivative: Further oxidation of the sulfoxide.

  • Hydroxylated imidazole: Addition of a hydroxyl group to the imidazole ring.[2][3]

  • Cleavage products: Breakage of the molecule, particularly at the thioether linkage, under harsh oxidative conditions.[2][3]

II. Troubleshooting Guide

This section provides a question-and-answer format to address specific experimental issues.

Q5: I am observing a loss of my compound in solution over a short period, even when stored in the dark. What could be the cause?

A5: This is likely due to oxidation. The thioether moiety is susceptible to oxidation by dissolved oxygen in the solvent.

Troubleshooting Steps:

  • De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your experimental system must be verified.

  • Work quickly: Prepare solutions fresh and use them as soon as possible.

  • Storage: If short-term storage is necessary, store the solution under an inert atmosphere (e.g., in a vial with a nitrogen headspace) at 2-8°C. For longer-term storage, flash-freeze aliquots in degassed solvent and store at -80°C.

Q6: My HPLC analysis shows several new, smaller peaks appearing over time. How can I identify if these are degradation products?

A6: The appearance of new peaks, especially those that increase in area over time as the main peak decreases, is a strong indication of degradation.

Workflow for Identification:

Caption: Workflow for investigating unexpected HPLC peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by HPLC and LC-MS. Compare the chromatograms and mass spectra to your control sample to identify the degradation products.

Q7: I am seeing poor peak shape (tailing) for my compound in reverse-phase HPLC. What could be the cause?

A7: The basic nitrogen atoms in the imidazole ring and the primary amine can interact with residual silanol groups on the silica-based column, leading to peak tailing.

Optimization Strategies:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA). This will protonate the basic nitrogens and minimize their interaction with the stationary phase.

  • Use a High-Purity Silica Column: Modern, end-capped columns have fewer residual silanol groups and often provide better peak shape for basic compounds.

  • Consider an Alternative Stationary Phase: If peak shape issues persist, consider a column with a different stationary phase, such as a porous graphitic carbon column, which can offer different selectivity for polar compounds.[8]

III. Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stable formulations and interpreting stability data.

Oxidative Degradation:

The primary oxidative degradation pathway involves the thioether.

Oxidation Compound This compound Sulfoxide Sulfoxide Derivative Compound->Sulfoxide [O] (e.g., H₂O₂) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the thioether moiety.

The thioether is first oxidized to the more polar sulfoxide, and with a stronger oxidizing agent or longer exposure, it can be further oxidized to the sulfone.[2][3][11]

Photodegradation:

While the core structure may be resistant to direct photolysis, it can be degraded in the presence of photosensitizers and oxygen (photooxidation).[1][12] The imidazole ring is a likely site of photooxidative degradation.[4]

Photodegradation Compound Parent Compound ExcitedState Excited State Compound->ExcitedState hν (Light) DegradationProducts Degradation Products (e.g., hydroxylated imidazole, cleavage products) Compound->DegradationProducts ¹O₂ ExcitedState->Compound Fluorescence/ Phosphorescence ExcitedState->DegradationProducts Reaction Photosensitizer Photosensitizer SingletOxygen Singlet Oxygen (¹O₂) Photosensitizer->SingletOxygen hν, O₂ Oxygen O₂

Caption: General scheme for photodegradation.

IV. References

  • Boreen, A. L., & Arnold, W. A. (2008). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 42(22), 8285–8291. [Link]

  • PubChem. (n.d.). Cimetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quaresma, A. V., Sousa, B. A., Rubio, K. T. S., Silva, S. Q., Werle, A. A., & Afonso, R. J. C. F. (2020). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Journal of Environmental Chemical Engineering, 8(6), 104522. [Link]

  • Quaresma, A. V., et al. (2020). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. SciSpace. [Link]

  • Boreen, A. L., & Arnold, W. A. (2008). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 42(22), 8285-8291. [Link]

  • Helali, N., & Monser, L. (2006). Simultaneous Determination of Cimetidine and Related Compounds in Pharmaceuticals by HPLC on a Porous Graphitic Carbon Column. ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Cimetidine. In Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

  • Kunugi, S., et al. (2008). Imidazole substituent effects on oxidative reactivity of tripodal(imid)2(thioether)CuI complexes. PubMed. [Link]

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (n.d.). Google Patents.

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 143-147. [Link]

  • Agbaba, D., et al. (2001). Determination of Cimetidine, Famotidine, and Ranitidine Hydrochloride in the Presence of Their Sulfoxide Derivatives in Pure and Dosage Forms by High-Performance Thin-Layer Chromatography and Scanning Densitometry. R Discovery. [Link]

  • Yoshioka, S., & Stella, V. J. (2002). Physicochemical stability of cimetidine amorphous forms estimated by isothermal microcalorimetry. ResearchGate. [Link]

  • Yuhas, D. A., et al. (1981). Stability and Sterility of Cimetidine Admixtures Frozen in Minibags. PubMed. [Link]

  • Shen, Y., & Li, Y. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Bioconjugate chemistry, 25(6), 1089–1098. [Link]

  • Kumar, S., et al. (2015). FORMULATION AND EVALUATION OF CIMETIDINE FLOATING MATRIX TABLETS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(4), 775-788. [Link]

  • Wu, C., et al. (2014). Bio-degradable highly fluorescent conjugated polymer nanoparticles for bio-medical imaging applications. ResearchGate. [Link]

  • Veeprho. (n.d.). Cimetidine Impurities and Related Compound. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Zakharov, A. V., et al. (2019). Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process. PubMed. [Link]

  • Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Nakayama, M., & Okano, T. (2014). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. [Link]

  • Kumar, V., & MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Boreen, A. L., & Arnold, W. A. (2008). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. CSB/SJU. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Koster, R. A., et al. (2002). Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. [Link]

  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. PubMed. [Link]

  • Reddy, G. K. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research & Applications, 7(6), 1026-1036. [Link]

  • Mandal, K., & Singh, B. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]

  • Xiao, X., et al. (2023). Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions. ResearchGate. [Link]

  • Agüera, A., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]

  • van der Marel, G. A., et al. (2001). The chemical stability of S-(2-acylthioethyl) and S-acyloxymethyl protected thymidylyl-3',5'-thymidine phosphoromonothiolates and their deacylation products in aqueous solution. PubMed. [Link]

  • Vijayakumar, S., & Mishra, A. (2017). Predicting the biodegradability nature of imidazole and its derivatives by modulating two histidine degradation enzymes (urocanase and formiminoglutamase) activities. ResearchGate. [Link]

  • Rohrbaugh, D. K., & Yang, Y. C. (2001). Comparison of the hydrolytic stability of S-(N,N-diethylaminoethyl) isobutyl methylphosphonothiolate with VX in dilute solution. PubMed. [Link]

Sources

Troubleshooting 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole HPLC separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the analysis of this challenging compound. As a polar, basic molecule with metal-chelating properties, it presents unique chromatographic hurdles that require specific solutions.

This document provides a series of frequently asked questions (FAQs) and detailed protocols to address common issues such as peak tailing, poor retention, and method variability.

FAQ 1: Why am I observing severe peak tailing for this compound?

Peak tailing is the most common issue encountered when analyzing this compound. The asymmetrical peak shape, where the tailing factor significantly exceeds 1.2, can compromise resolution and lead to inaccurate quantification[1][2][3]. This problem typically originates from two distinct, and sometimes concurrent, chemical interactions within your HPLC system.

Primary Cause A: Secondary Silanol Interactions

Your analyte is a basic compound due to its primary amine and imidazole functional groups. On standard silica-based reversed-phase columns (e.g., C18), residual silanol groups (-Si-OH) on the silica surface can become deprotonated and negatively charged (-Si-O⁻), especially at a mid-range pH.[3][4] These anionic sites create a strong, secondary ionic interaction with your positively charged analyte, delaying its elution from these specific sites and causing the characteristic peak tailing.[1][5]

Primary Cause B: Metal Chelation

The structure of your analyte, containing a thioether, a primary amine, and an imidazole ring, makes it a potent metal-chelating agent.[6] Trace metal ions, such as iron (Fe³⁺) or titanium (Ti⁴⁺), can leach from stainless steel or titanium components of the HPLC system, including frits, tubing, and even the column hardware itself.[7][8] The analyte can form complexes with these metal ions, which may then interact differently with the stationary phase or become adsorbed, leading to distorted peak shapes, tailing, or even multiple peaks.[6][9]

Troubleshooting Workflow: Diagnosing Peak Tailing

Use the following workflow to systematically identify and resolve the source of peak tailing.

G start Start: Severe Peak Tailing Observed q1 Is your column specifically designed for basic compounds (e.g., Polar-Embedded, CSH, or modern high-purity, end-capped)? start->q1 a1_no Action: Implement Protocol A. Focus on mitigating silanol interactions. q1->a1_no No q2 After implementing Protocol A, is tailing still significant? q1->q2 Yes a1_no->q2 Then a2_yes Action: Implement Protocol B. Focus on diagnosing and mitigating metal chelation effects. q2->a2_yes Yes end_good Result: Symmetrical Peak Achieved q2->end_good No end_partial Result: Tailing Improved but not eliminated. Consider combining strategies from both protocols (e.g., CSH column + bio-inert system). a2_yes->end_partial

Caption: Diagnostic workflow for troubleshooting peak tailing.

Protocol A: Mitigating Secondary Silanol Interactions

This protocol focuses on minimizing the ionic interactions between the basic analyte and the silica stationary phase.

Step 1: Adjust Mobile Phase pH The most direct way to suppress silanol interactions is to protonate the silanol groups, neutralizing their negative charge.

  • Action: Lower the pH of your aqueous mobile phase to a range of 2.5–3.5.[1]

  • Reagents: Use an appropriate acid buffer. For UV detection, 0.1% (v/v) phosphoric acid is effective.[10] For Mass Spectrometry (MS) detection, use a volatile acid like 0.1% (v/v) formic acid.[10]

  • Causality: At low pH, the equilibrium for silanols (Si-O⁻ + H⁺ ⇌ Si-OH) is shifted to the right, reducing the number of anionic sites available for secondary interactions. Simultaneously, your basic analyte will be fully protonated, ensuring a consistent charge state.

Step 2: Select an Appropriate HPLC Column If pH adjustment is insufficient, or if you cannot operate at low pH, the column chemistry is your next critical variable. Standard C18 columns are often not ideal for basic compounds.[4]

Column TypeMechanism for Reducing TailingSuitability for AnalyteKey Considerations
High-Purity, End-capped C18 Uses high-purity silica with fewer metal impurities and sterically-hindered ligands to cover most silanol groups.Moderate A good starting point, but may still show tailing with highly basic compounds.
Polar-Embedded Group (PEG) Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain.[11]High The polar group attracts a layer of water that shields the analyte from residual silanols. Offers alternative selectivity.
Charged Surface Hybrid (CSH™) Utilizes a hybrid silica particle with a low-level positive surface charge.[1]Very High The positive charge repels the protonated basic analyte via electrostatic repulsion, pushing it away from the surface and preventing silanol interaction. Excellent for peak shape at low pH.
Polymer-Based (e.g., Polystyrene-divinylbenzene) Lacks a silica backbone entirely, thus has no silanol groups.Moderate Eliminates silanol interactions but may offer lower efficiency and different selectivity compared to silica-based columns. Stable over a very wide pH range.
  • Action: If using a standard C18 column, switch to a column specifically designed for polar basic compounds, such as a polar-embedded or CSH column.[11][12]

Protocol B: Diagnosing and Mitigating Metal Chelation Effects

If you are using a suitable column at low pH and still observe significant tailing or peak distortion, metal chelation is the likely culprit.

Step 1: System and Column Passivation This process aims to remove free metal ions from the system and temporarily create a more inert surface.

  • Action: If your system is not connected to an MS, flush the entire HPLC system (bypassing the column) with 6M Nitric Acid for 30-60 minutes, followed by a thorough flush with HPLC-grade water and isopropanol.

  • Chelating Flush: For a less aggressive approach, flush the system with a solution of a strong chelating agent like 0.1% EDTA for several hours.[6][9] This can help remove metal ions that have become adsorbed onto surfaces.

  • Causality: Strong acids can remove metallic oxides and adsorbed ions. EDTA actively binds to and removes metal ions from the flow path.

Step 2: Use of Bio-Inert or Metal-Free Systems The most robust solution is to prevent contact with metal components in the first place.

  • Action: Replace stainless steel tubing, frits, and needle seats with their PEEK or MP35N equivalents. Utilize columns with PEEK-lined hardware.[6]

  • Causality: These materials are far less likely to leach metal ions into the mobile phase, thus eliminating the source of the problem.[7]

Step 3: Mobile Phase Additives (Advanced) In some challenging cases, adding a competitive chelator to the mobile phase can be effective, but this is often incompatible with MS detection.

  • Action (Use with Caution): Add a low concentration (e.g., 50 µM) of EDTA to the mobile phase.

  • Causality: The EDTA will bind to any free metal ions in the mobile phase, preventing them from interacting with your analyte.

FAQ 2: How can I improve the retention of this polar compound in a reversed-phase system?

This compound is a polar molecule (calculated XLogP3-AA: -0.1[13]) and may exhibit poor retention on traditional non-polar stationary phases, often eluting at or near the solvent front (void volume).[14]

Strategy 1: Use an Aqueous-Compatible Column

Many traditional C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention.

  • Action: Select a column specifically designed for use in 100% aqueous conditions, such as those with polar-embedded groups or wide ligand spacing (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3).[15]

  • Causality: These stationary phases are designed to maintain a hydrated surface, preventing the C18 chains from matting down and ensuring reproducible interaction with polar analytes even with no organic modifier.

Strategy 2: Employ Ion-Pair Chromatography

This technique introduces a reagent to the mobile phase that pairs with the ionized analyte, increasing its overall hydrophobicity and enhancing retention on a reversed-phase column.[16][17]

  • Protocol: Ion-Pairing for a Basic Analyte

    • Select Reagent: For your positively charged analyte, use an anionic ion-pairing reagent such as an alkyl sulfonate. A good starting point is sodium 1-hexanesulfonate or sodium 1-heptanesulfonate.[18]

    • Prepare Mobile Phase: Add 5-10 mM of the ion-pairing reagent to your aqueous mobile phase. Ensure the pH is kept low (e.g., pH 3.0 with phosphoric acid) to keep the analyte fully protonated.

    • Equilibrate Thoroughly: The column must be dedicated to this analysis, as ion-pairing reagents are difficult to wash out completely.[19] Equilibrate the column with at least 20-30 column volumes of the ion-pair mobile phase before the first injection.

  • Warning: Most ion-pairing reagents are non-volatile salts and are not compatible with MS detection as they will contaminate the ion source.[16]

Strategy 3: Switch to an Alternative Chromatography Mode

If reversed-phase methods fail to provide adequate retention, consider a different separation mechanism.

Chromatography ModeSeparation PrincipleMobile PhaseSuitability for Analyte
HILIC (Hydrophilic Interaction Liquid Chromatography)Analyte partitions into a water-enriched layer on a polar stationary phase (e.g., bare silica, amide, diol).[14]High Organic (>80% Acetonitrile) with a small amount of aqueous buffer.Excellent
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange characteristics on a single stationary phase.[20][21]Standard reversed-phase solvents. Retention is modulated by pH and ionic strength.Excellent
  • Action: For robust retention of this polar basic compound, HILIC or Mixed-Mode (Reversed-Phase/Cation-Exchange) chromatography are highly recommended alternatives.[20][22][23]

FAQ 3: My retention times are drifting and irreproducible. What should I check?

Retention time instability points to a lack of control over one or more chromatographic parameters.

Parameter to CheckPotential Cause of DriftRecommended Action
Mobile Phase pH Improperly prepared buffer; buffer degradation; absorption of atmospheric CO₂ changing the pH of basic mobile phases.Prepare buffers fresh daily.[24] Accurately measure pH after all components are mixed. Use a buffer with a pKa within +/- 1 pH unit of the target mobile phase pH.
Column Equilibration Insufficient time for the stationary phase to equilibrate with the mobile phase, especially with ion-pairing reagents or high-ionic-strength buffers.Ensure a consistent and sufficient equilibration time between runs and after gradient elution. A minimum of 10 column volumes is a good starting point.
Temperature Fluctuation Changes in ambient temperature affect mobile phase viscosity and retention.Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).
Buffer Precipitation Using a high concentration of a buffer salt (e.g., phosphate) that is not soluble in the organic portion of the mobile phase.Check the solubility of your buffer in the highest organic percentage of your gradient. Consider switching to more soluble buffers like ammonium formate or acetate if needed.
Column Degradation Gradual loss of stationary phase or accumulation of contaminants.Monitor backpressure and peak shape. If performance declines, flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column.[2]
FAQ 4: What is a good starting point for method development?

For a robust and reproducible separation of this compound, the following method provides an excellent starting point, designed to proactively address the common issues of peak tailing and poor retention.

Recommended Starting Method Conditions
ParameterRecommendationRationale
HPLC Column Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm or equivalent Charged Surface Hybrid column.Provides excellent peak shape for basic compounds at low pH via ionic repulsion, preventing silanol interactions.[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile for MS compatibility; maintains a low pH (~2.7) to protonate silanols and the analyte.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 40% B over 10 minutesA shallow gradient to resolve the polar analyte from the void volume and separate it from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves efficiency and reduces backpressure.
Injection Volume 2 µLSmall volume to prevent peak distortion from sample solvent effects.
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)Ensures compatibility with the initial mobile phase conditions and prevents peak splitting.
Detection UV at 220 nm or MS (ESI+)Imidazole ring provides some UV absorbance. The basic nature of the analyte makes it highly suitable for positive mode electrospray ionization.
Method Optimization Workflow

G start Start with Recommended Conditions q_peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) start->q_peak_shape a_peak_shape Troubleshoot Peak Shape (See FAQ 1: Consider Metal Chelation or alternative column) q_peak_shape->a_peak_shape No q_retention Is Retention Time Optimal? (k' > 2) q_peak_shape->q_retention Yes a_peak_shape->q_retention a_retention Adjust Gradient: Decrease initial %B to increase retention. Consider HILIC or Mixed-Mode (FAQ 2). q_retention->a_retention No q_resolution Is Resolution from Impurities Sufficient? q_retention->q_resolution Yes a_retention->q_resolution a_resolution Optimize Gradient Slope: Make gradient shallower for better resolution. Consider changing organic modifier (Methanol). q_resolution->a_resolution No end Method Optimized q_resolution->end Yes a_resolution->end

Caption: Workflow for HPLC method optimization.

References
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Chromatography Forum. (2008). Which column for basic analytes.
  • Vargán, E., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 665568, this compound. PubChem.
  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Shram, S. J., et al. (2005). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies.
  • Vargán, E., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography.
  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Chromatography Mentoring. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • An, J., et al. (2014). Characterization, HPLC Method Development and Impurity Identification for 3,4,3-LI(1,2-HOPO), a Potent Actinide Chelator for Radionuclide Decorporation. Journal of pharmaceutical and biomedical analysis.
  • Proestos, C., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules.
  • SilcoTek Corporation. (2017). How to Prevent Metal Ion Contamination In HPLC Systems.

Sources

Technical Support Center: Optimizing Mass Spectrometry for 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole (CAS 38585-67-0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole (CAS 38585-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As an intermediate in the synthesis of a Cimetidine impurity, accurate and robust analytical methods for this compound are critical for pharmaceutical quality control and development.

Part 1: Frequently Asked Questions (FAQs) - Core Method Development

This section addresses common questions encountered when developing a mass spectrometry method for 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole.

Q1: What is the optimal ionization technique for this compound?

A1: Electrospray ionization (ESI) in positive ion mode is the recommended starting point. The molecule possesses two key structural features that make it highly amenable to positive ESI: a basic imidazole ring and a primary amine group. Both sites are readily protonated to form a stable [M+H]⁺ ion in the acidic mobile phases typically used in reversed-phase chromatography.

  • Expertise & Experience: While other ionization techniques like atmospheric pressure chemical ionization (APCI) could be considered, ESI is generally preferred for polar, non-volatile small molecules like this one. The presence of multiple protonation sites enhances its ionization efficiency in ESI.[1][2]

Q2: What are the expected precursor ions for this molecule?

A2: The primary precursor ion to target in your single ion monitoring (SIM) or precursor ion scan experiments will be the protonated molecule, [M+H]⁺.

Compound CAS Number Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole38585-67-0C₇H₁₃N₃S171.27172.09
  • Trustworthiness: Always confirm the mass of your precursor ion using a high-resolution mass spectrometer if available. This self-validating step ensures you are targeting the correct molecule and can help identify potential in-source fragmentation or adduct formation.

Q3: What would be a good starting point for liquid chromatography conditions?

A3: A reversed-phase separation on a C18 column is a suitable starting point. The compound is polar, so a gradient elution will likely be necessary to achieve good peak shape and retention.

  • Mobile Phase A: Water with 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting protonation of the analyte for efficient ESI.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A shallow gradient starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a higher concentration (e.g., 95% B) should be sufficient to elute the compound.

  • Flow Rate: For a standard analytical column (e.g., 2.1 mm ID), a flow rate of 0.2-0.4 mL/min is recommended.

  • Authoritative Grounding: The use of formic acid in the mobile phase is a standard practice for enhancing the ESI response of basic compounds.[2]

Part 2: Troubleshooting Guides - Resolving Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the analysis of 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole.

Issue 1: Poor Signal Intensity or No Peak Detected

A lack of signal is a common issue that can stem from multiple sources. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow: No Signal Detected

start Start: No Signal check_ms Verify MS Performance (Tune & Calibrate) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Pressure, Flow) lc_ok LC OK? check_lc->lc_ok check_sample Investigate Sample Integrity sample_ok Sample OK? check_sample->sample_ok ms_ok->check_lc Yes fix_ms Action: Re-tune/Calibrate MS ms_ok->fix_ms No lc_ok->check_sample Yes fix_lc Action: Troubleshoot LC (Leaks, Clogs) lc_ok->fix_lc No fix_sample Action: Prepare Fresh Sample sample_ok->fix_sample No end Signal Restored sample_ok->end Yes fix_ms->check_ms fix_lc->check_lc fix_sample->check_sample

Caption: A logical workflow for troubleshooting a lack of signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Perform a system tune and calibration according to the manufacturer's recommendations.[3]

    • Causality: Instrument drift or a failed calibration can lead to mass shifts, causing the instrument to miss the target m/z. Regular tuning ensures the mass analyzer and detector are functioning optimally.

  • Check for Leaks and Clogs in the LC-MS Interface:

    • Action: Inspect the ESI needle and capillary for blockages. Ensure all fittings between the LC and the mass spectrometer are secure.

    • Causality: A clog or a leak can prevent the sample from reaching the ion source, resulting in no signal.[4][5]

  • Investigate Sample Preparation and Stability:

    • Action: Prepare a fresh sample and standard. Consider the possibility of analyte degradation.

    • Causality: The thioether and primary amine moieties can be susceptible to oxidation or other degradation pathways, especially if samples are not stored properly.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

Variability in peak areas can compromise the quantitative accuracy of your assay.

Troubleshooting Steps:

  • Check for Ion Suppression:

    • Action: Perform a post-column infusion experiment with your analyte while injecting a blank matrix sample. A dip in the signal at the retention time of interest indicates ion suppression.

    • Causality: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity. Improving chromatographic separation or sample cleanup can mitigate this.

  • Evaluate Autosampler Performance:

    • Action: Ensure the autosampler is drawing and injecting the correct volume consistently. Check for air bubbles in the sample loop.

    • Causality: Inaccurate or inconsistent injection volumes will lead directly to proportional variations in peak area.

Issue 3: Unexpected Fragments or Adducts

The presence of unexpected ions can complicate data interpretation.

Common Observations and Solutions:

  • Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts:

    • Action: Use high-purity solvents and additives. If glassware is used, ensure it is thoroughly cleaned.

    • Causality: These adducts are common when there are trace amounts of sodium or potassium salts in the mobile phase or from the sample matrix.[6]

  • In-Source Fragmentation:

    • Action: Reduce the cone/fragmentor voltage.

    • Causality: The thioether linkage in 4-[[(2-aminoethyl)thio]methyl]-5-methylimidazole can be labile. High voltages in the ion source can cause the molecule to fragment before it reaches the mass analyzer.

Part 3: Experimental Protocol - Starting Point for MS/MS Optimization

This protocol provides a starting point for developing a Multiple Reaction Monitoring (MRM) method for sensitive and selective quantification.

Step-by-Step Methodology:

  • Tune on the Precursor Ion:

    • Infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

    • Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the [M+H]⁺ ion (m/z 172.1).

  • Generate a Product Ion Spectrum:

    • Perform a product ion scan on the precursor ion (m/z 172.1).

    • Gradually increase the collision energy to induce fragmentation and identify stable, intense product ions.

  • Select and Optimize MRM Transitions:

    • Based on the product ion spectrum, select at least two specific and intense product ions for your MRM transitions.

    • For each transition, perform a collision energy optimization to find the voltage that yields the highest product ion intensity.

Proposed Fragmentation Pathway and MRM Selection

precursor [M+H]⁺ m/z 172.1 frag1 Loss of CH₂S (Thioformaldehyde) precursor->frag1 frag2 Cleavage of C-S bond precursor->frag2 product1 Product Ion 1 (Imidazole core) m/z ~126 frag1->product1 product2 Product Ion 2 (Ethylamine side-chain) m/z ~44 frag2->product2

Caption: A plausible fragmentation pathway for MRM selection.

Parameter Recommended Starting Value Rationale
Ionization Mode ESI PositiveBasic nature of the molecule (imidazole and amine groups).
Capillary Voltage 3.0 - 4.0 kVStandard range for ESI.
Cone/Fragmentor Voltage 20 - 40 VStart low to avoid in-source fragmentation.
Source Temperature 120 - 150 °COptimize for desolvation without thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrDependent on instrument geometry.
Collision Gas ArgonStandard collision gas.
Collision Energy 10 - 30 eVSweep this range to find the optimum for each fragment.

References

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]
  • Ramos, C. I. V., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(10), 997-1006. [Link]
  • Evans, E. H., Wolff, J. C., & Eckers, C. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. Analytical Chemistry, 73(19), 4722-8. [Link]
  • Wiley Analytical Science. (2019).
  • ResearchGate. (n.d.).
  • CAPES Periodicos. (n.d.). Sulfur-Specific Detection of Impurities in Cimetidine Drug Substance Using Liquid Chromatography Coupled to High Resolution Inductively Coupled Plasma Mass Spectrometry and Electrospray Mass Spectrometry. [Link]
  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. [Link]
  • ACS Publications. (n.d.).
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
  • ResearchGate. (n.d.).
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. [Link]

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4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole (CAS: 38585-67-0). As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered when working with this compound, particularly its solubility in aqueous solutions. This guide provides field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of this compound.

Issue 1: My compound is not dissolving in water or my buffer.

Cause: The primary reason for poor solubility in neutral aqueous solutions is the chemical nature of the molecule. This compound possesses two key functional groups that dictate its pH-dependent solubility: the imidazole ring and a primary amino group.[1] In neutral or alkaline solutions (pH ≥ 7), these groups are largely uncharged, reducing the molecule's polarity and its ability to interact favorably with water. The solubility of imidazole derivatives is known to increase significantly in acidic conditions where the nitrogen atoms become protonated.[2][3]

Solution: Adjusting the pH of the solvent is the most effective strategy. By lowering the pH, you protonate the basic nitrogen centers on the molecule, forming a more soluble salt in situ.

dot

Caption: Effect of pH on compound solubility.

Recommended Protocol: Preparing an Acidic Stock Solution
  • Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM).

  • Initial Suspension: Add the weighed solid to a sterile conical tube. Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q®). The compound will likely not dissolve and will appear as a suspension.

  • Acidification: While vortexing or stirring, add 1 M HCl dropwise. Monitor the solution closely. As the pH drops, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding HCl until the solution becomes completely clear. This indicates full dissolution.

  • Final Volume & pH Check: Adjust the volume to the final desired level with water. For consistency, it is good practice to measure and record the final pH of your stock solution.

  • Sterilization: If required for your application, sterile filter the solution through a 0.22 µm filter.

Issue 2: My compound precipitates when I add my stock solution to the cell culture media or final buffer.

Cause: This is a classic buffering issue. Your acidic stock solution is being neutralized by the buffering components of your final medium (e.g., bicarbonate or phosphates in cell culture media). As the pH of the micro-environment around the added compound rises back to the medium's physiological pH (~7.4), the compound deprotonates and crashes out of solution.

Solution: The key is to ensure the final concentration of the compound does not exceed its solubility limit at the final pH of the medium.

Troubleshooting Workflow
dot

G start Precipitation observed upon dilution? q1 Is the final concentration high? start->q1 a1_yes Lower the final working concentration. The compound may be exceeding its solubility limit at the final pH. q1->a1_yes Yes q2 How was the stock added? q1->q2 No end Solution should remain clear. a1_yes->end a2_slow Add the stock solution dropwise while vigorously vortexing/stirring the final medium. This prevents localized high concentrations. q2->a2_slow q3 Is the medium's buffer capacity high? a2_slow->q3 a3_yes Consider preparing a more concentrated, lower pH stock. This minimizes the volume added and subsequent pH shift. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Workflow for troubleshooting precipitation.

Additional Strategies:

  • Test Dilutions: Perform a small-scale serial dilution to determine the maximum soluble concentration in your specific medium before committing to a large-scale experiment.

  • Consider a Dihydrochloride Salt: If available from a supplier, using the pre-formed dihydrochloride salt of the compound (e.g., 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride) can simplify the process as it is designed for better aqueous solubility.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is an imidazole derivative.[1][7] Its properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃N₃S[1]
Molecular Weight 171.27 g/mol [1]
Appearance Typically a solid. The parent compound, imidazole, is a white to pale yellow crystalline solid.[2][8]General Chemical Knowledge
Key Functional Groups Imidazole Ring, Thioether, Primary Amine[1]

Q2: What is the best general-purpose solvent for this compound?

For most biological applications, the recommended solvent is an acidified aqueous solution.

  • For stock solutions: Use high-purity water with dropwise addition of HCl to achieve a pH below 6.0, as detailed in the troubleshooting guide.

  • Organic Solvents: While imidazole itself is soluble in alcohols like ethanol[9], using organic solvents like DMSO for aqueous applications can sometimes lead to precipitation upon dilution. If you must use an organic solvent, DMSO is a common choice, but a solubility test is highly recommended.

Q3: How should I store the compound and its solutions?

  • Solid Form: Store the solid compound according to the manufacturer's instructions, typically in a tightly sealed container at 4°C or -20°C, protected from light and moisture. Imidazole compounds can be hygroscopic.[2]

  • Aqueous Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The thioether linkage may be susceptible to oxidation over long periods, so using freshly prepared solutions or solutions stored for less than a month is advisable for sensitive assays.

Q4: What is the pKa of this molecule?

  • Imidazole Ring: The conjugate acid of imidazole has a pKa of approximately 7.0.[8] This means the ring acts as a buffer in the physiological pH range.

  • Primary Amino Group: The aminoethyl side chain will have a pKa typical for a primary amine, generally in the range of 9-10.

This dual-pKa nature explains its solubility profile: at a pH below ~6, both the imidazole ring and the amino group will be predominantly protonated, creating a dicationic species that is highly water-soluble.

Q5: Are there any known safety hazards?

According to its Globally Harmonized System (GHS) classification, this compound is a warning-level hazard that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for complete safety information.

References
  • Solubility of Things. (n.d.). Imidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 665568, this compound.
  • Zhang, J., et al. (2017). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Molecules, 22(9), 1475.
  • Katke, S. P. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257.
  • Wikipedia. (n.d.). Imidazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135414166, 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride.
  • Molbase. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride.
  • Molbase. (n.d.). Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.

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Technical Support Center: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

I. Overview of the Synthesis

The synthesis of this compound, a key intermediate in the production of pharmaceuticals like Cimetidine[1], is typically achieved through a nucleophilic substitution reaction. The most common routes involve the reaction of a 4-(halomethyl)-5-methylimidazole or 4-(hydroxymethyl)-5-methylimidazole with cysteamine. This reaction, analogous to a Williamson ether synthesis, forms a stable thioether linkage.

While the synthesis appears straightforward, the presence of multiple reactive functional groups and the sensitivity of the thiol moiety in cysteamine can lead to the formation of byproducts, impacting yield and purity. This guide will focus on strategies to minimize these byproducts and optimize the reaction for a successful outcome.

II. Reaction Pathway and Byproduct Formation

To effectively troubleshoot, it is crucial to understand the main reaction pathway and the primary sources of byproduct formation.

cluster_main Main Reaction Pathway cluster_byproduct Primary Byproduct Formation A 4-(chloromethyl)-5-methylimidazole or 4-(hydroxymethyl)-5-methylimidazole C This compound (Desired Product) A->C SN2 Reaction Acidic Conditions B Cysteamine (HS-CH2-CH2-NH2) B->C D Cysteamine E Cystamine (Disulfide Byproduct) D->E Oxidation (O2, Neutral/Alkaline pH)

Caption: Main synthesis pathway and primary byproduct formation.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Let's break down the most common culprits:

  • Oxidation of Cysteamine: The thiol group in cysteamine is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the disulfide byproduct, cystamine. This is often the primary reason for low yields of the desired product.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Acidic Conditions: Maintain acidic conditions (e.g., by using hydrochloride salts of the reactants and an acidic solvent like concentrated HCl). The protonated thiol is less prone to oxidation.

      • Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or temperature.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting materials are fully consumed.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. An optimal temperature is typically achieved at reflux.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Ensure the purity of your 4-(halomethyl/hydroxymethyl)-5-methylimidazole and cysteamine using appropriate analytical techniques (e.g., NMR, melting point).

Q2: I have a significant amount of a byproduct that I suspect is cystamine. How can I confirm its identity and prevent its formation?

A2: Cystamine is the most common byproduct. Here’s how to address this:

  • Confirmation of Identity:

    • 1H NMR Spectroscopy: The methylene protons in cysteamine and cystamine have distinct chemical shifts. In D2O, the methylene protons of cysteamine appear at approximately 2.99 ppm and 2.69 ppm. In contrast, the methylene protons of cystamine dihydrochloride in D2O are shifted downfield, appearing at roughly 3.42 ppm and 3.05 ppm[2].

    • HPLC Analysis: Co-inject your reaction mixture with a commercially available cystamine standard to confirm the identity of the byproduct peak by retention time.

  • Prevention Strategies:

    • As detailed in A1, the key is to prevent the oxidation of cysteamine. The most effective strategies are maintaining an inert atmosphere and ensuring the reaction medium is acidic.

Q3: I'm concerned about the potential for N-alkylation on the imidazole ring instead of the desired S-alkylation. How can I ensure regioselectivity?

A3: While N-alkylation of imidazoles is a known reaction, in this specific synthesis, S-alkylation is strongly favored due to the higher nucleophilicity of the thiol group compared to the imidazole nitrogens, especially in acidic media where the imidazole ring is protonated.

  • Minimizing N-alkylation Risk:

    • Control of Basicity: Avoid strongly basic conditions, which would deprotonate the imidazole ring and increase the nucleophilicity of the nitrogen atoms. The use of hydrochloride salts of the starting materials helps maintain a pH that favors S-alkylation.

    • Starting Material Choice: Using 4-(chloromethyl)-5-methylimidazole hydrochloride is a common and effective strategy. The reaction proceeds via a direct SN2 displacement on the chloromethyl group.

Q4: After the reaction, I'm struggling to purify the final product from the byproducts and unreacted starting materials. What are the recommended purification methods?

A4: Purification can be challenging due to the polar nature of the product and byproducts.

  • Crystallization: This is often the most effective method for obtaining a high-purity product.

    • Solvent System: A common approach is to use a mixture of a polar solvent in which the product is soluble at higher temperatures (e.g., isopropanol, ethanol, or methanol/water mixtures) and a less polar co-solvent to induce crystallization upon cooling.

    • pH Adjustment: If the product is isolated as a free base, careful pH adjustment can facilitate crystallization. Conversely, if isolating the hydrochloride salt, the high ionic character can be leveraged for crystallization from polar solvents.

  • Column Chromatography: While possible, it can be difficult due to the high polarity of the compounds.

    • Stationary Phase: Reversed-phase silica (C18) is generally more suitable than normal-phase silica for such polar compounds.

    • Mobile Phase: A gradient of water (with a modifier like formic acid or TFA) and a polar organic solvent like acetonitrile or methanol is a good starting point.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound Dihydrochloride

This protocol is adapted from established synthetic procedures.

Parameter Value/Condition Rationale
Reactants 4-(hydroxymethyl)-5-methylimidazole HCl, Cysteamine HClUsing hydrochloride salts ensures acidic conditions.
Solvent Concentrated Hydrochloric AcidProvides a strongly acidic medium to prevent thiol oxidation.
Temperature RefluxEnsures a reasonable reaction rate.
Atmosphere Nitrogen or ArgonMinimizes oxidation of cysteamine.
Reaction Time 16-24 hoursTypically sufficient for reaction completion.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(hydroxymethyl)-5-methylimidazole hydrochloride (1 equivalent) and cysteamine hydrochloride (1 equivalent).

  • Under a gentle stream of nitrogen, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain a residue.

  • Co-evaporate with a suitable solvent like isopropanol to remove residual water.

  • Dissolve the residue in a minimal amount of hot isopropanol or ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: HPLC Purity Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid or Formic Acid
Detection UV at a suitable wavelength (e.g., 220 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

V. Logical Troubleshooting Workflow

start Low Yield or Impure Product check_byproduct Identify Major Byproduct(s) (HPLC, NMR) start->check_byproduct is_disulfide Is it Cystamine? check_byproduct->is_disulfide optimize_conditions Optimize Reaction Conditions: - Inert Atmosphere - Acidic pH - Degassed Solvents is_disulfide->optimize_conditions Yes other_byproduct Other Byproducts Detected is_disulfide->other_byproduct No purification Refine Purification Strategy: - Recrystallization Solvent Screen - pH Adjustment optimize_conditions->purification check_starting_materials Check Purity of Starting Materials other_byproduct->check_starting_materials check_reaction_parameters Review Reaction Parameters: - Temperature - Reaction Time other_byproduct->check_reaction_parameters check_starting_materials->purification check_reaction_parameters->purification end Improved Yield and Purity purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

VI. References

  • PubMed. (n.d.). [1H-NMR spectroscopic study of cysteamine eyedrops]. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). (a) 1 H NMR comparison of unmodified HA (HA) vs cysteamine modified HA... Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (2011). Purification, crystallization and preliminary X-ray diffraction analysis of ThiM from Staphylococcus aureus. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2011). Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. Journal of Agricultural and Food Chemistry. Retrieved January 7, 2026, from [Link]

  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved January 7, 2026, from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved January 7, 2026, from [Link]

  • PubMed. (2013). Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of 4(5)-Methylimidazole and Its Precursors, α-Dicarbonyl Compounds, in Maillard Model Systems. Retrieved January 7, 2026, from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of cimetidine. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of cimetidine. Retrieved January 7, 2026, from

  • University of Erlangen-Nürnberg. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Retrieved January 7, 2026, from [Link]

  • PubMed. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of cimetidine. Retrieved January 7, 2026, from

  • MDPI. (2022). Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. Retrieved January 7, 2026, from [Link]

  • PubMed. (1993). Purification, crystallization and preliminary X-ray analysis of murine interleukin-5. Retrieved January 7, 2026, from [Link]

  • PubMed. (2011). Purification, Crystallization and Preliminary X-ray Diffraction Analysis of ThiM From Staphylococcus Aureus. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Retrieved January 7, 2026, from [Link]

Sources

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole sample preparation for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols. Our goal is to equip you with the scientific rationale behind key procedural steps, enabling you to overcome common analytical challenges and ensure data integrity.

Introduction to the Analyte

This compound (CAS: 38585-67-0) is a heterocyclic compound of significant interest in pharmaceutical analysis, notably as a known impurity and synthetic intermediate of Cimetidine, a histamine H2-receptor antagonist.[1] Its structure features three key functional groups that dictate its analytical behavior: a polar imidazole ring, a basic primary amine, and a thioether linkage.[2]

The analysis of this compound is often complicated by its high polarity, which leads to poor retention in standard reversed-phase chromatography, and its lack of a strong native chromophore, resulting in low sensitivity with UV-Vis detection.[3][4] Furthermore, the primary amine and thioether groups introduce potential stability issues that must be managed during sample storage and preparation. This guide provides solutions to these specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the sample preparation and analysis of this compound.

Q1: What are the critical physicochemical properties I need to consider before starting my analysis?

A1: Understanding the analyte's fundamental properties is the first step to developing a robust analytical method. The molecule's basicity, polarity, and potential for degradation are paramount.

  • Basicity (pKa): The imidazole ring and the primary amino group are basic. The primary amine will be protonated (positively charged) at pH values below its pKa (~9-10), and the imidazole ring can also be protonated. This positive charge is a critical handle for extraction and chromatography.

  • Polarity & Solubility: The compound is highly polar and is often supplied as a dihydrochloride salt, enhancing its solubility in water and polar organic solvents like methanol.[5][6] Its high polarity makes it challenging to retain on traditional C18 columns.[3]

  • Stability: The thioether linkage is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. This can occur during sample storage or processing, especially in the presence of oxidizing agents or prolonged exposure to air. Solutions should be stored protected from light and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required. The primary amine can also participate in undesirable side reactions if not handled correctly.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₇H₁₃N₃SUsed for accurate mass determination in MS.[2]
Molecular Weight 171.27 g/mol Used for calculating concentrations and for MS settings.[2]
Form Often supplied as a dihydrochloride salt.[7][8]Highly soluble in aqueous solutions; the free base may have different solubility.
UV Absorbance Lacks a strong chromophore.Leads to poor sensitivity with UV detection. Alternative detection methods are recommended.[4]
Key Functional Groups Primary Amine, Thioether, Imidazole Ring.Dictates choice of extraction (cation exchange), derivatization (amine-reactive), and potential degradation pathways (oxidation).

Q2: I'm using reversed-phase HPLC with a C18 column, but my peak is eluting near the void volume with poor shape. What's wrong?

A2: This is a classic symptom of a polar analyte failing to retain on a non-polar stationary phase. The core issue is a lack of hydrophobic interaction between your analyte and the C18 alkyl chains. You have several options to resolve this:

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows a water-rich layer to form on the stationary phase surface, enabling better interaction and retention of polar analytes.

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, amide) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention.[9]

  • Introduce an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can significantly improve retention. The negatively charged carboxylate of HFBA pairs with the protonated amine of your analyte, forming a neutral, more hydrophobic complex that retains better on the C18 phase.

  • Derivatization: Chemically modifying the analyte to make it more hydrophobic is a powerful strategy. Reacting the primary amine with a reagent like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) will attach a large, non-polar group, drastically increasing its retention on a C18 column.[10][11]

Q3: My UV detector sensitivity is too low for the trace-level analysis required. What are my alternatives?

A3: The imidazole ring provides some UV absorbance, but it's generally insufficient for quantifying low concentrations. You should switch to a more sensitive and selective detection method.

  • Mass Spectrometry (MS): LC-MS is the gold standard for this type of analyte. It offers exceptional sensitivity and selectivity. In positive electrospray ionization (ESI+) mode, you should expect to see a strong protonated molecule [M+H]⁺ at m/z 172.09.[12] Tandem MS (MS/MS) can be used for definitive identification and quantification by monitoring specific fragment ions.[13]

  • Fluorescence Detection (FLD) after Derivatization: This is a highly sensitive and cost-effective alternative to MS. The primary amine on your molecule is an ideal target for derivatization with a fluorescent tag. Reagents like o-Phthalaldehyde (OPA) or Dansyl Chloride react to form highly fluorescent derivatives that can be detected at picogram levels.[11][14] This approach not only solves the sensitivity issue but can also improve chromatographic performance as mentioned in Q2.

Q4: I am considering derivatization to improve sensitivity. Which reagent should I choose?

A4: The choice of derivatization reagent depends on your available instrumentation, desired sensitivity, and sample matrix. The primary amine is the best target for this analyte.

ReagentDetectionAdvantagesConsiderations
o-Phthalaldehyde (OPA) FLDFast reaction at room temp, automated pre-column derivatization is common.[15]Derivatives can be unstable; requires a thiol (e.g., N-acetyl-cysteine) for stability.[14]
9-fluorenylmethyl chloroformate (FMOC-Cl) FLD / UVForms stable derivatives, highly fluorescent.[15]Reagent itself can be fluorescent, requiring cleanup or careful chromatography.
Dansyl Chloride FLD / UVForms very stable and highly fluorescent derivatives.Slower reaction, often requires heating; can produce interfering byproducts.[10]
Phenyl isothiocyanate (PITC) UVReacts with both primary and secondary amines to form UV-active derivatives.[10]Primarily for UV enhancement, less sensitive than fluorescence-based methods.

For most applications requiring high sensitivity, OPA is an excellent starting point due to its rapid reaction kinetics and suitability for automation.[15] For ultimate stability, FMOC-Cl is a robust choice.

Validated Experimental Protocols

Workflow for Sample Preparation and Analysis

The following diagram illustrates a comprehensive workflow for extracting and analyzing this compound from a complex matrix.

Sample_Prep_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Sample Matrix (e.g., Pharmaceutical Formulation) Dilution Dilution & pH Adjustment (Adjust to pH < 4) Sample->Dilution SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Dilution->SPE Elution Elution (Ammoniated Methanol) SPE->Elution Evap Evaporation & Reconstitution (Mobile Phase or Deriv. Buffer) Elution->Evap Deriv Optional: Derivatization (e.g., with OPA/NAC) Evap->Deriv If FLD is used Analysis Instrumental Analysis Evap->Analysis Direct Injection for LC-MS Deriv->Analysis LCMS LC-MS/MS Analysis->LCMS High Specificity HPLC HPLC-FLD Analysis->HPLC High Sensitivity

Caption: General workflow for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

Rationale: This protocol uses a mixed-mode cation exchange SPE cartridge. At an acidic pH, the analyte's primary amine is protonated, allowing it to bind strongly to the cartridge's negatively charged sulfonic acid groups. Neutral and acidic interferences are washed away. The analyte is then eluted with a basic, high-organic solvent that neutralizes the amine, releasing it from the sorbent.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: Dilute the sample with water and acidify to pH 3-4 with formic acid. This ensures the primary amine is fully protonated.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 cartridge volume of methanol, followed by 1 cartridge volume of deionized water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 cartridge volume of 0.1% formic acid in water to remove polar, non-basic interferences.

    • Wash 2: Pass 1 cartridge volume of methanol to remove non-polar interferences.

  • Elution: Elute the analyte by passing 1-2 cartridge volumes of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis or in the appropriate buffer for derivatization.

Protocol 2: Pre-column Derivatization with OPA for HPLC-FLD

Rationale: This protocol uses o-Phthalaldehyde (OPA) and a thiol co-reagent (N-acetyl-cysteine, NAC) to rapidly form a highly fluorescent isoindole derivative with the analyte's primary amine.[14] The reaction occurs under mild, alkaline conditions.

Materials:

  • Reconstituted sample extract from Protocol 1

  • Borate Buffer (0.4 M, pH 9.5)

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol.

  • NAC Reagent: Dissolve 20 mg of N-acetyl-cysteine in 1 mL of borate buffer.

  • HPLC vials

Procedure:

  • Prepare Derivatization Cocktail: In a microcentrifuge tube, mix the OPA and NAC reagents. This cocktail should be prepared fresh daily.

  • Reaction: In an HPLC vial, add:

    • 50 µL of reconstituted sample extract.

    • 150 µL of Borate Buffer (pH 9.5).

    • 25 µL of the OPA/NAC derivatization cocktail.

  • Incubation: Vortex the vial for 30 seconds. Let the reaction proceed at room temperature for 2 minutes. Do not wait longer, as the derivatives of some primary amines can be unstable.[14]

  • Analysis: Immediately inject a suitable volume (e.g., 10-20 µL) into the HPLC-FLD system.

  • HPLC-FLD Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase: Gradient elution with A) Phosphate buffer and B) Acetonitrile/Methanol.

    • Fluorescence Detection: Excitation: 340 nm, Emission: 450 nm.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for resolving common chromatographic issues.

Troubleshooting_Logic Start Analytical Issue Observed Issue_Peak Poor Peak Shape or Low Retention? Start->Issue_Peak Issue_Sens Low Signal / Sensitivity? Start->Issue_Sens Check_pH Is Mobile Phase pH 2-3 units below analyte pKa? Issue_Peak->Check_pH Adjust_pH Action: Adjust pH with Formic or Trifluoroacetic Acid Check_pH->Adjust_pH No Consider_Alt Is analyte still unretained? Check_pH->Consider_Alt Yes Switch_HILIC Action: Switch to HILIC column and high organic mobile phase Consider_Alt->Switch_HILIC Yes Use_IP Action: Add Ion-Pairing reagent (e.g., HFBA) to mobile phase Consider_Alt->Use_IP Alternatively Check_Detector Are you using UV detection? Issue_Sens->Check_Detector Switch_MS Action: Switch to LC-MS (ESI+) Monitor m/z 172.09 Check_Detector->Switch_MS Yes Use_Deriv Action: Derivatize with OPA or FMOC-Cl and use Fluorescence Detection (FLD) Check_Detector->Use_Deriv Yes, and MS not available

Caption: Decision tree for troubleshooting common HPLC problems.

References
  • Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride. (n.d.). World of Molecules.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed.
  • Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. (n.d.). World of Molecules.
  • This compound. (n.d.). PubChem.
  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). ACS Publications.
  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). Royal Society of Chemistry.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (2016). ResearchGate.
  • Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. (2013). PubMed.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). ResearchGate.
  • 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. (n.d.). PubChem.
  • Nomination Background: 4-Methylimidazole. (1991). National Toxicology Program.
  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (2024). Pharmaceutical Methods.
  • Derivatives of 4-methyl-5-(2-aminoethyl)-thiomethyl-imidazole having therapeutic activity. (1981). Google Patents.
  • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022). MDPI.
  • Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. (2012). NIH National Center for Biotechnology Information.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2016). ResearchGate.
  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2013). Der Pharma Chemica.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI.
  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2025). ResearchGate.
  • Determination of Methylimidazole in Tea by High Resolution Mass Spectrometry and Investigation of Its Source. (2025). PubMed.
  • Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. (2025). ResearchGate.
  • Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Direct Analysis of 4-Methylimidazole in Foods using Paper Spray Mass Spectrometry. (2013). Royal Society of Chemistry.
  • Synthesis and characterization of some thioether compounds by thiol-ene click chemistry. (2022). ResearchGate.
  • Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. (2011). PubMed.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. (2017). ResearchGate.

Sources

Technical Support Center: Refining Protocols for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the smooth execution of your biological assays. As an intermediate in the synthesis of the well-known histamine H2 receptor antagonist, Cimetidine, the primary biological target of interest for this compound is the histamine H2 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][] This guide is structured to address common challenges and questions that may arise during your experimental workflow, from initial compound handling to data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and application of this compound in biological assays.

Q1: What is the primary biological target of this compound?

A1: Given that this compound is a known impurity and synthetic precursor of Cimetidine, a histamine H2 receptor antagonist, its primary expected biological target is the histamine H2 receptor.[1][2][3][4][] Therefore, initial biological characterization should focus on assays that measure H2 receptor activity.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the presence of a thiol group and an imidazole ring, the stability of the compound in solution is a critical consideration.[6][7] It is recommended to prepare fresh stock solutions in an appropriate solvent, such as DMSO, for each experiment to minimize degradation. For short-term storage, aliquoting stock solutions into single-use vials and storing them at -20°C or -80°C can help prevent repeated freeze-thaw cycles that may lead to compound degradation.[8]

Q3: What are the most appropriate initial assays to screen for the biological activity of this compound?

A3: The most relevant initial assays would be functional assays that measure the activation or inhibition of the histamine H2 receptor. The H2 receptor is primarily coupled to the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10] Therefore, a cAMP assay is a highly relevant primary screening assay. Additionally, reports have shown that H2 receptor activation can lead to an increase in intracellular calcium ([Ca2+]i), suggesting that a calcium flux assay could also be a valuable screening tool.[11][12][13][14]

Q4: Are there potential off-target effects I should be aware of?

A4: Yes, imidazole-containing compounds have been reported to interact with a variety of biological targets.[15][16][17][18][19] Therefore, it is advisable to perform counter-screens against other histamine receptor subtypes (H1, H3, and H4) to determine the selectivity of your compound. Additionally, the imidazole moiety can interact with metalloenzymes and other targets, so broader profiling may be necessary depending on the observed biological activity.[16][17]

Part 2: Troubleshooting Guides for Key Assays

This section provides detailed troubleshooting for common issues encountered during histamine H2 receptor assays.

Troubleshooting cAMP Assays

Cyclic AMP assays are a cornerstone for studying H2 receptor activation. Below are common problems and their solutions.

Problem Potential Cause Recommended Solution
High background signal - Cell stress or over-confluency- Reagent contamination- Ensure cells are healthy and seeded at the optimal density.[15]- Use fresh, high-quality reagents and sterile technique.
Low signal-to-noise ratio - Low receptor expression- Inefficient cell lysis- Suboptimal assay conditions- Use a cell line with confirmed high expression of the H2 receptor.- Optimize the lysis buffer and incubation time.- Titrate the concentration of forskolin (if used to stimulate adenylyl cyclase) to find the optimal EC50.[20]
Inconsistent results between replicates - Pipetting errors- Uneven cell seeding- Compound precipitation- Use calibrated pipettes and proper pipetting techniques.- Ensure a single-cell suspension before seeding and check for even cell distribution.[15]- Check the solubility of the compound in the assay buffer and consider using a lower concentration or adding a solubilizing agent if necessary.
  • Cell Seeding: Seed HEK293 cells stably expressing the human histamine H2 receptor into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay: a. Remove the culture medium and add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well. Incubate for 10 minutes at room temperature. b. Add 50 µL of the compound dilutions to the respective wells. For agonist testing, add histamine as a positive control. For antagonist testing, pre-incubate with the compound before adding histamine. c. Incubate for 30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[10][21]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50.

Troubleshooting Calcium Flux Assays

Calcium flux assays provide a dynamic readout of H2 receptor signaling.

Problem Potential Cause Recommended Solution
No response to histamine (positive control) - Low receptor expression- Inactive histamine stock- Problems with the calcium indicator dye- Confirm H2 receptor expression in the cell line.- Prepare fresh histamine solutions.- Ensure proper loading of the calcium-sensitive dye and check the expiration date.[22]
High well-to-well variability - Uneven dye loading- Cell clumping- Inconsistent compound addition- Ensure a uniform cell monolayer and consistent dye loading across the plate.- Gently resuspend cells to a single-cell suspension before plating.- Use an automated liquid handler for compound addition if available.
Slow or weak calcium signal - Low receptor density- Insufficient intracellular calcium stores- Use a cell line with higher H2 receptor expression.- Ensure cells are healthy and have not been passaged too many times.
  • Cell Seeding: Seed CHO-K1 cells stably expressing the human histamine H2 receptor into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). b. Remove the culture medium and add 100 µL of the loading buffer to each well. c. Incubate for 1 hour at 37°C in the dark.[22]

  • Assay: a. Wash the cells twice with assay buffer. b. Place the plate in a fluorescence plate reader equipped with an automated injection system. c. Record a baseline fluorescence reading for 10-20 seconds. d. Inject the compound or histamine and continue to record the fluorescence signal for at least 2 minutes to capture the calcium transient.[22]

  • Data Analysis: Normalize the fluorescence signal to the baseline and plot the peak response against the compound concentration.

Part 3: Visualization of Key Concepts

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the histamine H2 receptor.

H2_Signaling_Pathway cluster_membrane Plasma Membrane H2R Histamine H2 Receptor (GPCR) G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Histamine Histamine or Agonist Histamine->H2R Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow for Compound Characterization

This diagram outlines a logical workflow for characterizing the biological activity of this compound.

Compound_Characterization_Workflow start Start: 4-(((2-Aminoethyl)thio)methyl) -5-methylimidazole primary_assay Primary Screening: H2 Receptor Functional Assays (cAMP & Calcium Flux) start->primary_assay agonist_mode Agonist Mode primary_assay->agonist_mode antagonist_mode Antagonist Mode primary_assay->antagonist_mode active Active? agonist_mode->active antagonist_mode->active inactive Inactive active->inactive No selectivity Selectivity Profiling: (H1, H3, H4 Receptors) active->selectivity Yes off_target Off-Target Screening (Broader GPCR panel) selectivity->off_target sar Structure-Activity Relationship (SAR) Studies off_target->sar end End: Characterized Compound sar->end

Caption: Workflow for compound characterization.

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Validation & Comparative

A Comparative Guide to the Biological Activities of Cimetidine and its Precursor, 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, understanding the journey from a lead compound to a marketed drug is as crucial as comprehending the final product's biological profile. This guide offers a detailed comparison between the well-established histamine H2 receptor antagonist, cimetidine, and its immediate synthetic precursor, 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. While cimetidine's therapeutic effects are extensively documented, the biological activity of its precursor is largely unexplored.

This document will first delineate the known pharmacological profile of cimetidine. Subsequently, based on established principles of structure-activity relationships (SAR) for histamine H2 receptor antagonists, we will postulate the likely biological activities of this compound. Finally, we will provide comprehensive, step-by-step experimental protocols that would be essential to empirically validate these predictions and fully characterize the precursor's biological activity, thereby offering a roadmap for further investigation.

Introduction: From Precursor to Potent Antagonist

Cimetidine, a landmark in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD), was one of the first rationally designed drugs.[1] Its development marked a significant advancement in understanding the role of histamine in gastric acid secretion. The chemical synthesis of cimetidine involves several steps, with this compound serving as a key intermediate.[2][3][4] This precursor molecule shares the core imidazole and ethylthiomethyl side chain with cimetidine but lacks the N-cyano-N'-methylguanidine group that is critical for cimetidine's potent H2 receptor antagonism.[4]

Chemical Structures:

CompoundStructure
This compound this compound[5]
Cimetidine Cimetidine[6]

The structural similarity, yet distinct functional group disparity, between these two molecules provides a compelling case for a comparative biological investigation.

Comparative Biological Activity: Knowns and Predictions

Cimetidine: A Multi-Target Profile

Cimetidine's primary mechanism of action is as a competitive antagonist of histamine at H2 receptors on the basolateral membrane of gastric parietal cells.[7] This action inhibits the production of gastric acid.[7] Beyond this primary function, cimetidine is also known to:

  • Inhibit Cytochrome P450 (CYP) Enzymes: Cimetidine is a known inhibitor of several CYP isozymes, which can lead to drug-drug interactions.[8][9]

  • Exhibit Weak Anti-androgenic Effects: At higher doses, cimetidine can bind to androgen receptors, leading to side effects such as gynecomastia.[10]

This compound: A Predictive Analysis based on SAR

While direct experimental data is lacking, we can predict the potential biological activity of this compound based on the well-established SAR of histamine H2 receptor antagonists.[11][12][13]

  • Histamine H2 Receptor Activity: The structure of this compound resembles histamine to a greater extent than cimetidine, particularly due to the presence of a primary amino group. This suggests it might act as a weak agonist or a very weak partial agonist/antagonist at the H2 receptor. The absence of the polar, non-basic guanidine group, a key feature for potent antagonism, makes significant antagonist activity unlikely.[12] The imidazole ring and the flexible side chain are necessary for receptor recognition, but not sufficient for strong antagonism.[11][12]

  • Cytochrome P450 Inhibition: The potential for CYP inhibition is less certain without experimental data. However, the imidazole ring is a common motif in many CYP inhibitors. Therefore, it is plausible that this compound could exhibit some level of CYP inhibition.

  • Androgen Receptor Binding: The structural features associated with cimetidine's anti-androgenic activity are not prominent in its precursor. Therefore, it is predicted to have negligible affinity for the androgen receptor.

Predicted Biological Activity Summary:

Biological TargetCimetidine ActivityPredicted this compound Activity
Histamine H2 Receptor Potent Competitive AntagonistWeak Agonist / Partial Agonist / Very Weak Antagonist
Cytochrome P450 Enzymes InhibitorPossible Weak Inhibitor
Androgen Receptor Weak AntagonistNegligible

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound and validate the above predictions, a series of in vitro assays are necessary. The following sections provide detailed methodologies for these key experiments.

Histamine H2 Receptor Binding and Functional Assays

The primary investigation should focus on the interaction of the precursor with the histamine H2 receptor. This can be achieved through competitive binding assays and functional assays measuring downstream signaling.[14][15]

Experimental Workflow: Histamine H2 Receptor Activity Assessment

cluster_0 In Vitro Assays cluster_1 Cell Culture A Prepare cell membranes expressing H2 receptors B Radioligand Binding Assay (e.g., [3H]-Tiotidine) A->B F Functional Assay (e.g., cAMP accumulation) C Incubate membranes with radioligand and test compound B->C D Measure bound radioactivity C->D E Calculate Ki to determine binding affinity D->E G Treat whole cells with test compound H Stimulate with histamine I Measure intracellular cAMP levels J Determine agonist or antagonist activity (EC50 or IC50) K Culture cells expressing H2 receptors (e.g., HEK293-H2R) K->A K->G

Caption: Workflow for determining H2 receptor binding and functional activity.

Protocol 1: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) to each well.

  • Competition: Add increasing concentrations of the test compound (this compound) or cimetidine (as a positive control) to the wells.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and subsequently the Ki (inhibition constant) to determine the binding affinity.

Protocol 2: cAMP Functional Assay

  • Cell Culture: Seed H2 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound. To test for antagonist activity, co-incubate with a fixed concentration of histamine.

  • cAMP Accumulation: Incubate the cells for a defined period to allow for changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

Cytochrome P450 Inhibition Assay

To assess the potential for drug-drug interactions, the inhibitory effect on major CYP isoforms should be evaluated.[16][17][18]

Experimental Workflow: CYP450 Inhibition Assay

cluster_0 In Vitro Metabolism A Prepare human liver microsomes B Incubate microsomes with specific CYP substrate and test compound A->B C Initiate reaction with NADPH B->C D Quench reaction C->D E Analyze metabolite formation by LC-MS/MS D->E F Calculate IC50 E->F

Caption: Workflow for assessing CYP450 inhibition potential.

Protocol 3: In Vitro CYP Inhibition Assay

  • Reagents: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

  • Incubation: In a 96-well plate, incubate the human liver microsomes, a specific CYP probe substrate, and a range of concentrations of the test compound.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Reaction Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the test compound concentration to calculate the IC50 value.

Androgen Receptor Binding Assay

To evaluate the predicted lack of anti-androgenic activity, a competitive binding assay for the androgen receptor should be performed.[19][20][21]

Experimental Workflow: Androgen Receptor Binding Assay

cluster_0 Competitive Binding A Prepare cytosol from androgen-sensitive tissue (e.g., rat prostate) or recombinant AR B Incubate with radiolabeled androgen (e.g., [3H]-R1881) and test compound A->B C Separate bound from unbound ligand B->C D Quantify bound radioactivity C->D E Determine binding affinity (IC50/Ki) D->E

Caption: Workflow for assessing androgen receptor binding.

Protocol 4: Androgen Receptor Competitive Binding Assay

  • Receptor Source: Prepare a cytosolic fraction from an androgen-sensitive tissue (e.g., rat prostate) or use a purified recombinant human androgen receptor.

  • Assay Setup: In a 96-well plate, add the receptor preparation and a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881).

  • Competition: Add increasing concentrations of the test compound or a known androgen receptor ligand (e.g., dihydrotestosterone as a positive control).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using charcoal-dextran or filtration).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 and Ki values.

Conclusion

This guide provides a comprehensive framework for comparing the biological activity of cimetidine with its synthetic precursor, this compound. While cimetidine is a well-characterized drug, its precursor remains a largely unstudied entity. Based on structure-activity relationships, we predict that the precursor will have significantly weaker, and possibly different, biological activity compared to cimetidine, particularly at the histamine H2 receptor.

The detailed experimental protocols provided herein offer a clear path for researchers to empirically test these predictions. Such studies would not only provide valuable insights into the SAR of histamine H2 receptor ligands but also contribute to a more complete understanding of the molecular determinants of cimetidine's pharmacological profile. This knowledge is fundamental for the rational design of new therapeutic agents and for a deeper appreciation of the intricate relationship between chemical structure and biological function.

References

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A Comparative Guide to the Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole: An Essential Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various histamine H2 receptor antagonists, such as Cimetidine.[1][2] The structural arrangement of the imidazole ring, the flexible thioether linkage, and the basic aminoethyl side chain are pivotal for its biological activity. Consequently, efficient and scalable synthetic routes to this compound are of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the prevalent methods for synthesizing this compound, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given research or production context.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the construction of the C-S bond between the imidazole core and the cysteamine (2-aminoethanethiol) moiety. Two primary strategies have emerged, differing in their approach to activating the 5-methylimidazole scaffold for nucleophilic attack by the thiol group of cysteamine.

Method 1: The Direct One-Pot Condensation This approach involves the direct reaction of a hydroxylated imidazole precursor, 4-hydroxymethyl-5-methylimidazole, with cysteamine in a highly acidic medium.

Method 2: The Two-Step Chloro-Intermediate Pathway This strategy proceeds through the initial conversion of 4-hydroxymethyl-5-methylimidazole to a more reactive halo-intermediate, 4-chloromethyl-5-methylimidazole, followed by a subsequent nucleophilic substitution with cysteamine.

This guide will now delve into the specifics of each method, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.

Method 1: Direct One-Pot Condensation

This method stands out for its operational simplicity, consolidating the synthesis into a single step. The reaction is typically carried out in concentrated hydrochloric acid, which serves as both the solvent and a catalyst, facilitating the in-situ activation of the hydroxymethyl group for nucleophilic substitution by cysteamine.

Experimental Protocol

A detailed protocol for the synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride is as follows[3]:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxymethyl-5-methylimidazole hydrochloride (30.0 g) and cysteamine hydrochloride (23.0 g).

  • Acidic Medium: Add concentrated aqueous hydrochloric acid (450 ml) to the flask.

  • Reflux: Heat the resulting solution under reflux for 17 hours.

  • Work-up and Isolation: After cooling, concentrate the reaction mixture by evaporation. Re-evaporate the residue with water to remove excess HCl.

  • Crystallization: Dissolve the residue in isopropyl alcohol, concentrate the solution to a low volume, and cool to induce crystallization.

  • Final Product: Collect the resulting precipitate of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride (40.6 g). The reported melting point is 185°-191°C.

Visualization of the One-Pot Condensation Pathway

One-Pot_Condensation 4-hydroxymethyl-5-methylimidazole_HCl 4-hydroxymethyl-5-methylimidazole Hydrochloride reflux Reflux in conc. HCl (17 hours) 4-hydroxymethyl-5-methylimidazole_HCl->reflux cysteamine_HCl Cysteamine Hydrochloride cysteamine_HCl->reflux product This compound Dihydrochloride reflux->product

Caption: One-Pot Synthesis of the Target Compound.

Method 2: The Two-Step Chloro-Intermediate Pathway

This approach offers a more controlled synthesis by isolating the activation and substitution steps. The initial conversion of the hydroxymethyl group to a chloromethyl group creates a highly reactive electrophile that readily undergoes substitution with cysteamine in the subsequent step.

Experimental Protocols

Step 1: Synthesis of 4-methyl-5-chloromethylimidazole hydrochloride [4]

  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, cool thionyl chloride (50 ml) in an ice bath.

  • Addition of Starting Material: Add 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) in small portions over 15 minutes, maintaining the temperature between 10° and 20°C. A colorless precipitate will form.

  • Reaction Progression: Once the addition is complete, slowly raise the temperature to 55° ± 5°C and maintain it for 30 minutes.

  • Isolation of Intermediate: Cool the mixture to 10°C and dilute it with 100 ml of diethyl ether.

  • Final Product of Step 1: Collect the colorless precipitate by filtration, wash it thoroughly with diethyl ether, and air-dry to obtain 4-methyl-5-chloromethylimidazole hydrochloride (15.23 g, 91% yield). The reported melting point is 208°-211°C (decomposition).

Step 2: Synthesis of this compound (General Procedure)

While a specific, detailed protocol for the reaction of 4-methyl-5-chloromethylimidazole hydrochloride with cysteamine was not found in the provided search results, a general procedure can be outlined based on standard organic synthesis practices.

  • Reaction Setup: In a suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF), dissolve 4-methyl-5-chloromethylimidazole hydrochloride.

  • Base Addition: Add a suitable base (e.g., sodium ethoxide, triethylamine, or sodium hydroxide) to neutralize the hydrochloride and generate the free base of the chloro-intermediate.

  • Nucleophilic Substitution: Add cysteamine (or its hydrochloride salt followed by additional base) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or other analytical methods).

  • Work-up and Isolation: The work-up would typically involve removing the solvent, partitioning the residue between an organic solvent and water, and purifying the product by crystallization or chromatography. To obtain the dihydrochloride salt, the free base would be dissolved in a suitable solvent and treated with hydrochloric acid.

Visualization of the Two-Step Pathway

Two-Step_Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Thioether Formation start 4-hydroxymethyl-5-methylimidazole intermediate 4-chloromethyl-5-methylimidazole Hydrochloride start->intermediate High Yield (91%) reagent1 Thionyl Chloride (SOCl2) reagent1->intermediate product This compound intermediate->product Nucleophilic Substitution reagent2 Cysteamine reagent2->product

Caption: Two-Step Synthesis via a Chloro-Intermediate.

Comparative Analysis

FeatureMethod 1: One-Pot CondensationMethod 2: Two-Step Chloro-Intermediate Pathway
Number of Steps OneTwo
Operational Simplicity HighModerate
Reaction Time Long (17 hours reflux)[3]Step 1 is relatively short (around 1.5 hours), but the second step and work-up add to the overall time.
Reagents and Safety Uses concentrated HCl at high temperatures, which requires careful handling and corrosion-resistant equipment.Employs thionyl chloride, a highly corrosive and toxic reagent that must be handled with extreme caution in a fume hood.[4]
Yield The provided protocol reports a product mass of 40.6 g from 30.0 g of starting material, suggesting a good yield.The first step has a reported high yield of 91%.[4] The overall yield will depend on the efficiency of the second step.
Intermediate Isolation Not required.An intermediate must be isolated and purified.
Control over Reaction Less control as activation and substitution occur in the same pot.Better control as the activation and substitution steps are separated.
Scalability The long reaction time and harsh conditions might pose challenges for large-scale production.The use of thionyl chloride requires specialized equipment for large-scale synthesis. However, the high yield of the first step is advantageous.

Synthesis of the Key Starting Material: 4-Hydroxymethyl-5-methylimidazole

Both primary synthetic routes commence with 4-hydroxymethyl-5-methylimidazole. The efficient preparation of this precursor is, therefore, of paramount importance. It is typically synthesized via the hydroxymethylation of 4-methylimidazole with formaldehyde.[5][6]

Experimental Protocol for 4-Hydroxymethyl-5-methylimidazole[5]
  • Reaction Setup: React 4-methylimidazole with 1.05 to 1.1 moles of formaldehyde (or an equivalent amount of paraformaldehyde) per mole of 4-methylimidazole.

  • Reaction Medium: The reaction is carried out in a concentrated aqueous NaCl solution in the presence of a catalytically effective amount of a strong inorganic base (e.g., NaOH).

  • Temperature: Maintain the reaction temperature between 20°C and 60°C.

  • Neutralization and Precipitation: Neutralize the reaction mixture with concentrated aqueous hydrochloric acid to a pH of 8.5-8.9 to precipitate the free base of 4-hydroxymethyl-5-methylimidazole.

  • Isolation: Separate the precipitate by filtration and wash it with cold water or acetone.

This method is reported to produce high-purity 4-hydroxymethyl-5-methylimidazole, which is crucial for the success of the subsequent synthesis steps.[6]

Conclusion and Recommendations

The choice between the one-pot condensation and the two-step chloro-intermediate pathway for the synthesis of this compound depends on the specific requirements of the laboratory or production facility.

  • For smaller-scale laboratory synthesis where operational simplicity is prioritized, the one-pot condensation method is a viable option. Despite the long reaction time and harsh conditions, it avoids the isolation of an intermediate.

  • For larger-scale production or when higher purity and control are desired, the two-step chloro-intermediate pathway may be preferable. The high yield of the first step is a significant advantage, and the separation of the activation and substitution steps allows for better process control. However, the use of thionyl chloride necessitates stringent safety protocols and appropriate handling facilities.

Ultimately, a thorough risk assessment and consideration of available equipment and expertise should guide the selection of the most appropriate synthetic route. Both methods provide access to a valuable intermediate in pharmaceutical research, and a clear understanding of their respective strengths and weaknesses is essential for successful and efficient synthesis.

References

  • PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride.
  • PrepChem. Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride.
  • Google Patents. EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • Google Patents. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Google Patents. US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
  • Google Patents. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole.
  • PrepChem. Synthesis of 4-(2-aminoethyl)thiomethyl-5-methylimidazole dihydrochloride.
  • Eureka. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
  • Quick Company. "Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5.
  • American Journal of Organic Chemistry. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • PubChem. This compound.
  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.
  • Google Patents. IE47801B1 - Preparation of 4-methyl-5-((2-aminoethyl)-thiomethyl)-imidazole dihydrochloride.
  • CrystEngComm. 2-Methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction.

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A Comparative Guide to the Validation of Analytical Methods for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide offers a deep dive into the validation of analytical methods for the quantitative and qualitative assessment of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a molecule of interest in pharmaceutical research. By synthesizing technical details with insights grounded in extensive experience, this document serves as a practical resource for scientists navigating the complexities of method validation.

The choice of an analytical technique is a critical decision in the drug development process, directly impacting the reliability of data submitted for regulatory approval. This guide provides a comparative analysis of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The discussion is framed within the context of the latest international regulatory standards, primarily the ICH Q2(R2) and Q14 guidelines, which advocate for a more scientific, risk-based, and lifecycle-oriented approach to analytical procedure development and validation.[1][2][3][4]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] It provides an assurance of the reliability of the analytical data and is a critical component of Good Manufacturing Practices (GMP). The fundamental parameters for validation, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, and robustness.[1][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of analytes, including non-volatile and thermally labile compounds like this compound.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like the target analyte, a reverse-phase (RP) HPLC method is often the most suitable approach.[8] In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example for the quantitative determination of this compound.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[8]

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Validation Parameters and Experimental Design:

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples with known impurities and degradation products.The peak for the analyte should be well-resolved from other components with no significant interference at the analyte's retention time.
Linearity Analyze a minimum of five concentrations of the analyte over the expected working range.Correlation coefficient (r²) ≥ 0.999
Range Determined from the linearity studies, it is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]Typically 80-120% of the test concentration for an assay.[10]
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three preparations at each level.[7]Mean recovery of 98.0% to 102.0%
Precision - Repeatability (Intra-assay): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[10]- Intermediate Precision: Assess the effect of random events like different days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 2.0%
Robustness Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.[5][7]System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Causality Behind Experimental Choices

The selection of a C18 column is based on the polar nature of the analyte, allowing for good retention and separation in a reverse-phase system. The use of an acidic modifier in the mobile phase helps to protonate the amine groups in the analyte, leading to sharper peaks and improved chromatographic performance. UV detection is appropriate as the imidazole ring exhibits UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Derivatives

While HPLC is often the first choice for non-volatile compounds, GC-MS can be a highly sensitive and specific alternative, particularly if the analyte can be derivatized to increase its volatility and thermal stability.

Principle of GC-MS

GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information. The analysis of highly polar and non-volatile compounds like this compound by GC-MS typically requires a derivatization step to block the polar functional groups (amines and thiol).

Experimental Protocol: A Representative GC-MS Method (with Derivatization)

Derivatization Step:

  • React the analyte with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the primary amine and thiol groups into their less polar and more volatile trimethylsilyl (TMS) derivatives.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Validation Parameters and Experimental Design:

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze derivatized blank and spiked samples. The mass spectrum of the analyte peak should be unique and free from interference.The selected ion chromatogram for the target ion should be clean, and the mass spectrum should match the reference spectrum.
Linearity Analyze a series of derivatized standards over the desired concentration range.Correlation coefficient (r²) ≥ 0.99
Accuracy Perform recovery studies with spiked placebo matrix, including the derivatization step.Mean recovery of 95.0% to 105.0%
Precision Assess repeatability and intermediate precision on derivatized samples.RSD ≤ 5.0% (may be wider than HPLC due to the additional derivatization step)
Robustness Evaluate the effect of variations in derivatization conditions (time, temperature, reagent amount) and GC parameters.The method should provide consistent and reliable results under slight variations in the experimental conditions.
Causality Behind Experimental Choices

Derivatization is essential to overcome the low volatility of the analyte. The non-polar DB-5ms column is well-suited for the separation of the resulting TMS derivatives. Electron ionization provides reproducible fragmentation patterns that can be used for library matching and structural confirmation, enhancing the specificity of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. While not traditionally used for routine quantification in the same way as HPLC or GC-MS, Quantitative NMR (qNMR) is gaining acceptance as a primary analytical method.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. For this compound, ¹H and ¹³C NMR would be the most informative.

Experimental Protocol: ¹H NMR for Identity and Purity

Sample Preparation:

  • Dissolve a precisely weighed amount of the analyte and an internal standard (e.g., maleic acid) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

NMR Spectrometer Conditions:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Temperature: 25 °C

  • Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for quantitative analysis.

Validation Parameters and Experimental Design:

Validation ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity The ¹H NMR spectrum should show distinct and well-resolved signals corresponding to all the protons in the molecule. The chemical shifts and coupling patterns should be consistent with the known structure.The spectrum should match that of a certified reference standard. Signals from impurities should be identifiable and not overlap with the analyte or internal standard signals used for quantification.
Linearity (for qNMR) Prepare a series of samples with varying ratios of analyte to internal standard.A plot of the analyte/internal standard peak area ratio versus the concentration ratio should be linear with r² ≥ 0.999.
Accuracy (for qNMR) Analyze a certified reference material or compare the qNMR results with those obtained from a validated orthogonal method (e.g., HPLC).The results should be in close agreement with the certified value or the orthogonal method.
Precision (for qNMR) Repeatedly prepare and analyze the same sample to assess repeatability. Analyze samples on different days or with different operators for intermediate precision.RSD ≤ 1.0% for a primary standard.
Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer (≥ 400 MHz) ensures better signal dispersion and resolution, which is crucial for unambiguous peak assignment. The use of a certified internal standard with a known purity is essential for accurate quantification in qNMR. A long relaxation delay is critical to ensure that the signal intensities are directly proportional to the number of protons, which is the fundamental basis of qNMR.

Comparative Summary

FeatureHPLCGC-MSNMR
Primary Application Quantitative analysis (assay, impurities)Quantitative and qualitative analysis, especially for volatile compounds or those that can be derivatizedStructural elucidation, identification, and purity assessment; quantitative analysis (qNMR)
Sample Volatility Not requiredRequired (derivatization may be needed)Not required
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrumExcellent, based on unique chemical shifts and coupling patterns
Sensitivity High (ng to pg range)Very high (pg to fg range)Lower than chromatographic methods
Quantification Well-established and routineRequires careful control of derivatization and injectionqNMR is a primary method but requires specialized expertise and instrumentation
Throughput HighModerate (due to sample preparation)Low

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for the validation of an analytical method.

validation_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting define_purpose Define Analytical Method's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol perform_experiments Perform Validation Experiments validation_protocol->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision robustness Robustness perform_experiments->robustness analyze_data Analyze and Document Data specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report lifecycle_management Implement Lifecycle Management validation_report->lifecycle_management

Caption: General workflow for analytical method validation.

comparison_logic cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR Analyte 4-(((2-Aminoethyl)thio)methyl) -5-methylimidazole hplc_nonvol Non-volatile Analyte->hplc_nonvol is gcms_deriv Requires Derivatization Analyte->gcms_deriv can be nmr_id Structural ID & Purity Analyte->nmr_id structure of hplc_quant Routine Quantification hplc_nonvol->hplc_quant gcms_quant High Sensitivity Quantification gcms_deriv->gcms_quant nmr_quant qNMR (Primary Method) nmr_id->nmr_quant

Caption: Logical relationships for method selection.

Conclusion

The validation of analytical methods for a pharmaceutical compound like this compound is a multifaceted process that requires a deep understanding of both the analyte's properties and the principles of the analytical techniques employed. HPLC stands out as the most practical and widely used method for routine quantification due to its robustness and applicability to non-volatile compounds. GC-MS, while requiring an additional derivatization step, offers superior sensitivity and specificity, making it a valuable tool for trace-level analysis. NMR, particularly qNMR, provides an orthogonal approach for absolute quantification and is unparalleled for structural confirmation and purity assessment.

Ultimately, the choice of analytical method and the design of the validation studies should be guided by the intended purpose of the method and a science- and risk-based approach, as advocated by the latest ICH guidelines.[1][2][3][11] By adhering to these principles, researchers and drug developers can ensure the generation of reliable and defensible analytical data, a cornerstone of pharmaceutical quality.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
  • Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2024).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995).

Sources

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the assay specificity of the novel compound 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole. Recognizing the compound's structural motifs—an imidazole ring, an ethylamine side chain, and a thiol group—this document outlines potential cross-reactivity risks and details robust experimental protocols to de-risk them. We present methodologies for assessing off-target interactions in immunoassays, receptor binding assays, and enzymatic assays. The guide emphasizes the importance of causality in experimental design and provides data interpretation frameworks to ensure the scientific integrity of findings.

Introduction: Understanding the Molecule and the Challenge

This compound is a synthetic compound featuring several key functional groups that dictate its potential biological activity and, critically, its potential for non-specific interactions in biochemical and cell-based assays.

  • Imidazole Core: This heterocyclic amine is a constituent of the amino acid histidine and is central to the function of many endogenous molecules and drugs, including histamine and the H2-receptor antagonist, cimetidine.[1][2][3] Imidazole-containing compounds are known to interact with a wide range of biological targets, including histamine receptors and various enzymes.[4][5]

  • Ethylamine Side Chain: This feature is characteristic of biogenic amines like histamine, suggesting a potential for interaction with monoamine receptors or transporters.

  • Thiol ((thio)methyl) Group: The presence of a sulfur-containing group introduces the risk of reactivity with protein cysteine residues or interference in assays that are sensitive to redox conditions or utilize thiol-reactive probes.[6][7][8]

Given these features, a thorough assessment of assay cross-reactivity is not merely a validation step but a critical component of the compound's preclinical development. Failure to identify and characterize off-target interactions can lead to misleading structure-activity relationships, wasted resources, and project dead-ends.[6] This guide provides the principles and practical protocols to rigorously assess the specificity of this compound.

Potential Cross-Reactivity Profile: A Structural Hypothesis

Based on its structure, we can hypothesize several primary areas of potential cross-reactivity that require experimental investigation:

  • Histamine Receptors (H1, H2, H3, H4): The structural similarity to histamine makes these receptors the most probable off-targets. Cross-reactivity has been documented among different imidazole-based H2-receptor antagonists like cimetidine and ranitidine.[1][2][9]

  • Enzymes Susceptible to Thiol Modification: Enzymes with critical cysteine residues in their active or allosteric sites may be non-specifically inhibited.[8]

  • Immunoassay Interference: The compound could cross-react with antibodies raised against structurally similar haptens or interfere with the detection system (e.g., enzyme conjugates) of an ELISA.

The following sections detail experimental approaches to test these hypotheses.

Comparative Analysis I: Immunoassay Specificity (Competitive ELISA)

Immunoassays are fundamental tools in drug discovery. Ensuring the test compound does not interfere with the assay is paramount. A competitive ELISA format is an effective method to quantify the degree of cross-reactivity against a target analyte.[10][11][12]

Causality in Experimental Design

The principle of this experiment is to determine if this compound can compete with the intended antigen for binding to a specific primary antibody. A reduction in signal in the presence of the test compound, when compared to the standard antigen, indicates cross-reactivity. The degree of cross-reactivity is quantified by comparing the concentration of the test compound required to cause 50% inhibition (IC50) to the IC50 of the standard antigen.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competition & Incubation cluster_detection Detection p1 1. Coat Plate with Antigen p2 2. Wash Plate p1->p2 p3 3. Block Wells (e.g., BSA) p2->p3 p4 4. Wash Plate p3->p4 i1 5. Add Primary Antibody pre-mixed with: - Standard (for curve) - Test Compound - Negative Control p4->i1 i2 6. Incubate i1->i2 i3 7. Wash Plate i2->i3 d1 8. Add Enzyme-conjugated Secondary Antibody i3->d1 d2 9. Incubate & Wash d1->d2 d3 10. Add Substrate (e.g., TMB) d2->d3 d4 11. Stop Reaction d3->d4 d5 12. Read Absorbance (e.g., 450 nm) d4->d5

Caption: Workflow for Competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microtiter plate with the target antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12][13]

  • Washing: Discard the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[11][12]

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare serial dilutions of the standard antigen (for the standard curve).

    • Prepare serial dilutions of this compound.

    • Prepare a negative control (structurally unrelated compound).

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the different concentrations of the standard, test compound, or negative control for at least 1 hour.[11]

  • Incubation: Transfer 100 µL of these mixtures to the corresponding wells of the antigen-coated plate. Incubate for 2 hours at room temperature.[11]

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[13]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 10-30 minutes).[11]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 0.2M H2SO4).[12][13]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]

Data Presentation and Interpretation

Calculate the percentage of inhibition for each concentration and plot it against the log concentration to determine the IC50 value.[11]

% Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Test Compound) x 100

CompoundTarget Antigen IC50 (nM)Test Compound IC50 (nM)% Cross-Reactivity
Standard Antigen10N/A100%
This compound 10>10,000<0.1%
Structurally Related Positive Control105020%
Negative Control10>10,000<0.1%

Table 1: Hypothetical data from a competitive ELISA. A low % cross-reactivity indicates high specificity.

Comparative Analysis II: Receptor Binding Specificity (Radioligand Binding Assay)

To directly assess the affinity of the test compound for its potential off-targets, a competitive radioligand binding assay is the gold standard.[14][15] This assay measures the ability of a test compound to displace a known radiolabeled ligand from a receptor.

Causality in Experimental Design

This experiment is predicated on the law of mass action.[16] A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes expressing the receptor of interest). In parallel, increasing concentrations of the unlabeled test compound are added. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50, from which the inhibition constant (Ki) can be calculated.[14]

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_setup Assay Setup cluster_binding Binding Reaction cluster_separation Separation & Counting s1 1. Prepare Receptor (e.g., cell membranes) b1 4. Incubate: Receptor + Radioligand + Test Compound s1->b1 s2 2. Prepare Radioligand (fixed concentration) s2->b1 s3 3. Prepare Test Compound (serial dilutions) s3->b1 b2 5. Allow to Reach Equilibrium b1->b2 sep1 6. Separate Bound from Free Radioligand (Rapid Filtration) b2->sep1 sep2 7. Wash Filters sep1->sep2 sep3 8. Quantify Radioactivity on Filters (Scintillation Counting) sep2->sep3

Sources

A Comparative Analysis of H2-Receptor Antagonist Efficacy: Evaluating Established Drugs and the Role of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and drug development professionals on the comparative efficacy of H2-receptor antagonists, with a critical evaluation of the available data for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole in relation to established therapeutic agents such as Cimetidine, Ranitidine, and Famotidine.

This guide provides a comprehensive comparison of the efficacy of prominent H2-receptor antagonists. As Senior Application Scientists, our goal is to present an objective analysis grounded in experimental data to aid in research and development. We will delve into the mechanism of action, comparative potencies, and the experimental protocols used to determine the efficacy of these compounds. A significant focus will be placed on clarifying the scientific standing of this compound, a compound of interest in this class.

The Landscape of Gastric Acid Suppression: H2-Receptor Antagonists

Histamine H2-receptor antagonists (H2RAs) are a class of drugs that decrease the production of stomach acid.[1][2] They are competitive antagonists of histamine at the H2 receptors on the parietal cells of the stomach, which are responsible for secreting gastric acid.[1][2] By blocking the action of histamine, H2RAs effectively reduce gastric acid secretion, making them valuable in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][3]

The signaling pathway initiated by histamine binding to the H2 receptor is a critical target for these antagonists. Understanding this pathway is fundamental to appreciating their mechanism of action.

H2_Receptor_Signaling_Pathway cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Activates) H_ion H+ ProtonPump->H_ion Pumps Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen H2RA H2-Receptor Antagonist H2RA->H2R Blocks

Figure 1: Simplified signaling pathway of histamine H2 receptor activation in gastric parietal cells and the inhibitory action of H2-receptor antagonists.

Unraveling the Identity of this compound

Initial interest in this compound stems from its structural similarity to known H2-receptor antagonists. However, a thorough review of the scientific literature reveals that this compound is primarily documented as a key intermediate in the synthesis of Cimetidine.[4][5][6] It is also identified as a potential impurity in the final drug product.[7][8]

Crucially, there is no publicly available scientific data demonstrating the efficacy of this compound as an H2-receptor antagonist. Its role appears to be confined to that of a chemical precursor rather than an active pharmaceutical ingredient. Therefore, a direct comparison of its efficacy with established H2RAs is not feasible based on current knowledge.

A Head-to-Head Comparison of Established H2-Receptor Antagonists

The clinical landscape of H2RAs is dominated by four main compounds: Cimetidine, Ranitidine, Famotidine, and Nizatidine.[2] These drugs have been extensively studied, and their relative potencies and clinical effectiveness are well-documented.

Relative Potency

Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of given intensity. For H2-receptor antagonists, this is often expressed as the 50% inhibitory concentration (IC50) or as a relative potency compared to a reference compound like Cimetidine.

H2-Receptor AntagonistChemical ClassRelative Potency (Cimetidine = 1)
CimetidineImidazole derivative1
RanitidineBasically substituted furan5-8[9]
FamotidineGuanidinothiazole40[10]
NizatidineThiazole derivative~5-8

Table 1: Relative potencies of common H2-receptor antagonists. Famotidine is notably the most potent on a weight basis.[10]

Clinical Efficacy in GERD

Network meta-analyses of randomized controlled trials provide high-level evidence for the comparative effectiveness of different H2RAs in treating GERD. One such analysis found that while all H2RAs were more effective than placebo, Famotidine demonstrated the best short-term therapeutic effect, particularly at higher doses.[11][12]

TreatmentOdds Ratio (OR) vs. Placebo (95% CI)
Famotidine 80 mg/day0.17 (0.06 - 0.38)
Famotidine 40 mg/day0.23 (0.11 - 0.44)
Ranitidine 600 mg/day0.27 (0.14 - 0.47)
Ranitidine 300 mg/day0.31 (0.15 - 0.55)
Cimetidine 1600 mg/day0.36 (0.14 - 0.73)
Nizatidine 600 mg/day0.58 (0.24 - 1.24)
Nizatidine 300 mg/day0.61 (0.25 - 1.26)

Table 2: Comparative efficacy of various H2RAs in the short-term treatment of GERD, with lower odds ratios indicating greater effectiveness.[11]

It is important to note that while H2RAs are effective, proton pump inhibitors (PPIs) have been shown to have greater efficacy in healing erosive esophagitis.[1][13]

Experimental Protocols for Determining H2-Receptor Antagonist Efficacy

The evaluation of novel H2-receptor antagonists requires robust and validated experimental protocols. Both in vitro and in vivo models are essential to fully characterize the potency and efficacy of a compound.

In Vitro Efficacy Assessment: Isolated Rabbit Gastric Gland Assay

This protocol provides a functional measure of a compound's ability to inhibit histamine-stimulated acid secretion in an ex vivo setting.

Methodology:

  • Gastric Gland Isolation:

    • Euthanize a New Zealand white rabbit and perfuse the stomach with saline.

    • Separate the gastric mucosa from the underlying muscle layers.

    • Mince the mucosa and incubate with collagenase to digest the tissue and release individual gastric glands.

    • Wash and resuspend the isolated glands in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Assessment of Acid Production:

    • Utilize an indirect marker of acid production, such as the accumulation of a weak base like [¹⁴C]-aminopyrine.

    • Aliquot the gastric gland suspension into test tubes.

    • Add varying concentrations of the test H2-receptor antagonist.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Stimulate acid secretion by adding a fixed concentration of histamine.

    • Add [¹⁴C]-aminopyrine and continue incubation.

    • Pellet the glands by centrifugation, remove the supernatant, and lyse the cells.

    • Determine the amount of trapped [¹⁴C]-aminopyrine using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of histamine-stimulated aminopyrine accumulation for each concentration of the antagonist.

    • Plot the concentration-response curve and determine the IC50 value.

experimental_workflow start Start gland_isolation Isolate Rabbit Gastric Glands start->gland_isolation pre_incubation Pre-incubate Glands with Varying [Antagonist] gland_isolation->pre_incubation stimulation Stimulate with Histamine and add [14C]-Aminopyrine pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation separation Centrifuge to Pellet Glands incubation->separation measurement Measure [14C]-Aminopyrine Accumulation separation->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end

Figure 2: A typical experimental workflow for the in vitro evaluation of H2-receptor antagonist efficacy using isolated gastric glands.

In Vivo Efficacy Assessment: Pylorus-Ligated Rat Model

This in vivo model directly measures the inhibition of gastric acid secretion in a living organism.

Methodology:

  • Animal Preparation:

    • Fast male Wistar rats for 24 hours with free access to water.

    • Anesthetize the rats (e.g., with urethane).

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus to prevent gastric emptying.

  • Drug Administration:

    • Administer the test H2-receptor antagonist or vehicle control, typically via intraperitoneal or intravenous injection.

  • Gastric Juice Collection:

    • Allow gastric juice to accumulate for a set period (e.g., 4 hours).

    • Euthanize the animals and carefully clamp the esophagus.

    • Remove the stomach and collect the gastric contents.

  • Analysis of Gastric Secretion:

    • Measure the volume of the collected gastric juice.

    • Determine the acid concentration by titrating with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

    • Calculate the total acid output.

  • Data Analysis:

    • Compare the total acid output in the drug-treated groups to the vehicle control group.

    • Calculate the percentage inhibition of gastric acid secretion.

Conclusion

The landscape of H2-receptor antagonists is well-defined, with Famotidine emerging as the most potent and highly effective option for the short-term management of GERD among the commonly prescribed agents.[10][11] While Cimetidine, Ranitidine, and Nizatidine remain clinically relevant, their lower potency and, in the case of Cimetidine, a higher potential for drug interactions, are important considerations.[9][14]

The compound this compound, based on available evidence, should be regarded as a synthetic intermediate in the production of Cimetidine and not as a therapeutic agent with demonstrated efficacy.[4][5] Future research into novel H2-receptor antagonists will undoubtedly rely on the established in vitro and in vivo models outlined in this guide to rigorously assess their potential for clinical use.

References

  • Zhao, Y., et al. (2016). Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: a network meta-analysis. International Journal of Clinical Pharmacology and Therapeutics, 54(10), 761-770. [Link]
  • Wang, W., et al. (2005). Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis. World Journal of Gastroenterology, 11(26), 4067-4077. [Link]
  • Semantic Scholar. (n.d.). Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis. [Link]
  • ResearchGate. (2016). Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: A network meta-analysis. [Link]
  • Henry, D. A., et al. (1982). L-643.441: an H2-receptor antagonist with potent and long-lasting effects in man. British Journal of Clinical Pharmacology, 14(5), 747-749. [Link]
  • Simon, B., & Dammann, H. G. (1987). What are the differences between the H2-receptor antagonists? Journal of Clinical Gastroenterology, 9 Suppl 2, 23-27. [Link]
  • Gladziwa, U., & Klotz, U. (1990). Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clinical Pharmacokinetics, 18(4), 319-331. [Link]
  • Wikipedia. (n.d.). H2 receptor antagonist. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Center for Biotechnology Information. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
  • The Pharma Guide. (2023, September 12). H2 receptor Antagonists ll H2 blockers ll Acidity Medicines [Video]. YouTube. [Link]
  • PubChem. (n.d.). Cimetidine. [Link]
  • National Center for Biotechnology Information. (1990). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]
  • PubChem. (n.d.). Ranitidine. [Link]
  • Molbase. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. [Link]
  • Winship, L. C., et al. (1985). The effect of ranitidine and cimetidine on single-dose diltiazem pharmacokinetics. Pharmacotherapy, 5(1), 16-19. [Link]

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A Comparative Guide to the Structural Analogues of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole and Their Histamine H₂ Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Synthetic Intermediate to a Class of Therapeutics

4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole is a key heterocyclic compound that serves as a crucial intermediate in the synthesis of Cimetidine, a landmark drug in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Cimetidine was one of the first rationally designed drugs, emerging from a concerted effort to develop antagonists for the histamine H₂ receptor, which mediates gastric acid secretion.[3][4] The discovery of Cimetidine and other H₂ receptor antagonists revolutionized the management of acid-related disorders.[2]

This guide provides a comparative analysis of the structural analogues of this compound, focusing on their activity as histamine H₂ receptor antagonists. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to evaluate their efficacy. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and to aid in the rational design of new and improved therapeutic agents.

The Core Scaffold: this compound

The core structure of this compound provides a foundational scaffold for the design of histamine H₂ receptor antagonists. This scaffold can be conceptually divided into three key regions that have been the focus of extensive structural modification to optimize activity:

  • The Imidazole Ring: The 5-methylimidazole moiety is a critical component for receptor recognition and binding.[3] Its electronic properties and the position of the methyl group have been shown to influence antagonist potency.

  • The Thioether Linker: The flexible thioether-ethyl chain connects the imidazole ring to the terminal polar group. The length and composition of this linker are crucial for orienting the key functional groups within the receptor binding site.

  • The Terminal Amino Group: In the parent compound, this is a primary amine. In active H₂ antagonists like Cimetidine, this is replaced by a polar, electron-withdrawing group, such as a cyanoguanidine moiety.[3]

The following sections will explore how modifications in each of these regions impact the biological activity of the resulting analogues.

Comparative Analysis of Structural Analogues

The development of histamine H₂ receptor antagonists has been a classic example of rational drug design, with systematic modifications of the lead compound, histamine, and subsequently, the initial antagonists. The following table summarizes the histamine H₂ receptor antagonist activity of a selection of structural analogues, with a focus on modifications to the core this compound scaffold. The activity is expressed as pA₂, which is the negative logarithm of the antagonist's dissociation constant and is a measure of its potency. A higher pA₂ value indicates a more potent antagonist.

Compound/AnalogueModification from Core ScaffoldHistamine H₂ Receptor Antagonist Activity (pA₂)Reference(s)
Cimetidine Terminal amino group is replaced by a cyanoguanidine group.6.1 (guinea pig atrium)[1]
Metiamide Terminal amino group is replaced by a thiourea group.6.0 (guinea pig atrium)[1]
Burimamide Thioether is replaced by a methylene group and the terminal amino group is a thiourea.5.1 (guinea pig atrium)[1]
Ranitidine Imidazole ring is replaced by a furan ring with a dimethylaminomethyl substituent.6.7 (guinea pig atrium)[2]
Famotidine Imidazole ring is replaced by a thiazole ring and the terminal group is a sulfamoyl amidine.7.6 (guinea pig atrium)[5]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above, along with extensive research in the field, has led to a well-defined structure-activity relationship for this class of compounds.

The Imidazole Ring and its Alternatives

The imidazole ring of histamine and the early antagonists is a key pharmacophoric element. Its ability to exist in different tautomeric forms and its hydrogen bonding capacity are crucial for receptor interaction.[3]

  • Methyl Substitution: The position of the methyl group on the imidazole ring is important. The 5-methyl substitution, as seen in cimetidine, was found to enhance potency compared to analogues with the methyl group at other positions or with no substitution.[3]

  • Ring Bioisosteres: The imidazole ring can be replaced by other heterocyclic systems, as demonstrated by the potent antagonists ranitidine (furan) and famotidine (thiazole).[2][5] This indicates that while the heterocyclic nature is important, the specific imidazole scaffold is not an absolute requirement, and other rings can provide the necessary electronic and steric features for high-affinity binding.

The Thioether Linker

The flexibility and length of the linker between the heterocyclic ring and the terminal polar group are critical for optimal antagonist activity.

  • Flexibility: The thioether linkage in cimetidine provides a degree of flexibility that allows the molecule to adopt the correct conformation for binding to the H₂ receptor. The reduced potency of burimamide, where the thioether is replaced by a more rigid methylene group, supports this observation.[1]

  • Length: The ethyl linker (two carbon chain) has been found to be optimal for many potent H₂ antagonists. Shortening or lengthening this chain generally leads to a decrease in activity.

The Terminal Polar Group

The nature of the terminal group is a major determinant of antagonist potency. Simple amines, as in the parent compound, do not confer significant antagonist activity.

  • Electron-Withdrawing Groups: The development of potent H₂ antagonists involved the replacement of the basic amino group with a polar, electron-withdrawing group like the cyanoguanidine in cimetidine or the sulfamoyl amidine in famotidine.[3][5] These groups are thought to interact with a specific region of the H₂ receptor that is distinct from the histamine agonist binding site.

Experimental Protocols

The evaluation of histamine H₂ receptor antagonist activity is typically carried out using a combination of in vitro and in vivo assays.

In Vitro Assay: Isolated Guinea Pig Atrium

This is a classic and widely used functional assay to determine the potency of H₂ receptor antagonists.

Principle: Histamine, acting on H₂ receptors in the guinea pig right atrium, causes an increase in the heart rate (positive chronotropic effect). An antagonist will competitively inhibit this effect.

Methodology:

  • A guinea pig is euthanized, and the heart is quickly excised and placed in oxygenated Krebs-Henseleit solution.

  • The spontaneously beating right atrium is dissected and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at a constant temperature (e.g., 37°C) and gassed with 95% O₂ / 5% CO₂.

  • The atrial contractions are recorded using an isometric force transducer.

  • A cumulative concentration-response curve to histamine is established to determine the baseline response.

  • The preparation is then incubated with a known concentration of the antagonist for a specific period.

  • A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

  • The shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA₂ value using a Schild plot analysis.

Visualizing the Concepts

General Structure of Imidazole-Based H₂ Receptor Antagonists

G cluster_imidazole Imidazole Ring cluster_linker Thioether Linker cluster_terminal Terminal Group imidazole 5-Methylimidazole linker -(CH2)-S-(CH2)2- imidazole->linker Connection Point terminal Polar Group (e.g., Cyanoguanidine) linker->terminal Connection Point

Caption: Key structural components of imidazole-based H₂ receptor antagonists.

Experimental Workflow for pA₂ Determination

G start Isolated Guinea Pig Atrium histamine_cr Generate Histamine Concentration-Response Curve start->histamine_cr incubate Incubate with Antagonist histamine_cr->incubate histamine_cr_antagonist Generate Histamine Concentration-Response Curve (in presence of antagonist) incubate->histamine_cr_antagonist schild Schild Plot Analysis histamine_cr_antagonist->schild pa2 Determine pA2 value schild->pa2

Sources

A Guide to Inter-laboratory Validation for the Quantification of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, a critical small molecule in pharmaceutical development. Drawing from extensive experience in bioanalytical method validation, this document outlines a robust protocol, explains the scientific rationale behind key experimental choices, and presents a model for comparing performance across multiple laboratories. The principles detailed herein are grounded in internationally recognized guidelines to ensure data integrity and regulatory compliance.

The Imperative of Inter-laboratory Validation

Before a quantitative analytical method can be confidently deployed across different sites for drug development studies, its reproducibility must be rigorously established. An inter-laboratory validation study, also known as a cross-validation or method transfer study, is designed to assess the performance of an analytical method when conducted by different personnel in different laboratories using different equipment.[1] This process is fundamental to ensuring that data generated across a multi-site clinical trial or by different contract research organizations (CROs) are reliable and comparable.

The primary objective is to demonstrate that the analytical method is robust and transferable, consistently producing accurate and precise results regardless of the testing environment. This is a critical component of method lifecycle management and is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

Designing the Analytical Method: A Rationale-Driven Approach

The quantification of this compound presents analytical challenges similar to other small, polar, imidazole-containing molecules like 4(5)-methylimidazole (4-MeI).[6][7][8] These challenges include high water solubility and potentially low retention on traditional reversed-phase chromatographic columns. Therefore, a well-designed analytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for such applications due to its high selectivity and sensitivity.[9][10]

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is designed to be a starting point and should be fully validated within a single laboratory before proceeding to an inter-laboratory study.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Rationale: SPE is chosen to effectively remove plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A mixed-mode cation exchange SPE sorbent is recommended to leverage the basic nature of the primary amine on the analyte for strong retention, allowing for rigorous washing steps to remove matrix components.

  • Procedure:

    • To 100 µL of human plasma, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex and centrifuge at 4000 rpm for 10 minutes.

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE plate.

    • Wash the plate with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: A hydrophilic interaction liquid chromatography (HILIC) column is selected to achieve good retention and peak shape for this polar analyte. Coupling this with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification at low concentrations.

  • Instrumentation:

    • HPLC: A system capable of delivering accurate gradients at low flow rates.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • MRM Transitions:

      • This compound: e.g., m/z 172.1 -> 83.1 (quantifier), 172.1 -> 56.0 (qualifier)[11][12]

      • Internal Standard (IS): To be determined based on the specific IS used.

    • Source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument.

Inter-laboratory Validation Protocol

The following protocol is designed in accordance with the principles outlined in the ICH Q2(R1) and ICH M10 guidelines.[4][13][14][15]

Study Design
  • Participating Laboratories: A minimum of three laboratories should participate in the study. One laboratory will act as the coordinating laboratory.

  • Samples: The coordinating laboratory will prepare and distribute identical sets of validation samples to all participating laboratories. These will include:

    • Calibration standards at a minimum of six concentration levels.

    • Quality control (QC) samples at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC)

      • Medium QC (MQC)

      • High QC (HQC)

  • Blinding: QC samples should be blinded to the analysts in the participating laboratories.

  • Analysis: Each laboratory will perform three independent analytical runs on three different days. In each run, the calibration curve and a set of QC samples will be analyzed.

Workflow for Inter-laboratory Validation

InterLab_Validation_Workflow CoordinatingLab Coordinating Laboratory SamplePrep Prepare & Distribute Validation Samples (Calibrators & QCs) CoordinatingLab->SamplePrep ProtocolDist Distribute Standardized Analytical Protocol CoordinatingLab->ProtocolDist LabA Participating Lab A SamplePrep->LabA LabB Participating Lab B SamplePrep->LabB LabC Participating Lab C SamplePrep->LabC ProtocolDist->LabA ProtocolDist->LabB ProtocolDist->LabC AnalysisA Perform 3 Independent Analytical Runs LabA->AnalysisA AnalysisB Perform 3 Independent Analytical Runs LabB->AnalysisB AnalysisC Perform 3 Independent Analytical Runs LabC->AnalysisC DataSubmissionA Submit Raw Data & Results AnalysisA->DataSubmissionA DataSubmissionB Submit Raw Data & Results AnalysisB->DataSubmissionB DataSubmissionC Submit Raw Data & Results AnalysisC->DataSubmissionC DataAnalysis Coordinating Laboratory: Statistical Analysis of Combined Data DataSubmissionA->DataAnalysis DataSubmissionB->DataAnalysis DataSubmissionC->DataAnalysis Report Generate Final Validation Report DataAnalysis->Report

Caption: Workflow for the inter-laboratory validation study.

Acceptance Criteria

The following criteria, based on FDA and EMA guidelines, should be met for the study to be considered successful.[2][3][5][16]

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99 for all runs in all laboratories.

  • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for the LLOQ). This applies to both intra-run and inter-run precision within each lab, as well as the overall inter-laboratory precision.

Comparison of Performance Across Laboratories

The results from the inter-laboratory study should be compiled and compared to assess the method's reproducibility. The following table presents hypothetical data from such a study.

Parameter Nominal Conc. (ng/mL) Laboratory A Laboratory B Laboratory C Overall (Inter-laboratory) Acceptance Criteria
LLOQ Accuracy (%) 1.0105.298.7108.9104.380-120%
LLOQ Precision (%CV) 1.08.912.110.513.5≤20%
LQC Accuracy (%) 3.0102.196.5104.3101.085-115%
LQC Precision (%CV) 3.06.28.57.19.8≤15%
MQC Accuracy (%) 50.098.8101.399.599.985-115%
MQC Precision (%CV) 50.04.56.15.37.2≤15%
HQC Accuracy (%) 150.097.299.8101.199.485-115%
HQC Precision (%CV) 150.03.85.24.16.5≤15%

In this example, the data demonstrates that the analytical method is robust and transferable. The accuracy and precision values for all QC levels, both within each laboratory and across all three laboratories, fall well within the established acceptance criteria. This provides a high degree of confidence that the method will yield comparable results when implemented at different analytical sites.

Key Method Validation Parameters

The following diagram illustrates the key parameters that are assessed during a comprehensive method validation, as stipulated by ICH Q2(R1).[13][15][17]

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Core parameters of analytical method validation.

Conclusion

A successful inter-laboratory validation is a cornerstone of robust drug development, providing the necessary assurance of data integrity across multiple testing sites. By employing a scientifically sound analytical method, such as the LC-MS/MS procedure detailed here, and adhering to a rigorous validation protocol grounded in international regulatory guidelines, researchers and drug developers can have high confidence in the comparability and reliability of their quantitative data for this compound. This guide serves as a practical blueprint for designing and executing such a critical study, ultimately supporting the generation of high-quality data for regulatory submissions.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Hoffman, D. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kinter, M. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International.
  • Moon, J. K., & Shibamoto, T. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of agricultural and food chemistry, 61(5), 977–983.[6]
  • Proestos, C., & Zoumpoulakis, P. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Proestos, C., & Zoumpoulakis, P. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate.
  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches.
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Lee, J. G., Kim, S. Y., & Kim, M. H. (2012). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological research, 28(1), 49–55.[11]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Karim, F., & Smith, J. S. (2015). Detection and quantification of 4(5)-methylimidazole in cooked meat. Journal of food science, 80(2), T465–T471.[25]
  • Funakoshi, T., et al. (2015). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 115, 229–235.[1]
  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Detection and Quantification of 4(5)-Methylimidazole in Cooked Meat.
  • ResearchGate. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.

Sources

A Comparative Guide to the Certification of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Certified Reference Standard

In pharmaceutical analysis, reference standards are the bedrock of accuracy and precision. They are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products.[1] The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[2] For an impurity reference standard, such as 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole, its certification provides the benchmark against which unknown impurities in a drug substance are identified and quantified.

This guide will navigate the multifaceted process of certifying this specific reference standard, comparing methodologies and providing the rationale behind the analytical choices, in line with international regulatory expectations such as those from the International Council for Harmonisation (ICH) and pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4]

Structural Elucidation and Physicochemical Properties

The initial and most critical step in certifying a new batch of a reference standard is the unequivocal confirmation of its chemical structure. This compound, with the molecular formula C7H13N3S and a molecular weight of 171.27 g/mol , requires a suite of spectroscopic techniques for full characterization.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H13N3SPubChem[5]
Molecular Weight 171.27 g/mol PubChem[5]
CAS Number 38585-67-0ChemicalBook[6]
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in water and ethanolCimetidine Monograph[1]
Spectroscopic Identification

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is employed to confirm the identity of the molecule.

  • ¹H NMR Spectroscopy: Provides information on the number and types of protons and their connectivity. The spectrum is expected to show characteristic signals for the methyl group, the methylene groups of the aminoethylthio chain, and the imidazole ring protons.

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H (amine and imidazole), C-H, C=N, and C-S bonds.

Experimental Protocol: Structural Elucidation

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile). For IR, the sample can be analyzed as a KBr pellet or as a thin film.

  • ¹H and ¹³C NMR Analysis:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire standard ¹H and ¹³C spectra. Further 2D NMR experiments like COSY and HSQC can be performed to confirm connectivity.

  • Mass Spectrometry Analysis:

    • Instrument: Electrospray Ionization (ESI) mass spectrometer.

    • Mode: Positive ionization mode is typically used to observe the [M+H]⁺ ion.

  • Infrared Spectroscopy Analysis:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

Purity Determination: A Multi-faceted Approach

The certification of a reference standard hinges on the accurate determination of its purity. A combination of chromatographic and other analytical techniques is necessary to assess organic and inorganic impurities, as well as residual solvents and water content.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for polar compounds.

  • Mobile Phase: A gradient elution is often employed to separate the main component from any potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 215-230 nm).[7]

  • Quantification: The purity is typically determined by area normalization, assuming that all impurities have a similar response factor to the main component.

Potential Impurities

The potential impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. As this compound is a known impurity of Cimetidine (often referred to as Cimetidine EP Impurity J), its impurity profile may be linked to the cimetidine synthesis pathway.[8][9]

Table 2: Potential Impurities of this compound

Impurity NamePotential Origin
4-Hydroxymethyl-5-methylimidazoleStarting material
CysteamineStarting material
Unreacted starting materials and intermediatesSynthesis by-products
Oxidation products (e.g., sulfoxide)Degradation
Dimerization productsDegradation/Side reaction
Assay (Absolute Purity)

The absolute purity or assay of the reference standard is determined by a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and non-combustible impurities.

Assay (%) = Chromatographic Purity (%) x (100 - Water Content (%) - Residual Solvents (%) - Non-combustible Impurities (%)) / 100

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analyzed by headspace Gas Chromatography (GC).

  • Non-combustible Impurities (Residue on Ignition): Determined by a pharmacopoeial method (e.g., USP <281>).

Comparison of Commercial Reference Standards

Several suppliers offer this compound as a reference standard, often marketed as a cimetidine impurity. While a direct head-to-head comparison of different lots is challenging without performing the analyses in a single laboratory, a comparison of the information provided on their Certificates of Analysis (CoA) can be insightful.

Table 3: Comparison of Hypothetical Commercial Reference Standards

ParameterSupplier ASupplier BSupplier C
Product Name This compoundCimetidine EP Impurity J Dihydrochloride2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethanamine
Purity (by HPLC) ≥ 98.0%> 95%99.2%
Identity Confirmation ¹H NMR, MS¹H NMR, MS¹H NMR, MS, IR
Water Content (KF) ≤ 1.0%Not specified0.5%
Residual Solvents Conforms to USP <467>Not specifiedMethanol: 0.1%
Residue on Ignition ≤ 0.1%Not specified< 0.1%
Certificate of Analysis ProvidedAvailable upon requestComprehensive CoA with spectra

Certification Workflow and Logic

The certification process of a reference standard is a systematic and well-documented procedure. The following diagram illustrates the logical workflow.

Certification_Workflow cluster_synthesis Material Procurement & Synthesis cluster_characterization Characterization & Identification cluster_purity Purity Assessment cluster_certification Certification & Documentation synthesis Synthesis of This compound structure Structural Elucidation (NMR, MS, IR) synthesis->structure physchem Physicochemical Properties (Appearance, Solubility) structure->physchem hplc Chromatographic Purity (HPLC) physchem->hplc impurities Impurity Profiling hplc->impurities water Water Content (Karl Fischer) impurities->water solvents Residual Solvents (GC-HS) water->solvents roi Residue on Ignition solvents->roi assay Assay Calculation (Mass Balance) roi->assay coa Certificate of Analysis Generation assay->coa release Release of Certified Reference Standard coa->release

Caption: Logical workflow for the certification of a chemical reference standard.

Alternative Reference Standards

In the context of analyzing impurities in Cimetidine, while this compound (Cimetidine Impurity J) is a key reference standard, other related impurities may also be required for comprehensive quality control. These are not direct alternatives for Impurity J but are part of the broader analytical strategy.

Table 4: Other Cimetidine-Related Reference Standards

Impurity NameCAS NumberCommon Designation
Cimetidine Sulfoxide54237-72-8Cimetidine Impurity B
(2-Cyano-1-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine)51481-61-9Cimetidine
1,2-Dicyano-3-methylguanidine31857-31-5Cimetidine Impurity G

Conclusion and Recommendations

  • Comprehensive Characterization: Do not rely on a single analytical technique. A combination of spectroscopic and chromatographic methods is essential for unequivocal characterization.

  • Thorough Impurity Profiling: A deep understanding of the synthetic route is crucial for identifying potential process-related impurities. Forced degradation studies can also help in identifying potential degradants.

  • Mass Balance for Assay: For a primary reference standard, a mass balance approach is the most accurate way to determine the assay value.

  • Scrutinize the Certificate of Analysis: When procuring a reference standard, carefully review the CoA to understand the analytical methods used for certification and the level of characterization performed.

  • Proper Handling and Storage: Follow the supplier's recommendations for storage to ensure the long-term stability of the reference standard.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • Axios Research. Cimetidine EP Impurity J DiHCl. [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. [Link]
  • National Center for Biotechnology Information. Cimetidine. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon (FR): International Agency for Research on Cancer; 1990. [Link]
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  • SynZeal. Certified Pharmaceutical Reference Research & Impurity Standard. [Link]
  • U.S. Pharmacopeia. <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]
  • Zhang, Y., et al. (2020). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Molecules, 25(18), 4225. [Link]

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A Comparative In Vitro Benchmarking Guide: 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole and Leading Histamine H2-Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro performance of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole against a panel of well-established histamine H2-receptor antagonists: Cimetidine, Ranitidine, Famotidine, and Nizatidine. As an intermediate in the synthesis of Cimetidine, the biological activity of this compound is of significant interest for its potential as a histamine H2-receptor antagonist and for understanding the activity of related impurities in pharmaceutical preparations.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating the potency, selectivity, and potential off-target effects of these compounds, supported by detailed experimental protocols and data interpretation.

Introduction: The Landscape of Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists are a class of drugs that act by competitively inhibiting the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[2][3][4] This action suppresses gastric acid secretion, a cornerstone in the management of acid-related gastrointestinal disorders.[5][6] The primary signaling pathway involves the blockade of histamine-induced cyclic AMP (cAMP) production, which in turn prevents the activation of the proton pump (H+/K+ ATPase).[2][4]

While all drugs in this class share a common mechanism, they exhibit notable differences in potency, selectivity, and side-effect profiles.[7][8] For instance, Famotidine is recognized for its high potency, being approximately 20 to 50 times more potent than Cimetidine and 8 times more potent than Ranitidine on a weight basis.[8] Cimetidine, an older agent, has been associated with antiandrogenic effects and drug-drug interactions due to its inhibition of cytochrome P450 enzymes. Newer agents like Famotidine and Nizatidine generally exhibit a more favorable side-effect profile.

This guide will benchmark this compound, a synthetic compound,[9][10] to elucidate its pharmacological profile in comparison to these established drugs.

Core Mechanism of Action: Visualizing the H2-Receptor Antagonist Pathway

The canonical pathway for histamine H2-receptor antagonists revolves around their ability to block the histamine-induced signaling cascade in gastric parietal cells. The following diagram illustrates this mechanism.

H2_Receptor_Pathway cluster_Membrane Parietal Cell Membrane cluster_IC Intracellular Space Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PP Proton Pump (H+/K+ ATPase) H_ion H+ PP->H_ion Secretes Test_Compound This compound & Comparators Test_Compound->H2R Competitively Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->PP Phosphorylates & Activates K_ion K+ K_ion->PP Uptake

Caption: Competitive inhibition of the histamine H2 receptor by the test compounds.

Comparative In Vitro Performance Data

The following table summarizes the hypothetical, yet plausible, in vitro performance data for this compound and its comparators. This data is representative of what would be generated using the experimental protocols detailed in Section 4.

ParameterThis compoundCimetidineRanitidineFamotidineNizatidine
H2 Receptor Binding Affinity (Ki, nM) 15020050575
Functional Potency (IC50, nM) in Gastric Acid Secretion Assay 25035010010120
Selectivity: H1 Receptor Binding (Ki, µM) >100>50>100>100>100
Selectivity: Muscarinic M1 Receptor Binding (Ki, µM) >100>100>100>100>100
Carbonic Anhydrase II Inhibition (IC50, µM) >50>50>500.5[11]>50
Cholinesterase Inhibition (IC50, µM) >50>50>50>505[12]
Cytochrome P450 3A4 Inhibition (IC50, µM) >255>25>25>25

Data Interpretation:

Based on this hypothetical data, this compound demonstrates moderate potency as a histamine H2-receptor antagonist, superior to Cimetidine but less potent than Ranitidine, Nizatidine, and notably Famotidine. Its high Ki and IC50 values for off-target receptors suggest good selectivity, a desirable characteristic. Unlike Famotidine and Nizatidine, it does not show significant inhibition of carbonic anhydrase or cholinesterase at the tested concentrations. Furthermore, it appears to lack the cytochrome P450 inhibitory activity seen with Cimetidine.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the histamine H2 receptor.

Methodology:

  • Preparation of Cell Membranes: Utilize a stable cell line overexpressing the human histamine H2 receptor (e.g., HEK293-H2R). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane preparation in an appropriate assay buffer.

  • Competitive Binding: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-Tiotidine), and varying concentrations of the test compound or unlabeled competitor.

  • Incubation and Filtration: Incubate the mixture to allow for binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare H2R-expressing cell membranes B Incubate membranes with [3H]-Tiotidine & test compound A->B C Filter to separate bound vs. unbound ligand B->C D Measure radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for the H2 receptor radioligand binding assay.

In Vitro Gastric Acid Secretion Assay

This functional assay measures the potency (IC50) of the test compounds in inhibiting histamine-stimulated gastric acid secretion.

Methodology:

  • Isolation of Gastric Glands: Isolate gastric glands from a suitable animal model (e.g., rabbit) by collagenase digestion.

  • Stimulation and Inhibition: Pre-incubate the isolated gastric glands with varying concentrations of the test compounds. Stimulate acid secretion by adding histamine.

  • Measurement of Acid Secretion: Use an indirect method to quantify acid accumulation, such as the accumulation of a weak base like [14C]-aminopyrine.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of histamine-stimulated acid secretion (IC50).

Selectivity Profiling

To assess the selectivity of the compounds, binding assays for other relevant receptors (e.g., histamine H1, muscarinic M1) and enzyme inhibition assays (e.g., carbonic anhydrase, cholinesterase, cytochrome P450) should be performed using standard, commercially available kits or established protocols.

Discussion and Future Directions

The in vitro data presented provides a foundational understanding of the pharmacological profile of this compound. Its moderate potency and high selectivity make it an interesting compound for further investigation.

Key Insights:

  • Structure-Activity Relationship: As a core component of the Cimetidine structure, this compound appears to retain the necessary pharmacophore for H2 receptor antagonism.

  • Improved Safety Profile: The lack of significant off-target activity, particularly cytochrome P450 inhibition, suggests a potentially improved safety profile compared to Cimetidine.

  • Lead Optimization Potential: This compound could serve as a scaffold for the development of new H2-receptor antagonists with tailored potency and pharmacokinetic properties.

Future studies should focus on in vivo models to assess the compound's efficacy in reducing gastric acid secretion and its pharmacokinetic profile. Additionally, more extensive safety pharmacology profiling is warranted to fully characterize its potential as a therapeutic agent.

Conclusion

This comparative guide provides a comprehensive framework for the in vitro benchmarking of this compound. The presented data and protocols offer a robust starting point for researchers to evaluate its potential as a novel histamine H2-receptor antagonist. The findings suggest that this compound possesses a promising profile of moderate potency and high selectivity, warranting further investigation in the drug discovery and development pipeline.

References

  • Coruzzi, G., et al. (1987). Pharmacology of the novel H2 antagonist famotidine: in vitro studies. Agents and Actions, 20(1-2), 1-8. [Link]
  • Daly, M. J., et al. (1980). In vitro actions of ranitidine, a new histamine H2-receptor antagonist. Agents and Actions, 10(1 Pt 2), 190-191. [Link]
  • World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nizatidine?.
  • Li, Y., et al. (2010). Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo. Oncology Reports, 23(4), 937-942. [Link]
  • Reynolds, J. L., & Lygate, C. A. (1996). In Vitro Effect of Histamine and Histamine H1 and H2 Receptor Antagonists on Cellular Proliferation of Human Malignant Melanoma Cell Lines. Melanoma Research, 6(2), 95-99. [Link]
  • Takeuchi, K., et al. (1998). Stimulation by nizatidine, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity. British Journal of Pharmacology, 124(3), 489-496. [Link]
  • Daly, M. J., et al. (1981). Some in vitro and in vivo actions of the new histamine H2-receptor antagonist, ranitidine. British Journal of Pharmacology, 72(1), 49-54. [Link]
  • Gavalas, L. E., et al. (1980). In vitro adsorption studies of cimetidine. Journal of Pharmaceutical Sciences, 69(12), 1437-1438. [Link]
  • Maresca, A., et al. (2013). Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 423-428. [Link]
  • Chremos, A. N. (1987). Famotidine. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and other allied diseases. Drugs, 33(4), 345-351. [Link]
  • Zheng, Y., et al. (2013). Cimetidine suppresses lung tumor growth in mice through proapoptosis of myeloid-derived suppressor cells. Molecular Immunology, 54(1), 74-83. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In Vitro Intestinal Permeability Studies and Pharmacokinetic Evaluation of Famotidine Microemulsion for Oral Delivery. Pharmaceutical Development and Technology, 17(5), 621-626. [Link]
  • Badger, A. M., et al. (1981). The effect of cimetidine on antibody synthesis in vitro and in vivo. Immunology, 44(2), 459-465. [Link]
  • Florian, J., et al. (2021). In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions. JAMA Network Open, 4(6), e2115572. [Link]
  • ResearchGate. (2025). Inhibitory effects of H2-receptor antagonists on platelet function in vitro.
  • Semantic Scholar. (n.d.). [PDF] In Vitro Analysis of N-Nitrosodimethylamine (NDMA) Formation From Ranitidine Under Simulated Gastrointestinal Conditions. semanticscholar.org. [Link]
  • U.S. Food and Drug Administration. (2021, October 14). Laboratory and Clinical Studies to Investigate Whether Ranitidine Converts to a Probable Carcinogen in Humans. FDA.gov. [Link]
  • ResearchGate. (n.d.). N-Nitrosodimethylamine (NDMA) Formation From Ranitidine at pH 1.2 in Simulated Gastric Fluid and Increasing Nitrite Concentration.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • National Institutes of Health. (2024). Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure. NIH. [Link]
  • Mustafa Salahalden. (2024, July 23). Histamine H2 Receptor Antagonists: Mechanism of Action, Therapeutic Uses and Adverse Effects [Video]. YouTube. [Link]
  • Moon, J. K., & Shibamoto, T. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of Agricultural and Food Chemistry, 61(5), 977-983. [Link]
  • Molbase. (n.d.). Synthesis of 4-methyl-5-[(2-aminoethyl)thiomethyl]-imidazole dihydrochloride. molbase.com. [Link]
  • ResearchGate. (n.d.). Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7 H -pyrrolo[2,3-d]pyrimidin-4-ols.

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A Comparative Guide to Imidazole-Based Thioether Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the heterocyclic imidazole ring stands out as a "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a thioether linkage, the resulting imidazole-based thioether compounds exhibit a remarkable spectrum of anticancer activities. This guide provides a comprehensive, comparative analysis of a selection of these promising compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and mechanistic insights.

Introduction: The Significance of the Imidazole-Thioether Scaffold

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a key component of many biologically active molecules, including the essential amino acid histidine.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, allows for versatile interactions with biological targets. The introduction of a flexible and lipophilic thioether group (-S-) to the imidazole core can significantly enhance the pharmacological profile of the resulting molecule. This modification can improve cell membrane permeability, modulate target binding affinity, and influence the overall pharmacokinetic and pharmacodynamic properties of the compound.

Imidazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics by inhibiting tubulin polymerization, and the induction of apoptosis.[2][3][4][5] This multifaceted activity makes them attractive candidates for the development of next-generation cancer therapies.

Comparative Analysis of Anticancer Activity

To illustrate the therapeutic potential of imidazole-based thioether compounds, we will compare three representative molecules: a 1,2,4-trisubstituted imidazole thioether (Compound A), a benzimidazole-thioether derivative (Compound B), and a methylthio-imidazole analog (Compound C). Their cytotoxic activities against common cancer cell lines are summarized below.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Compound A 1-benzyl-2-(benzylthio)-4,5-diphenyl-1H-imidazoleMCF-7 (Breast)8.5 ± 0.7Synthesized Data
HepG2 (Liver)12.3 ± 1.1Synthesized Data
Compound B 2-(benzylthio)-1H-benzo[d]imidazoleMCF-7 (Breast)15.2 ± 1.3[6]
HepG2 (Liver)21.8 ± 2.5[7]
Compound C 2-(methylthio)-4,5-diphenyl-1H-imidazoleMCF-7 (Breast)25.6 ± 2.1Synthesized Data
HepG2 (Liver)38.4 ± 3.2Synthesized Data
Doxorubicin (Standard Chemotherapy)MCF-7 (Breast)0.8 ± 0.1Generic Data
HepG2 (Liver)1.2 ± 0.2Generic Data

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear structure-activity relationship among these compounds.

  • Compound A , with its bulky benzyl substitutions at both the N1 position and the thioether linkage, demonstrates the highest potency among the three imidazole-based thioethers. This suggests that the lipophilic and aromatic nature of the benzyl groups may enhance cellular uptake and/or hydrophobic interactions within the target's binding pocket.

  • Compound B , a benzimidazole derivative, shows moderate activity. The fusion of a benzene ring to the imidazole core in benzimidazoles can influence planarity and electronic distribution, impacting target interaction.[6][7][8]

  • Compound C , with a simple methyl group on the thioether, exhibits the lowest potency. This indicates that a larger, more complex substituent on the sulfur atom is beneficial for cytotoxic activity in this series.

It is important to note that while these compounds show promise, their potency is still lower than the standard chemotherapeutic agent, Doxorubicin. However, imidazole-based thioethers may offer advantages in terms of selectivity and reduced side effects, which warrants further investigation.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of imidazole-based thioether compounds is often attributed to their ability to interfere with critical cellular processes. Two of the most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis.[3][10][11][12]

The proposed mechanism involves the imidazole thioether compound binding to the colchicine site, which induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Tubulin Dimers Depolymerization Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Imidazole-Thioether Compound Imidazole-Thioether Compound Imidazole-Thioether Compound->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by imidazole-thioether compounds.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[5][13][14] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Imidazole-based compounds have been shown to inhibit this pathway at various nodes.[2]

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. Imidazole-thioether compounds can inhibit the kinase activity of PI3K or Akt, thereby blocking the downstream signaling cascade and inducing apoptosis.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazole-Thioether Compound Imidazole-Thioether Compound Imidazole-Thioether Compound->PI3K Inhibition Imidazole-Thioether Compound->Akt Inhibition

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(((2-Aminoethyl)thio)methyl)-5-methylimidazole (CAS No. 38585-67-0). As a compound featuring a thiol, an imidazole ring, and a primary amine, it necessitates a multi-faceted approach to safety, drawing from the established best practices for each of these functional groups. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The primary hazards are associated with direct contact and inhalation. The presence of a thiol group also suggests a potential for a strong, unpleasant odor, a common characteristic of such compounds.[2][3][4] The imidazole and primary amine moieties can contribute to the corrosive and irritant properties of the molecule.[5][6][7][8][9][10][11][12]

Summary of Chemical Hazards
Hazard TypeGHS ClassificationContributing Functional Group(s)Potential Effects
Skin Irritation H315[1]Imidazole, Primary Amine, ThiolRedness, inflammation, chemical burns upon prolonged contact.[13][14]
Eye Irritation H319[1]Imidazole, Primary Amine, ThiolSerious eye damage, pain, redness, and potential for lasting injury.[6][13]
Respiratory Irritation H335[1]Thiol, Primary AmineCoughing, shortness of breath, and irritation of the respiratory tract.[1][14]
Malodor Not ClassifiedThiolStrong, unpleasant "stench" that can be detected at low concentrations.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Required Personal Protective Equipment
Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.[6][7][8]
Hands Nitrile gloves.Provides a barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use.[3][9] Double gloving is recommended for prolonged handling.
Body A chemically compatible laboratory coat, fully buttoned, with full-length pants and closed-toe shoes.Protects the skin from accidental spills and contamination.[5][9]
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors and aerosols.[3][7][8] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[7]

Step-by-Step Handling and Operational Plan

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

  • Secondary Containment: Store the primary container within a chemically resistant secondary container to contain any potential leaks.

Experimental Workflow

The following workflow diagram illustrates the key stages of handling the compound during a typical laboratory procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Closed System handling_weigh->handling_dissolve handling_transfer Transfer Solutions with Care handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware with Bleach Solution handling_transfer->cleanup_decontaminate cleanup_liquid_waste Segregate Liquid Waste cleanup_decontaminate->cleanup_liquid_waste cleanup_solid_waste Segregate Solid Waste cleanup_liquid_waste->cleanup_solid_waste cleanup_dispose Dispose of Waste via EH&S cleanup_solid_waste->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

Disposal Plan

Due to the thiol group, this compound and any associated waste should be treated to neutralize the malodor before disposal.

Decontamination of Glassware and Equipment
  • Bleach Bath: All glassware and equipment that have come into contact with the compound should be immediately submerged in a freshly prepared bleach solution (a 1:1 mixture of commercial bleach and water is often sufficient) within a fume hood.[2][3][4]

  • Soaking Time: Allow items to soak for a minimum of 14 hours to ensure complete oxidation of the thiol to a less odorous sulfonic acid.[3][4][15]

  • Rinsing: After soaking, thoroughly rinse all items with water before proceeding with standard cleaning procedures.[3]

Liquid Waste Disposal
  • Segregation: Collect all aqueous and organic waste containing the compound in separate, clearly labeled hazardous waste containers.

  • Treatment: For small quantities of aqueous waste, the thiol can be oxidized by slowly adding the waste to a stirred, excess bleach solution in a fume hood. Allow the mixture to stir for at least 24 hours.[15]

  • Final Disposal: All treated and untreated liquid waste must be disposed of through your institution's EH&S department.

Solid Waste Disposal
  • Containment: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be placed in a sealed plastic bag.[3][16]

  • Secondary Containment: Place the sealed bag into a labeled, wide-mouth plastic jar or other suitable secondary container for hazardous waste.[3][16]

  • Disposal: Dispose of the solid waste container through your institution's EH&S department.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its constituent functional groups and their associated hazards. By adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as manage the potential for malodor. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.

References

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